Gardenoside
Description
structure given in first source; RN given refers to 1S(1alpha,4alpha,7alpha,7aalpha)-isome
Structure
3D Structure
Properties
IUPAC Name |
methyl (1S,4aS,7S,7aS)-7-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O11/c1-25-14(23)8-5-26-15(10-7(8)2-3-17(10,24)6-19)28-16-13(22)12(21)11(20)9(4-18)27-16/h2-3,5,7,9-13,15-16,18-22,24H,4,6H2,1H3/t7-,9-,10-,11-,12+,13-,15+,16+,17-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJMPAUZQVRGFRE-AYDWLWLASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(C2C1C=CC2(CO)O)OC3C(C(C(C(O3)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CO[C@H]([C@H]2[C@@H]1C=C[C@]2(CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24512-62-7 | |
| Record name | Gardenoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24512-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gardenoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024512627 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GARDENOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/INE79XNR2C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
gardenoside mechanism of action in neuroinflammation
An In-depth Technical Guide on the Core Mechanism of Action of Gardenoside in Neuroinflammation
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Neuroinflammation, primarily mediated by the activation of microglial cells, is a critical pathological component of various neurodegenerative diseases. This compound, an iridoid glucoside extracted from the fruit of Gardenia jasminoides Ellis, has emerged as a promising therapeutic agent due to its potent anti-neuroinflammatory properties[1][2]. This document provides a comprehensive technical overview of the molecular mechanisms through which this compound mitigates neuroinflammatory processes. The core mechanism involves the suppression of key pro-inflammatory signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Furthermore, evidence suggests this compound's role in inhibiting the NLRP3 inflammasome, a key player in innate immunity and inflammation. By modulating these pathways, this compound effectively reduces the activation of microglia and curbs the production of detrimental pro-inflammatory mediators, thereby conferring neuroprotection.
Core Mechanisms of Action
The anti-neuroinflammatory effects of this compound are multifactorial, targeting central signaling hubs that govern the inflammatory response in microglia.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response. In resting microglia, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing the NF-κB p65 subunit to translocate to the nucleus. Nuclear p65 then initiates the transcription of a wide array of pro-inflammatory genes.
This compound intervenes in this pathway by inhibiting the phosphorylation and subsequent degradation of IκBα[2][3]. This action prevents the nuclear translocation of the p65 subunit, effectively shutting down the transcription of NF-κB target genes, including those for cytokines like TNF-α, IL-1β, and IL-6, and enzymes such as iNOS and COX-2[2][3].
Caption: this compound inhibits the NF-κB signaling pathway.
Attenuation of MAPK Signaling Pathways
The MAPK family, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), plays a crucial role in translating extracellular stimuli into cellular inflammatory responses. Activation of these kinases through phosphorylation leads to the activation of transcription factors like AP-1, which also drive the expression of inflammatory genes.
Studies have shown that this compound and its related compound geniposide significantly block the LPS-induced phosphorylation of p38, ERK, and JNK in microglial cells[3]. By preventing the activation of these key kinases, this compound disrupts the downstream signaling cascade that leads to the production of inflammatory mediators[3][4].
Caption: this compound attenuates MAPK signaling pathways.
Suppression of NLRP3 Inflammasome Activation
Recent evidence points to the involvement of this compound in regulating inflammasomes, particularly the NLRP3 inflammasome[5]. The NLRP3 inflammasome is a multiprotein complex that, upon activation by cellular stress or damage, triggers the activation of caspase-1. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, potent pro-inflammatory forms. This compound has been shown to inhibit the activation of the NLRP3 inflammasome, thereby preventing caspase-1 activation and the subsequent release of mature IL-1β and IL-18[5]. This mechanism adds another layer to its anti-inflammatory profile, directly targeting the maturation of key cytokines.
Quantitative Data Summary
The efficacy of this compound in mitigating neuroinflammation has been quantified in various in vitro and in vivo models. The following tables summarize key findings.
Table 1: In Vitro Effects of this compound on Pro-inflammatory Mediators in LPS-Stimulated Microglia
| Cell Line | This compound Conc. | Target Mediator | % Inhibition / Effect | Reference |
| Primary Mouse Macrophages | 100, 200, 400 μM | TNF-α Production | Dose-dependent inhibition | [3] |
| Primary Mouse Macrophages | 100, 200, 400 μM | IL-6 Production | Dose-dependent inhibition | [3] |
| Primary Mouse Macrophages | 100, 200, 400 μM | IL-1β Production | Dose-dependent inhibition | [3] |
| Rat Chondrocytes (IL-1β model) | 10 μM | COX-2 Gene Expression | Significant reduction | [2] |
| Rat Chondrocytes (IL-1β model) | 10 μM | iNOS Gene Expression | Significant reduction | [2] |
| Rat Chondrocytes (IL-1β model) | 10 μM | IL-6 Gene Expression | Significant reduction | [2] |
| Rat Chondrocytes (IL-1β model) | 10 μM | ROS Production | Significant reduction | [2] |
Note: Data for the closely related compound geniposide is included to illustrate the general mechanism of this class of iridoids.
Key Experimental Protocols
Reproducibility is paramount in scientific research. This section details common protocols used to investigate the anti-neuroinflammatory action of this compound.
In Vitro Neuroinflammation Model using Microglial Cells
This protocol describes the induction of an inflammatory response in BV-2 microglial cells, a widely used immortalized cell line.
-
Cell Culture: BV-2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified 5% CO₂ incubator.
-
Seeding: Cells are seeded into appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein/RNA extraction) at a density that allows for approximately 80-90% confluency at the time of treatment.
-
Pre-treatment: Culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 10, 50, 100 µM). Cells are incubated for 1-2 hours.
-
Inflammatory Stimulus: Lipopolysaccharide (LPS) is added to the wells (final concentration typically 1 µg/mL) to induce an inflammatory response. A vehicle control group (no LPS) and an LPS-only group (no this compound) are included.
-
Incubation: Cells are incubated for a specified period, depending on the endpoint being measured (e.g., 24 hours for cytokine release, shorter times for signaling protein phosphorylation).
-
Sample Collection: The cell culture supernatant is collected for cytokine analysis (ELISA) or nitric oxide measurement (Griess assay). The cells are lysed for protein extraction (Western blot) or RNA isolation (RT-PCR).
Caption: Experimental workflow for in vitro neuroinflammation studies.
Western Blot Analysis for Signaling Proteins
This method is used to detect changes in the phosphorylation state and total protein levels of key signaling molecules.
-
Protein Extraction: Following treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration is determined using a BCA assay to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-β-actin).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensity is quantified using densitometry software.
ELISA for Cytokine Quantification
Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the concentration of secreted cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant[3][6].
-
Plate Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest.
-
Sample Addition: Culture supernatants and a series of known standards are added to the wells and incubated.
-
Detection Antibody: A biotinylated detection antibody is added, which binds to the captured cytokine.
-
Enzyme Conjugate: Streptavidin-HRP is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: A colorimetric substrate (e.g., TMB) is added. The HRP enzyme catalyzes a color change.
-
Measurement: The reaction is stopped, and the absorbance is read on a microplate reader. The concentration of the cytokine in the samples is determined by comparison to the standard curve.
Conclusion
This compound demonstrates significant anti-neuroinflammatory activity through well-defined molecular mechanisms. Its ability to concurrently inhibit the NF-κB and MAPK signaling pathways, coupled with the suppression of NLRP3 inflammasome activation, positions it as a strong candidate for further development in the treatment of neurodegenerative and neurological disorders where neuroinflammation is a key pathological driver. The data presented in this guide underscore the potent and multi-pronged approach by which this compound can restore homeostasis in the central nervous system's immune environment. Future preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential.
References
- 1. ×ÛÊö£º´Ó´«Í³Ò©Óõ½¹¦ÄÜÐÔʳƷ£ºèÙ×Ó¹ûµÄÒ©Àí»îÐÔ¡¢¸Î¶¾ÐÔ»úÖÆ¼°½â¶¾²ßÂÔ - ÉúÎïͨ [ebiotrade.com]
- 2. This compound ameliorates inflammation and inhibits ECM degradation in IL-1β-treated rat chondrocytes via suppressing NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Geniposide, from Gardenia jasminoides Ellis, inhibits the inflammatory response in the primary mouse macrophages and mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Floridoside suppresses pro-inflammatory responses by blocking MAPK signaling in activated microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ginsenoside Re exhibits neuroprotective effects by inhibiting neuroinflammation via CAMK/MAPK/NF-κB signaling in microglia - PMC [pmc.ncbi.nlm.nih.gov]
The Protective Role of Gardenoside in Hepatocellular Health: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gardenoside, an iridoid glycoside extracted from the fruit of Gardenia jasminoides Ellis, has emerged as a compound of significant interest in the field of hepatology. Traditionally used in Chinese medicine for its anti-inflammatory and hepatoprotective properties, recent scientific investigations have begun to elucidate the molecular mechanisms underlying its therapeutic potential.[1][2] This technical guide provides a comprehensive overview of the pharmacological effects of this compound on liver cells, with a focus on its role in mitigating non-alcoholic fatty liver disease (NAFLD), combating oxidative stress, and modulating key inflammatory signaling pathways. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling cascades influenced by this compound.
I. Mitigation of Hepatic Steatosis
This compound has demonstrated a significant ability to reduce lipid accumulation in hepatocytes, a hallmark of NAFLD. In in vitro models using HepG2 cells exposed to free fatty acids (FFAs) to induce steatosis, this compound treatment has been shown to decrease the formation of lipid droplets.[2]
Quantitative Data:
Table 1: Effect of this compound on Inflammatory Cytokines in FFA-Induced HepG2 Cells
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | 23.32 ± 1.86 | 19.16 ± 1.15 | 15.76 ± 2.04 |
| FFAs | 102.71 ± 6.89 | 95.52 ± 10.65 | 91.16 ± 6.93 |
| 10 µM this compound | 55.62 ± 6.74 | 72.53 ± 7.71 | 49.93 ± 5.32 |
| 20 µM this compound | 50.13 ± 5.65 | 54.16 ± 7.84 | 48.82 ± 4.25 |
| Data adapted from Liang et al., 2015.[2] |
Experimental Protocols:
Human HepG2 cells are cultured in appropriate media. To induce steatosis, cells are treated with a mixture of oleic and palmitic acid (2:1 ratio) for 24 hours.[1] Following the induction of steatosis, cells are treated with varying concentrations of this compound (e.g., 10 µM and 20 µM) for a further 24 hours.[2]
-
Fixation: Cells grown on coverslips are washed with PBS and fixed with 4% paraformaldehyde for 10-30 minutes.[3][4]
-
Washing: The fixed cells are washed three times with PBS.[3]
-
Staining: Cells are incubated with a freshly prepared Oil Red O working solution for 15-30 minutes at room temperature.[3][4]
-
Washing: Excess stain is removed by washing with water.[4]
-
Visualization: Lipid droplets, stained red, are visualized and imaged using a microscope.
-
Cell Seeding: HepG2 cells are seeded in a 96-well plate at a density of 1 x 10^5 cells/well and incubated.[5]
-
Treatment: Cells are treated with different concentrations of this compound for 24 hours.[2]
-
MTT Addition: 10 µL of MTT reagent is added to each well, and the plate is incubated for 2-4 hours until a purple precipitate is visible.
-
Solubilization: 100 µL of a detergent reagent is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The plate is left at room temperature in the dark for 2 hours, and the absorbance is measured at 570 nm.[6]
II. Anti-Inflammatory Mechanisms
A crucial aspect of this compound's hepatoprotective effect is its potent anti-inflammatory activity. It has been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][2] This is achieved through the modulation of key inflammatory signaling pathways, most notably the NF-κB pathway.
Signaling Pathway: NF-κB Inhibition
dot
Caption: this compound inhibits the NF-κB signaling pathway.
Experimental Protocols:
-
Plate Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6).
-
Sample Addition: Cell culture supernatants or serum samples are added to the wells.
-
Detection Antibody: A biotin-conjugated detection antibody is added, which binds to the captured cytokine.
-
Enzyme Conjugate: Streptavidin-horseradish peroxidase (HRP) is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: A substrate solution is added, which is converted by HRP into a colored product.
-
Absorbance Measurement: The absorbance is measured at 450 nm, and the cytokine concentration is determined from a standard curve.[7]
-
Protein Extraction: Total protein is extracted from liver tissue or cultured cells.
-
Protein Quantification: Protein concentration is determined using a Bradford or BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a solution containing non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for NF-κB pathway proteins (e.g., phospho-IκBα, p65).
-
Secondary Antibody Incubation: The membrane is washed and incubated with an HRP-conjugated secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescence detection system.
III. Antioxidant Effects and Nrf2 Pathway Activation
Oxidative stress is a key contributor to liver injury. This compound exhibits significant antioxidant properties by enhancing the expression and activity of endogenous antioxidant enzymes. This is primarily mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
Quantitative Data:
Table 2: Effect of this compound on Antioxidant Enzymes in Alcohol-Induced Liver Injury in Mice
| Treatment Group | SOD (U/mg protein) | GPx (U/mg protein) | CAT (U/mg protein) |
| Control | 125.3 ± 10.2 | 85.6 ± 7.1 | 62.4 ± 5.3 |
| Alcohol | 78.4 ± 6.5 | 52.1 ± 4.8 | 38.9 ± 3.1 |
| Alcohol + this compound (40 mg/kg) | 105.2 ± 9.8 | 71.3 ± 6.4 | 51.7 ± 4.9 |
| Alcohol + this compound (80 mg/kg) | 118.9 ± 11.1 | 79.8 ± 7.5 | 58.2 ± 5.5 |
| Data derived from studies on alcohol-induced liver injury.[8][9] |
Signaling Pathway: Nrf2 Activation
dot
References
- 1. jbums.org [jbums.org]
- 2. Prolonged high-fat-diet feeding promotes non-alcoholic fatty liver disease and alters gut microbiota in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipotoxicity in HepG2 cells triggered by free fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. pubcompare.ai [pubcompare.ai]
- 6. researchgate.net [researchgate.net]
- 7. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Liver Resection Promotes (Regulates) Proinflammatory Cytokines in Patients with Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Gardenoside Biosynthetic Pathway in Gardenia jasminoides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core biosynthetic pathway of gardenoside, a pharmacologically significant iridoid glycoside found in Gardenia jasminoides. The document synthesizes current understanding of the enzymatic steps, key intermediates, and gene expression patterns involved in its formation. Quantitative data from recent studies are presented in tabular format for comparative analysis, and a detailed diagram of the biosynthetic pathway is provided.
Introduction to this compound and its Significance
This compound and its aglycone, genipin, are the primary bioactive iridoid glycosides isolated from the fruits of Gardenia jasminoides Ellis.[1][2] These compounds have garnered significant attention in the pharmaceutical industry due to their wide range of therapeutic properties, including anti-inflammatory, anti-diabetic, neuroprotective, and hepatoprotective activities.[1][2][3][4][5] Understanding the biosynthetic pathway of this compound is crucial for optimizing its production through metabolic engineering, breeding programs, or biotechnological approaches, thereby ensuring a stable supply for drug development and clinical applications.
The Core Biosynthetic Pathway of this compound
The biosynthesis of this compound, like other iridoids, originates from the terpene metabolic pathway. The proposed pathway involves a series of enzymatic reactions that convert the primary metabolite geranyl diphosphate (GPP) into the complex iridoid glycoside structure.[6]
The initial steps of the pathway are part of the methylerythritol phosphate (MEP) pathway, which produces the precursor isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). These are then condensed to form GPP. The subsequent key steps in the this compound-specific pathway are outlined below.
Key Enzymatic Steps:
-
Geraniol Synthase (GES): Catalyzes the conversion of geranyl diphosphate (GPP) to geraniol.
-
Geraniol 8-hydroxylase (G8H): Hydroxylates geraniol to 8-hydroxygeraniol.
-
8-hydroxygeraniol oxidoreductase (8-HGO): Oxidizes 8-hydroxygeraniol to 8-oxogeranial.
-
Iridoid Synthase (ISY): A key enzyme that catalyzes the cyclization of 8-oxogeranial to form the iridoid scaffold, nepetalactol.[7][8] Three iridoid synthases, GjISY, GjISY2, and GjISY4, have been identified in Gardenia jasminoides.[7][8]
-
Iridoid Oxidase (IO): Further modifies the iridoid structure.
-
Post-modification Steps: Following the formation of the core iridoid structure, a series of largely uncharacterized hydroxylation, oxidation, and glycosylation steps are proposed to occur, leading to the formation of 7-deoxyloganetic acid and subsequently geniposide.[7]
-
Geniposidic Acid Methyltransferase (GAMT): Recent research has identified two O-methyltransferases that catalyze the final step in geniposide biosynthesis: the conversion of geniposidic acid to geniposide.[1]
The following diagram illustrates the proposed biosynthetic pathway of this compound in Gardenia jasminoides.
Quantitative Data on Geniposide Biosynthesis
Recent studies have focused on quantifying the accumulation of geniposide and the expression levels of key biosynthetic genes at different developmental stages of the Gardenia jasminoides fruit. This data provides valuable insights into the regulation of the pathway.
Accumulation of Geniposide and Crocin during Fruit Development
The accumulation of geniposide is highest during the early stages of fruit development and decreases as the fruit matures. Conversely, the content of crocin, another major bioactive compound, increases during fruit ripening.
| Fruit Developmental Stage | Geniposide Content (%) | Crocin Content (%) |
| Unripe-fruit period | 2.035 | Not reported |
| Mature-fruit period | Lower than unripe | 1.098 |
| Data sourced from a study on the accumulation of geniposide and crocin in G. jasminoides fruits.[6][9][10] |
Expression of Key Biosynthetic Genes
Transcriptome analysis has revealed the expression patterns of genes encoding key enzymes in the geniposide biosynthetic pathway. The expression of these genes often correlates with the accumulation of geniposide.
| Gene | Encoded Enzyme | Expression Pattern |
| DXS | 1-deoxy-D-xylulose-5-phosphate synthase | Highest expression in leaves |
| DXR | 1-deoxy-D-xylulose-5-phosphate reductoisomerase | - |
| GPPS | Geranyl diphosphate synthase | Highest expression in leaves |
| GGPS | Geranylgeranyl diphosphate synthase | Expression consistent with geniposide accumulation |
| GES | Geraniol synthase | Expression decreases with fruit development |
| G10H | Geraniol 10-hydroxylase | Expression decreases with fruit development |
| IS | Iridoid synthase | Expression decreases with fruit development |
| Data compiled from transcriptome sequencing studies of G. jasminoides.[1][6] |
Experimental Protocols
The following sections provide an overview of the methodologies commonly employed in the study of the this compound biosynthetic pathway.
Metabolite Extraction and Quantification (HPLC)
High-Performance Liquid Chromatography (HPLC) is the standard method for the quantification of geniposide and other iridoids in plant tissues.
Protocol Overview:
-
Sample Preparation: Dried and powdered fruit samples of Gardenia jasminoides are extracted with a suitable solvent, typically a methanol-water or ethanol-water mixture.[2][4][5] The extraction is often performed using ultrasonication or heating to improve efficiency.
-
Chromatographic Separation: The extract is filtered and injected into an HPLC system. A C18 column is commonly used for the separation of iridoid glycosides. The mobile phase usually consists of a gradient of acetonitrile and water (often with a small amount of acid, such as formic acid, to improve peak shape).
-
Detection and Quantification: A UV detector is typically used for detection, with the wavelength set to the absorption maximum of geniposide (around 240 nm). Quantification is achieved by comparing the peak area of the sample to a calibration curve constructed with a geniposide standard of known concentrations.
Gene Expression Analysis (Transcriptome Sequencing and qRT-PCR)
Transcriptome sequencing (RNA-Seq) and quantitative real-time PCR (qRT-PCR) are powerful techniques used to identify and quantify the expression of genes involved in the this compound biosynthetic pathway.
Protocol Overview:
-
RNA Extraction: Total RNA is extracted from various tissues of Gardenia jasminoides (e.g., fruits at different developmental stages, leaves, flowers) using a commercial RNA extraction kit or a CTAB-based method.
-
Library Preparation and Sequencing (for RNA-Seq): The extracted RNA is treated with DNase to remove any contaminating DNA. mRNA is then enriched and fragmented. cDNA is synthesized, and sequencing adapters are ligated. The resulting library is then sequenced using a high-throughput sequencing platform.
-
Data Analysis (for RNA-Seq): The raw sequencing reads are filtered to remove low-quality reads and adapters. The clean reads are then mapped to a reference genome or assembled de novo. Gene expression levels are quantified as Fragments Per Kilobase of transcript per Million mapped reads (FPKM) or Transcripts Per Million (TPM). Differentially expressed genes between different samples are identified.
-
Quantitative Real-Time PCR (qRT-PCR): To validate the results of RNA-Seq and to quantify the expression of specific genes, qRT-PCR is performed. First-strand cDNA is synthesized from the total RNA. Gene-specific primers are designed for the target genes and a reference gene (e.g., actin or ubiquitin). The PCR reaction is performed in a real-time PCR system with a fluorescent dye (e.g., SYBR Green). The relative expression of the target genes is calculated using the 2-ΔΔCt method.[6][10]
Conclusion and Future Perspectives
Significant progress has been made in elucidating the biosynthetic pathway of this compound in Gardenia jasminoides. The identification of key enzymes and the analysis of their gene expression patterns have provided a solid foundation for understanding the regulation of this important metabolic pathway. However, several areas require further investigation. The complete characterization of the post-modification enzymes that convert nepetalactol to geniposide is a key area for future research. A deeper understanding of the transcriptional regulation of the pathway, including the identification of transcription factors that control the expression of biosynthetic genes, will also be crucial. This knowledge will be instrumental in developing strategies for the enhanced production of this compound to meet the growing demands of the pharmaceutical industry.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemistry and bioactivity of Gardenia jasminoides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolomics and Proteomics Annotate Therapeutic Properties of Geniposide: Targeting and Regulating Multiple Perturbed Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Integrated Analysis Reveals Geniposide Extracted From Gardenia jasminoides J.Ellis Regulates Calcium Signaling Pathway Essential for Influenza A Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | An Integrated Analysis Reveals Geniposide Extracted From Gardenia jasminoides J.Ellis Regulates Calcium Signaling Pathway Essential for Influenza A Virus Replication [frontiersin.org]
- 6. Elucidation of Geniposide and Crocin Accumulation and Their Biosysnthsis-Related Key Enzymes during Gardenia jasminoides Fruit Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Elucidation of Geniposide and Crocin Accumulation and Their Biosysnthsis-Related Key Enzymes during Gardenia jasminoides Fruit Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Gardenoside: A Technical Guide to its Role in Traditional Chinese Medicine and Modern Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gardenoside, an iridoid glycoside extracted from the fruit of Gardenia jasminoides Ellis, is a cornerstone of Traditional Chinese Medicine (TCM) for treating a variety of ailments. This technical guide provides an in-depth analysis of this compound, bridging its traditional applications with modern pharmacological research. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of its chemical properties, pharmacological effects, and mechanisms of action. This document summarizes quantitative data from key studies, details experimental protocols for its investigation, and visualizes its complex signaling pathways and experimental workflows.
Introduction
For centuries, Gardenia jasminoides Ellis, known as Zhi Zi in TCM, has been utilized for its therapeutic properties, including clearing heat, resolving toxicity, and cooling the blood.[1] The primary bioactive constituent responsible for many of these effects is this compound.[2] Modern scientific inquiry has validated many of its traditional uses, revealing potent anti-inflammatory, neuroprotective, and hepatoprotective activities.[3][4] This guide delves into the scientific basis of this compound's therapeutic potential, providing a technical resource for its further study and development as a modern therapeutic agent.
Chemical Properties
This compound (C₁₇H₂₄O₁₁) is an iridoid glycoside with a molecular weight of 404.37 g/mol .[5][6] It is characterized by a cyclopentanopyran ring system linked to a glucose molecule. Its chemical structure is fundamental to its biological activity and solubility.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₄O₁₁ | [5] |
| Molar Mass | 404.37 g/mol | [5] |
| Melting Point | 118-120 °C | [7] |
| Boiling Point | 672.8±55.0 °C (Predicted) | [7] |
| Density | 1.61±0.1 g/cm³ (Predicted) | [7] |
| Solubility | Easily soluble in water and ethanol; insoluble in petroleum ether. Soluble in methanol and DMSO. | [5] |
| CAS Number | 24512-62-7 | [8] |
Role in Traditional Chinese Medicine
In the framework of TCM, this compound's properties are described in functional terms. It is primarily used to:
-
Clear Heat and Purge Fire: This corresponds to its observed anti-inflammatory and antipyretic effects.[9]
-
Cool the Blood and Stop Bleeding: This relates to its application in hemorrhagic disorders.
-
Resolve Toxicity: This aligns with its detoxification and hepatoprotective functions.[10]
-
Treat Jaundice and Liver Disorders: This is a direct reflection of its hepatoprotective and choleretic effects.[10]
This compound is a key ingredient in numerous traditional formulas, such as Huang-Lian-Jie-Du-Tang and Yin-Chen-Hao-Tang, which are used to treat a wide range of inflammatory and infectious diseases.[11]
Pharmacological Effects and Mechanisms of Action
Modern research has elucidated the molecular mechanisms underlying this compound's therapeutic effects. Its actions are multi-targeted, often involving the modulation of key signaling pathways.
Anti-inflammatory Effects
This compound exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[6] It has been shown to downregulate the expression of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[12]
Quantitative Data on Anti-inflammatory Effects:
| Experimental Model | Treatment | Dosage/Concentration | Observed Effect | Reference |
| Lipopolysaccharide (LPS)-induced acute lung injury in mice | Geniposide (intranasal) | 20, 40, 80 mg/kg | Marked reduction in inflammatory cells and total protein in bronchoalveolar lavage fluid. | [13] |
| Carrageenan-induced rat paw edema | Gardenia fruit extract, geniposide, genipin | N/A | Acute anti-inflammatory activities. | [14] |
| Acetic acid-induced abdominal writhing in mice | Gardenia fruit extract | N/A | Dose-dependent inhibition. | [14] |
| Free fatty acid-induced steatosis in HepG2 cells | This compound | 10 and 20 µM | Decreased TNF-α, IL-6, and IL-1β levels. | [6] |
| LPS-stimulated primary mouse macrophages | Geniposide | N/A | Markedly inhibited TNF-α, IL-6, and IL-1β production. | [15] |
| Adjuvant arthritis in SD rats (in vitro FLS) | Geniposide | 25, 50, 100 µg/mL | Decreased IL-1β and IL-17; increased IL-4 and TGF-β1. | [16] |
Signaling Pathways Involved in Anti-inflammatory Action:
-
NF-κB Signaling Pathway: this compound inhibits the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of numerous pro-inflammatory genes.[10][13] It achieves this by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.[15]
-
MAPK Signaling Pathway: this compound modulates the Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38 kinases, which are crucial for transducing inflammatory signals.[13]
-
RhoA/p38MAPK/NF-κB/F-Actin Signaling Pathway: In the context of rheumatoid arthritis, this compound has been shown to inhibit the hyperpermeability of fibroblast-like synoviocytes by downregulating this pathway.[4][17]
Neuroprotective Effects
This compound has demonstrated significant potential in protecting against neuronal damage and neurodegenerative diseases.[18][19] It has been shown to improve learning and memory in models of Alzheimer's disease by increasing the density of dendritic spines.[19]
Quantitative Data on Neuroprotective Effects:
| Experimental Model | Treatment | Dosage/Concentration | Observed Effect | Reference |
| Amyloid-β injected AD rat model | Geniposide | N/A | Significantly improved learning and memory ability in the Y maze. | [19] |
| APPV717iAD transgenic mouse model | Gardeniposide | N/A | Increased the density of dendritic spines in the AC1 area. | [19] |
| Chronic constriction injury-induced neuropathic pain in rats | This compound | N/A | Relief of neuropathic pain by regulating P2X3 and P2X7 receptors. | [20] |
Signaling Pathways Involved in Neuroprotective Action:
-
Leptin Signaling: this compound can induce the phosphorylation of Janus kinase 2 (JAK2) and signal transducers and activators of transcription 3 (STAT3), and regulate the expression of α- and β-secretase, potentially through leptin signaling.[18]
-
Anti-inflammatory and Antioxidant Pathways: The neuroprotective effects of this compound are also attributed to its ability to suppress neuroinflammation and oxidative stress in the brain.[4]
Hepatoprotective Effects
One of the most well-documented effects of this compound is its ability to protect the liver from various insults, including drug-induced injury and non-alcoholic fatty liver disease (NAFLD).[18] It promotes bile secretion and inhibits hepatic steatosis.[19][20]
Quantitative Data on Hepatoprotective Effects:
| Experimental Model | Treatment | Dosage/Concentration | Observed Effect | Reference |
| D-galactosamine-induced acute liver injury in mice | This compound | N/A | Promoted bile excretion and exerted a hepatoprotective effect. | [19] |
| α-naphthylisothiocyanate (ANIT)-induced cholestasis in rats | This compound | N/A | Increased bile secretion. | [18] |
| Free fatty acid-induced steatosis in HepG2 cells | This compound | 10 and 20 µM | Decreased lipid droplets. | [20] |
| Palmitic acid + LPS-induced NAFLD in AML12 cells | This compound | 25 and 50 µM | Significantly reduced lipid accumulation. |
Signaling Pathways Involved in Hepatoprotective Action:
-
AMPK/FoxO1 Pathway: In HepG2 cells, this compound suppresses hepatic glucose production by activating AMP-activated protein kinase (AMPK) and inhibiting forkhead box class O1 (FoxO1).[18]
-
TGF-β/Smad and ERK/MAPK Pathways: this compound can inhibit the epithelial-mesenchymal transition (EMT) induced by transforming growth factor-β1 (TGF-β1) in hepatic fibrosis by inhibiting these pathways.[18]
-
CTCF/DPP4 Signaling Pathway: this compound hinders caspase-1-mediated hepatocyte pyroptosis in NAFLD through this pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound's pharmacological effects.
In Vitro Anti-inflammatory Assay in Macrophages
Objective: To evaluate the effect of this compound on the production of pro-inflammatory cytokines in LPS-stimulated primary mouse macrophages.
Materials:
-
Primary mouse peritoneal macrophages
-
Lipopolysaccharide (LPS)
-
This compound (various concentrations)
-
DMEM medium
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Western blot reagents
Procedure:
-
Isolate primary peritoneal macrophages from mice and culture them in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells in 24-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants and measure the concentrations of TNF-α, IL-6, and IL-1β using ELISA kits according to the manufacturer's instructions.
-
Lyse the cells to extract proteins for Western blot analysis of NF-κB and MAPK pathway components.
In Vivo Neuroprotective Assay in a Mouse Model of Alzheimer's Disease
Objective: To assess the effect of this compound on learning and memory in a transgenic mouse model of Alzheimer's disease.
Materials:
-
APP/PS1 transgenic mice
-
Wild-type littermates
-
This compound
-
Morris water maze apparatus
-
Tissue homogenization buffer
-
Antibodies for dendritic spine analysis
Procedure:
-
Treat APP/PS1 mice and wild-type littermates with this compound or vehicle control daily for a specified period (e.g., 3 months).
-
Conduct behavioral testing using the Morris water maze to assess spatial learning and memory. Record escape latency and time spent in the target quadrant.
-
At the end of the treatment period, sacrifice the animals and perfuse the brains.
-
Collect brain tissue for histological and biochemical analysis.
-
Perform Golgi staining or immunofluorescence for dendritic spine markers (e.g., synaptophysin, PSD-95) to quantify dendritic spine density in the hippocampus.
In Vitro Hepatoprotective Assay in HepG2 Cells
Objective: To determine the protective effect of this compound against free fatty acid-induced steatosis in human hepatoma (HepG2) cells.
Materials:
-
HepG2 cells
-
Oleic acid and palmitic acid
-
This compound
-
DMEM medium
-
FBS
-
Oil Red O staining solution
-
MTT assay kit
-
ELISA kits for inflammatory cytokines
Procedure:
-
Culture HepG2 cells in DMEM with 10% FBS.
-
Induce steatosis by treating the cells with a mixture of oleic acid and palmitic acid (2:1 ratio) for 24 hours.
-
Co-treat the cells with different concentrations of this compound.
-
Assess cell viability using the MTT assay.
-
Stain the cells with Oil Red O to visualize and quantify intracellular lipid accumulation.
-
Measure the levels of inflammatory cytokines in the culture supernatant by ELISA.
Future Perspectives and Conclusion
This compound stands out as a promising natural compound with a rich history in Traditional Chinese Medicine and a growing body of scientific evidence supporting its therapeutic potential. Its multi-target pharmacological activities, particularly its anti-inflammatory, neuroprotective, and hepatoprotective effects, make it a compelling candidate for the development of novel therapies for a range of complex diseases.
Future research should focus on:
-
Clinical Trials: Well-designed clinical trials are needed to translate the promising preclinical findings into human therapies.
-
Bioavailability and Pharmacokinetics: Further studies are required to optimize the delivery and bioavailability of this compound.
-
Synergistic Effects: Investigating the synergistic effects of this compound with other compounds in traditional formulas could lead to the development of more effective poly-herbal treatments.
-
Target Identification: Advanced proteomics and genomics approaches can further elucidate the specific molecular targets of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory Mechanism of Geniposide: Inhibiting the Hyperpermeability of Fibroblast-Like Synoviocytes via the RhoA/p38MAPK/NF-κB/F-Actin Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro assessment of hepatoprotective agents against damage induced by acetaminophen and CCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory evaluation of gardenia extract, geniposide and genipin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. preprints.org [preprints.org]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Anti-inflammatory Mechanism of Geniposide: Inhibiting the Hyperpermeability of Fibroblast-Like Synoviocytes via the RhoA/p38MAPK/NF-κB/F-Actin Signal Pathway [frontiersin.org]
- 12. MAP kinase cascades in plant development and immune signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. An Integrated Analysis Reveals Geniposide Extracted From Gardenia jasminoides J.Ellis Regulates Calcium Signaling Pathway Essential for Influenza A Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | this compound Hinders Caspase-1-Mediated Hepatocyte Pyroptosis Through the CTCF/DPP4 Signaling Pathway [frontiersin.org]
- 17. Inhibitory Effect of this compound on Free Fatty Acid-Induced Steatosis in HepG2 Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibitory Effect of this compound on Free Fatty Acid-Induced Steatosis in HepG2 Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. spandidos-publications.com [spandidos-publications.com]
- 20. Screening of hepatoprotective plant components using a HepG2 cell cytotoxicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
gardenoside molecular structure and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gardenoside, an iridoid glycoside extracted from the fruits of Gardenia jasminoides Ellis, is a bioactive compound with a growing body of research highlighting its therapeutic potential. This technical guide provides an in-depth overview of the molecular structure, chemical properties, and key biological activities of this compound, with a focus on its underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development.
Molecular Structure and Chemical Properties
This compound is a monoterpenoid-derived iridoid glycoside. Its chemical structure consists of a cyclopentanopyran ring system linked to a glucose molecule. The systematic IUPAC name for this compound is methyl (1S,4aS,7S,7aS)-7-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylate[1].
Chemical Structure
Figure 1: 2D Chemical Structure of this compound. Source: PubChem CID 442423
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₄O₁₁ | [1] |
| Molecular Weight | 404.37 g/mol | [2][3] |
| CAS Number | 24512-62-7 | [1][2] |
| Melting Point | 118-120 °C | [2][3] |
| Boiling Point (Predicted) | 672.8 ± 55.0 °C | [3] |
| Solubility | Soluble in water, ethanol, methanol, and DMSO. Insoluble in petroleum ether. | [3] |
| Predicted pKa | 12.28 ± 0.60 | [3] |
| Predicted XLogP3 | -2.8 | [1] |
| Appearance | White to off-white solid | [3] |
| UV Absorption (λmax) | 237 nm | [4] |
Experimental Protocols
This section outlines common experimental methodologies for the isolation and purification of this compound from its natural source, Gardenia jasminoides fruits.
Extraction
-
Objective: To extract crude this compound from the dried fruits of Gardenia jasminoides.
-
Method:
-
Pulverize the dried fruits of Gardenia jasminoides into a fine powder.
-
Perform extraction using 80% methanol in water as the solvent[5][6]. The ratio of solvent to plant material can vary, but a common starting point is 10:1 (v/w).
-
The extraction can be carried out using methods such as maceration, Soxhlet extraction, or ultrasonic-assisted extraction to enhance efficiency.
-
After extraction, filter the mixture to remove solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Purification by Column Chromatography
-
Objective: To separate this compound from other compounds in the crude extract.
-
Method:
-
The crude extract is subjected to column chromatography using a stationary phase such as silica gel or a macroporous adsorption resin[7].
-
A gradient elution is typically employed using a solvent system of ethyl acetate, isopropanol, and water[5][6]. A common starting ratio is 3:2:5 (v/v/v)[5][6].
-
Collect fractions and monitor the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC)[7].
-
Combine the fractions containing pure this compound and evaporate the solvent.
-
High-Performance Liquid Chromatography (HPLC) Analysis and Purification
-
Objective: For quantitative analysis and final purification of this compound.
-
Method:
-
Analytical HPLC: To determine the purity of the isolated this compound.
-
Column: A C18 reversed-phase column is commonly used[7].
-
Mobile Phase: A typical mobile phase is a gradient of acetonitrile and 0.1% phosphoric acid in water[7]. A common starting ratio is 30:70 (v/v)[7].
-
Flow Rate: A flow rate of approximately 1.0-1.3 mL/min is generally used[7].
-
Detection: UV detection at 238 nm[7].
-
-
Preparative HPLC: For obtaining highly pure this compound.
-
The conditions are similar to analytical HPLC but with a larger column and higher flow rate to handle larger sample loads.
-
-
Biosynthesis of this compound
This compound is synthesized in Gardenia jasminoides via the iridoid biosynthesis pathway, which is a branch of the terpenoid pathway. The key steps involve the cyclization of a precursor, 8-oxogeranial, into the characteristic iridoid scaffold by the enzyme iridoid synthase (ISY)[8].
Key Signaling Pathways Modulated by this compound
This compound exerts its pharmacological effects by modulating several key signaling pathways, primarily those involved in inflammation and pain.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In response to inflammatory stimuli, such as lipopolysaccharide (LPS), the inhibitor of κB (IκB) is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. This compound has been shown to inhibit the activation of the NF-κB pathway, thereby reducing the production of inflammatory cytokines like TNF-α, IL-1β, and IL-6[9][10].
References
- 1. This compound | C17H24O11 | CID 442423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 24512-62-7 [amp.chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Preparative isolation and purification of geniposide from gardenia fruits by centrifugal partition chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparative isolation and purification of geniposide from gardenia fruits by centrifugal partition chromatography [agris.fao.org]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
The Therapeutic Potential of Gardenoside in Diabetes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gardenoside, an iridoid glucoside extracted from the fruit of Gardenia jasminoides Ellis, has emerged as a promising therapeutic agent for the management of diabetes mellitus.[1] Extensive preclinical studies, both in vitro and in vivo, have demonstrated its multifaceted pharmacological activities, including potent anti-hyperglycemic, anti-inflammatory, and antioxidant effects. This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic potential for diabetes, with a focus on its molecular mechanisms of action, relevant signaling pathways, and supporting experimental evidence. The information is presented to cater to researchers, scientists, and professionals involved in drug development, offering a consolidated resource for future investigation and therapeutic innovation.
Introduction
Diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia resulting from defects in insulin secretion, insulin action, or both. The global prevalence of diabetes is on a steep rise, necessitating the development of novel and effective therapeutic strategies. Natural products have historically been a rich source of new drugs, and this compound has garnered significant attention for its potential anti-diabetic properties.[2] This iridoid glycoside has been shown to modulate key signaling pathways involved in glucose homeostasis, insulin sensitivity, and the inflammatory processes that are often dysregulated in diabetes.[1][3]
Mechanisms of Action and Key Signaling Pathways
This compound exerts its anti-diabetic effects through a variety of mechanisms, primarily centered around the modulation of critical signaling pathways. These include the activation of AMP-activated protein kinase (AMPK), regulation of the nuclear factor-kappa B (NF-κB) pathway, and interaction with the glucagon-like peptide-1 receptor (GLP-1R).
AMPK Signaling Pathway
AMPK is a crucial energy sensor that plays a central role in regulating glucose and lipid metabolism.[4] this compound has been shown to activate AMPK, leading to the suppression of hepatic glucose production.[5] In HepG2 cells, this compound treatment leads to the phosphorylation of AMPK and its downstream substrate, acetyl-CoA carboxylase (ACC).[5] This activation of AMPK is associated with the inhibition of gluconeogenic gene expression, such as phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase).[5] Furthermore, the activation of AMPK by this compound is implicated in enhancing autophagy, which can protect against diabetic nephropathy.[6][7]
NF-κB Signaling Pathway
Chronic inflammation is a key contributor to the pathogenesis of type 2 diabetes and its complications. The NF-κB signaling pathway is a central regulator of inflammation. This compound has demonstrated significant anti-inflammatory effects by inhibiting the activation of the NF-κB pathway.[1][8][9][10] It has been shown to suppress the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[1] This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][8][9]
GLP-1 Receptor Signaling
Glucagon-like peptide-1 (GLP-1) is an incretin hormone that enhances glucose-stimulated insulin secretion. This compound has been identified as a GLP-1 receptor agonist.[1][11] By activating the GLP-1R on pancreatic β-cells, this compound promotes insulin secretion in a glucose-dependent manner.[12] This action is crucial for improving glycemic control without the risk of hypoglycemia. The blockade of GLP-1R has been shown to diminish the insulinotropic effect of this compound, confirming the involvement of this receptor.[12]
Quantitative Data from Preclinical Studies
The anti-diabetic effects of this compound have been quantified in various preclinical models. The following tables summarize the key findings.
Table 1: In Vitro Studies
| Cell Line | Treatment | Concentration | Key Findings | Reference |
| HepG2 | This compound | 1, 10, 100 µM | Suppressed hepatic glucose production via AMPK signaling.[1] | [1] |
| INS-1 | This compound | 1, 10 µM | Improved β-cell function and proliferation under hyperglycemic conditions.[1] | [1] |
| INS-1 | This compound | 0.01-100 µmol/L | Increased insulin secretion in a concentration-dependent manner.[12] | [12] |
| Rat Pancreatic Islets | This compound | 10 µM | Stimulated insulin secretion by regulating GLP-1 receptor/cAMP signaling.[1] | [1] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | This compound | 10-20 µmol/L | Inhibited high glucose-induced monocyte adhesion in a dose-dependent manner.[13] | [13] |
| Primary Mouse Retinal Müller Cells | This compound | Not specified | Inhibited ROS accumulation, NF-κB activation, and inflammatory cytokine secretion.[6][14] | [6][14] |
Table 2: In Vivo Studies
| Animal Model | Treatment | Dosage | Duration | Key Findings | Reference |
| T2DM Mice (High-fat diet + STZ) | Gardenia Extract (20% Geniposide) | Not specified | 5 weeks | Better hypoglycemic effect compared to Crocin I.[15] | [15] |
| T2DM Zebrafish | This compound | 2.5, 5, 10 mg/L | 14 days | Reduced blood glucose levels and inflammatory markers (NF-κB, IL-1β, IL-6).[8][9][10] | [8][9][10] |
| Diabetic Rats (STZ-induced) | This compound | Not specified | Not specified | Promoted wound healing by reducing inflammation and blood glucose.[3] | [3] |
| Steroid-induced Insulin Resistant Rats | Gardenia jasminoides aqueous extract | 200 mg/kg | 60 min | Significant hypoglycemic effect.[16] | [16] |
| Diabetic Nephropathy Mice | Geniposide | Not specified | Not specified | Alleviated renal dysfunction by decreasing Scr, BUN, TNF-α, IL-6, and IL-1β.[17] | [17] |
Experimental Protocols
In Vitro α-Glucosidase Inhibition Assay
-
Objective: To assess the direct inhibitory effect of this compound on α-glucosidase activity.
-
Methodology:
-
An extract of Gardenia containing this compound (e.g., 20% ethanol extract) is prepared.[15][18]
-
The reaction mixture contains α-glucosidase enzyme (e.g., 0.25 U/mL) and a substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG) (e.g., 0.5 mmol/L), in a suitable buffer (pH 6.9).[19]
-
Different concentrations of the this compound extract are added to the reaction mixture.[19]
-
The reaction is incubated at 37°C.[19]
-
The absorbance is measured spectrophotometrically to determine the rate of p-nitrophenol release.
-
The percentage of inhibition is calculated, and the IC50 value is determined.[19]
-
T2DM Mouse Model and Drug Administration
-
Objective: To evaluate the in vivo anti-diabetic effects of this compound in a type 2 diabetes model.
-
Methodology:
-
Induction of T2DM: Male mice (e.g., C57BL/6) are fed a high-fat diet for several weeks (e.g., 4 weeks).[15]
-
A low dose of streptozotocin (STZ) (e.g., 65 mg/kg) is administered intraperitoneally to induce partial insulin deficiency.[15]
-
Fasting blood glucose levels are measured after a week, and mice with levels ≥ 7.8 mmol/L are considered diabetic.[15]
-
Drug Administration: Diabetic mice are randomly divided into groups: normal control, T2DM model, positive control (e.g., metformin 200 mg/kg), and this compound-treated groups at different doses.[15]
-
The respective treatments are administered orally for a specified period (e.g., 5 weeks).[15]
-
Outcome Measures: Fasting blood glucose, body weight, and other relevant biochemical parameters are monitored throughout the study.
-
-
Reference: [15]
References
- 1. Antioxidative Property and Molecular Mechanisms Underlying Geniposide-Mediated Therapeutic Effects in Diabetes Mellitus and Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Advance in studies on anti-diabetic mechanism of Gardeniae Fructus and its active ingredient geniposide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory action of geniposide promotes wound healing in diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of AMPK signaling pathway in the pathogenesis of type 2 diabetes mellitus with its complications and related metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. Geniposide Improves Diabetic Nephropathy by Enhancing ULK1-Mediated Autophagy and Reducing Oxidative Stress through AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. eurekaselect.com [eurekaselect.com]
- 10. benthamdirect.com [benthamdirect.com]
- 11. mdpi.com [mdpi.com]
- 12. Glucagon-like peptide 1 receptor plays a critical role in geniposide-regulated insulin secretion in INS-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Geniposide Attenuates Hyperglycemia-Induced Oxidative Stress and Inflammation by Activating the Nrf2 Signaling Pathway in Experimental Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effective Therapeutic Verification of Crocin I, Geniposide, and Gardenia (Gardenia jasminoides Ellis) on Type 2 Diabetes Mellitus In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Peroxisome proliferator-activated receptor activating hypoglycemic effect of Gardenia jasminoides Ellis aqueous extract and improvement of insulin sensitivity in steroid induced insulin resistant rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Geniposide alleviates diabetic nephropathy of mice through AMPK/SIRT1/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effective Therapeutic Verification of Crocin I, Geniposide, and Gardenia (Gardenia jasminoides Ellis) on Type 2 Diabetes Mellitus In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Gardenoside in the Regulation of Anti-Inflammatory Responses: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gardenoside, an iridoid glucoside extracted from the fruit of Gardenia jasminoides Ellis, has emerged as a promising natural compound with potent anti-inflammatory properties. Its ability to modulate key signaling pathways involved in the inflammatory cascade has garnered significant interest within the scientific and pharmaceutical communities. This technical guide provides an in-depth overview of the mechanisms of action of this compound, quantitative data from key studies, detailed experimental protocols, and visualizations of the core signaling pathways it regulates.
Core Mechanisms of Anti-Inflammatory Action
This compound exerts its anti-inflammatory effects through the modulation of several critical signaling pathways. The primary mechanisms involve the inhibition of pro-inflammatory transcription factors, suppression of mitogen-activated protein kinase (MAPK) signaling, and regulation of the NLRP3 inflammasome.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[1] In inflammatory conditions, the inhibitor of NF-κB (IκBα) is phosphorylated and subsequently degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate gene transcription.[2]
This compound has been shown to effectively suppress this pathway.[2][3] It blocks the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit.[2][4] This inhibitory action leads to a significant reduction in the production of NF-κB-mediated pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[5][6]
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which includes c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38 MAPK, plays a crucial role in cellular responses to external stressors, including inflammatory stimuli.[7] Activation of these kinases through phosphorylation leads to the activation of downstream transcription factors and the subsequent production of inflammatory mediators.
Studies have demonstrated that this compound can inhibit the phosphorylation of JNK, ERK, and p38 in response to inflammatory stimuli like lipopolysaccharide (LPS).[4] By attenuating the activation of these key kinases, this compound effectively dampens the downstream inflammatory response.
Regulation of the NLRP3 Inflammasome
The NOD-like receptor protein 3 (NLRP3) inflammasome is a multiprotein complex that, upon activation, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18 through the activation of caspase-1.[8][9] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. This compound has been found to inhibit the activation of the NLRP3 inflammasome, leading to reduced cleavage of caspase-1 and subsequent decreases in the secretion of mature IL-1β and IL-18.[8][10] Some evidence suggests this may occur through the CTCF/DPP4 signaling pathway.[11]
Quantitative Data Summary
The anti-inflammatory efficacy of this compound has been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative findings.
Table 1: In Vitro Inhibition of Pro-Inflammatory Mediators by this compound
| Cell Line | Inflammatory Stimulus | Mediator | This compound Concentration | % Inhibition / IC50 | Reference(s) |
| RAW 264.7 | LPS | Nitric Oxide (NO) | 10, 25, 50 µM | Significant reduction | [12] |
| RAW 264.7 | LPS | TNF-α | 25, 50 µM | Significant reduction | [12] |
| RAW 264.7 | LPS | IL-6 | 10, 25, 50 µM | Significant reduction | [12] |
| RAW 264.7 | LPS | IL-1β | - | - | [4] |
| Primary Mouse Macrophages | LPS | TNF-α, IL-6, IL-1β | Not specified | Marked inhibition | [4] |
| HepG2 | Free Fatty Acids | TNF-α, IL-1β, IL-6 | Not specified | Modulation observed | [5] |
| Diabetic Rat Wound Tissue | Diabetes | TNF-α | 1.36 g/kg (IC50) | - | [13] |
| Diabetic Rat Wound Tissue | Diabetes | IL-1β | 1.02 g/kg (IC50) | - | [13] |
| Diabetic Rat Wound Tissue | Diabetes | IL-6 | 1.23 g/kg (IC50) | - | [13] |
Table 2: In Vivo Anti-Inflammatory Effects of this compound
| Animal Model | Inflammatory Agent | This compound Dosage | Observed Effect | Reference(s) |
| Rat Paw Edema | Carrageenan | Not specified | Acute anti-inflammatory activity | [14][15] |
| Rat Air Pouch Edema | Carrageenan | Not specified | Inhibition of exudate and NO production | [14][15] |
| Mouse Acute Lung Injury | LPS | 20, 40, 80 mg/kg | Marked reduction in inflammatory cells and protein in BALF | Not specified |
| Diabetic Rat Wound | Streptozotocin/High-Fat Diet | 200, 400, 500 mg/kg | Significant reduction of pro-inflammatory factors | [13] |
| T2DM Zebrafish | 2% Glucose Solution | 2.5, 5, 10 mg/L | Decreased relative expression of NF-κB, IL-1β, and IL-6 | [16] |
Signaling Pathway and Experimental Workflow Visualizations
Signaling Pathways
Experimental Workflow
Detailed Experimental Protocols
The following are representative protocols for key in vitro and in vivo experiments used to evaluate the anti-inflammatory effects of this compound.
In Vitro Anti-Inflammatory Assay using LPS-Stimulated RAW 264.7 Macrophages
Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines and the activation of key signaling proteins in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (of desired purity)
-
Lipopolysaccharide (LPS) from E. coli O55:B5
-
Phosphate Buffered Saline (PBS)
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Reagents and antibodies for Western blotting (e.g., primary antibodies against p-p65, p65, p-p38, p38, and a loading control like β-actin or GAPDH; HRP-conjugated secondary antibodies)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
96-well and 6-well cell culture plates
Procedure:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
For cytokine measurement, seed cells in a 96-well plate at a density of 1-2 x 10^5 cells/well.[5]
-
For Western blot analysis, seed cells in a 6-well plate at a higher density (e.g., 1 x 10^6 cells/well).
-
Allow cells to adhere and grow overnight.[5]
-
-
Treatment:
-
The following day, replace the medium with fresh DMEM.
-
Pre-treat the cells with various concentrations of this compound (e.g., 10, 25, 50 µM) for 1-2 hours.[12]
-
Stimulate the cells with LPS (e.g., 100 ng/mL to 1 µg/mL) for a specified period (e.g., 6 hours for protein phosphorylation analysis, 24 hours for cytokine production).[5] Include a vehicle control (no this compound) and a negative control (no LPS).
-
-
Cytokine Analysis (ELISA):
-
After 24 hours of LPS stimulation, collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any cellular debris.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.[16]
-
-
Protein Analysis (Western Blot):
-
After 6 hours of LPS stimulation, wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-p65, total p65, phospho-p38, total p38) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein counterparts.
-
In Vivo Anti-Inflammatory Assay using Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory effect of this compound on acute inflammation.
Materials:
-
Male Sprague-Dawley or Wistar rats (150-200 g)
-
Carrageenan (lambda, Type IV)
-
This compound
-
Vehicle for this compound administration (e.g., 0.5% carboxymethylcellulose)
-
Positive control drug (e.g., Indomethacin)
-
Plethysmometer or digital calipers
-
Saline solution (0.9% NaCl)
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize the rats to the laboratory conditions for at least one week.
-
Fast the animals overnight before the experiment with free access to water.
-
Divide the rats into several groups: a negative control group (vehicle only), a positive control group (indomethacin), and this compound treatment groups at various doses.
-
-
Drug Administration:
-
Administer this compound or the vehicle orally (p.o.) or intraperitoneally (i.p.) to the respective groups one hour before the carrageenan injection.
-
-
Induction of Paw Edema:
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.[11]
-
-
Measurement of Paw Edema:
-
Measure the paw volume at regular intervals after carrageenan injection (e.g., at 1, 2, 3, 4, and 5 hours).[11]
-
The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume.
-
The percentage inhibition of edema is calculated using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
-
In Vivo Anti-Arthritic Assay using Collagen-Induced Arthritis (CIA) in Mice
Objective: To assess the therapeutic potential of this compound in a chronic inflammatory arthritis model.
Materials:
-
DBA/1 mice (male, 8-10 weeks old)
-
Bovine or chicken type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle for administration
-
Calipers for measuring paw thickness
-
Clinical scoring system for arthritis severity
Procedure:
-
Induction of Arthritis:
-
Treatment:
-
Begin administration of this compound or vehicle (e.g., daily by oral gavage) from the day of the booster immunization or upon the onset of clinical signs of arthritis.
-
-
Assessment of Arthritis:
-
Monitor the mice daily for the onset and severity of arthritis.
-
Measure paw thickness using digital calipers.
-
Score the severity of arthritis in each paw based on a scale of 0-4 (0 = normal, 1 = mild swelling and erythema, 2 = moderate swelling and erythema, 3 = severe swelling and erythema, 4 = maximal inflammation with joint deformity). The maximum score per mouse is 16.
-
-
Histopathological Analysis:
-
At the end of the experiment, sacrifice the mice and collect the hind paws.
-
Fix, decalcify, and embed the paws in paraffin.
-
Section the joints and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone erosion.
-
Conclusion
This compound demonstrates significant anti-inflammatory properties by targeting multiple key signaling pathways, including NF-κB, MAPK, and the NLRP3 inflammasome. The quantitative data from both in vitro and in vivo studies support its potential as a therapeutic agent for inflammatory diseases. The detailed protocols provided in this guide offer a framework for researchers and drug development professionals to further investigate the efficacy and mechanisms of this compound in various inflammatory models. Continued research into its bioavailability, safety profile, and clinical efficacy is warranted to translate these promising preclinical findings into novel anti-inflammatory therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. chondrex.com [chondrex.com]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory activities of Gardenia jasminoides extracts in retinal pigment epithelial cells and zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of JNK and p38 MAPK in the immune system: Signal integration, propagation and termination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NLRP3 Inflammasome Activation Is Involved in Geniposide-Induced Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Total glucosides of paeony inhibit NLRP3/caspase-1/GSDMD-mediated inflammation and pyroptosis in C3H/HeJ mice with alopecia areata - PMC [pmc.ncbi.nlm.nih.gov]
- 10. h-h-c.com [h-h-c.com]
- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [en.bio-protocol.org]
- 14. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Anti-inflammatory evaluation of gardenia extract, geniposide and genipin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 17. Collagen-Induced Arthritis Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Neuroprotective Effects of Gardenoside In Vitro: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Gardenoside, an iridoid glycoside primarily extracted from the fruit of Gardenia jasminoides Ellis, has demonstrated significant neuroprotective properties in a variety of in-vitro models of neurodegenerative diseases.[1] This technical document provides a comprehensive overview of the mechanisms, quantitative effects, and experimental methodologies related to the neuroprotective actions of this compound. It consolidates data from multiple studies, detailing its efficacy in mitigating neuronal damage induced by toxins such as rotenone, zinc sulfate, and conditions like oxygen-glucose deprivation. Key mechanisms of action include the activation of glucagon-like peptide-1 receptor (GLP-1R) signaling, inhibition of apoptosis, reduction of oxidative stress, and modulation of critical signaling pathways like PI3K/Akt, p38 MAPK/p53, and AMPK/mTOR. This guide is intended to serve as a resource for researchers investigating this compound as a potential therapeutic agent for neurodegenerative disorders.
Quantitative Data Summary: Efficacy of this compound in Neuronal Protection
The neuroprotective effects of this compound have been quantified across various cell lines and neurotoxic insults. The following tables summarize the key findings, presenting the experimental models, this compound concentrations, and the observed protective outcomes.
Table 1: Summary of In Vitro Models and this compound's Protective Effects
| Cell Type | Neurotoxic Insult / Model | This compound Concentration | Key Quantitative Outcomes | Reference(s) |
|---|---|---|---|---|
| Primary Cortical Neurons | Rotenone (0.5 nM for 48h) | 50 µM | Prevented increase in LDH release; restored levels of procaspase-3, cleaved caspase-3, and Bcl-2. | [1][2] |
| SH-SY5Y Human Neuroblastoma | Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) | 100 µg/mL | Suppressed early-stage apoptosis to 11.1% and late-stage apoptosis to 24.6%. | [3] |
| SH-SY5Y Human Neuroblastoma | Zinc Sulfate (100 µM for 4h) | 100 µM (extract) | Significantly improved cell viability and reduced the BAX/BCL-2 gene expression ratio. | [4] |
| H9c2 Cells (Cardiomyocytes) | High NaCl Solution | 0.5 µM | Significantly increased cell viability and decreased the rate of apoptosis. | [5] |
| PC12 Dopaminergic Cells | Rotenone | Not specified (GDEVs) | Significantly reduced phosphorylation of p38 MAPK and p53; increased Bcl-2/Bax ratio. |[6] |
Table 2: Modulation of Key Biomarkers by this compound in In Vitro Models
| Biomarker | Effect of Toxin/Insult | Effect of this compound Treatment | Mechanism Implicated | Reference(s) |
|---|---|---|---|---|
| Apoptosis | ||||
| Bcl-2 | Decreased | Increased / Restored | Anti-Apoptosis | [1][5] |
| Bax | Increased | Decreased | Anti-Apoptosis | [5][6] |
| Bcl-2/Bax Ratio | Decreased | Increased | Anti-Apoptosis | [4][6] |
| Cleaved Caspase-3 | Increased | Decreased / Prevented | Anti-Apoptosis | [1][6] |
| Oxidative Stress | ||||
| Lactate Dehydrogenase (LDH) Release | Increased | Prevented / Decreased | Reduced Cytotoxicity | [1][2] |
| Reactive Oxygen Species (ROS) | Increased | Reduced | Antioxidant | [3] |
| Signaling Pathways | ||||
| p-p38 MAPK | Increased | Decreased | Inhibition of Stress Pathway | [5][6] |
| p-p53 | Increased | Decreased | Inhibition of Apoptosis | [6] |
| p-AMPK | Decreased | Increased / Activated | Energy Metabolism, Autophagy | [5][7] |
| mTOR | Activated | Down-regulated / Inhibited | Autophagy Induction | [7][8] |
| GSK-3β Activity | Increased | Reduced | Tau Pathology |[4] |
Signaling Pathways and Mechanisms of Action
This compound exerts its neuroprotective effects through a multi-targeted approach, influencing several critical signaling cascades involved in cell survival, apoptosis, and stress response.
GLP-1 Receptor (GLP-1R) Activation
This compound is a known agonist of the glucagon-like peptide-1 receptor (GLP-1R), a key target in neuroprotection.[1] Activation of GLP-1R triggers downstream pathways including PI3K/Akt and PKA, which are crucial for promoting cell survival and proliferation.[1][9][10] More recent evidence also links GLP-1R activation by this compound to the stimulation of the AMPK/mTOR pathway, a central regulator of autophagy.[7]
Caption: this compound activates GLP-1R, initiating pro-survival and autophagy pathways.
Inhibition of Apoptotic Pathways
A primary mechanism of this compound's neuroprotection is its potent anti-apoptotic activity. It modulates the delicate balance between pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, ultimately increasing the Bcl-2/Bax ratio to favor cell survival.[4][5][6] This prevents the activation of executioner caspases, such as caspase-3, thereby inhibiting the final steps of programmed cell death.[1] Furthermore, this compound has been shown to suppress the pro-apoptotic p38 MAPK/p53 signaling pathway, which is often activated by neurotoxic stimuli like rotenone.[5][6]
Caption: this compound inhibits apoptosis by suppressing p38/p53 and modulating Bcl-2/Bax.
Attenuation of Oxidative Stress
This compound contributes to the reduction of oxidative stress, a common factor in neurodegeneration.[3] It has been shown to decrease the production of reactive oxygen species (ROS) and limit cytotoxicity, as measured by reduced lactate dehydrogenase (LDH) release from damaged cells.[1][3] Studies also suggest a role for this compound in activating the Nrf2 antioxidant signaling pathway, which upregulates the expression of protective enzymes.[8]
Experimental Protocols
The following section details standardized methodologies for assessing the neuroprotective effects of this compound in vitro.
General Cell Culture and Maintenance
-
Cell Lines: SH-SY5Y human neuroblastoma cells or primary cortical neurons are commonly used.
-
Media: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Cultures are maintained in a humidified incubator at 37°C with 5% CO₂.
Induction of Neurotoxicity
-
Rotenone Model: To model Parkinson's-like pathology, cells are exposed to rotenone (e.g., 0.5 nM) for 24-48 hours. This compound (e.g., 50 µM) is typically added as a pretreatment 1-2 hours before the addition of rotenone.[1][2]
-
Oxygen-Glucose Deprivation (OGD/R) Model: To mimic ischemic injury, cultures are washed with glucose-free DMEM and placed in a hypoxic chamber (e.g., 94% N₂, 5% CO₂, 1% O₂) for a specified duration (e.g., 2-4 hours). Reoxygenation is initiated by returning the cells to normal culture medium and incubator conditions for 24 hours. This compound (e.g., 100 µg/mL) is applied during the pretreatment or reoxygenation phase.[3][11]
Assessment of Cell Viability and Cytotoxicity
-
MTT Assay (Cell Viability):
-
Plate cells in a 96-well plate and treat as per the experimental design.
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure absorbance at 570 nm. Viability is expressed as a percentage relative to the untreated control.
-
-
LDH Assay (Cytotoxicity):
-
After treatment, collect the cell culture supernatant.
-
Use a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.
-
Measure the activity of LDH released from damaged cells into the medium. Cytotoxicity is calculated based on kit-provided formulas.[1]
-
Western Blot Analysis for Protein Expression
-
Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA for 1 hour.
-
Incubate with primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-p-p38, anti-β-actin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Visualize protein bands using an ECL detection system and quantify band density using software like ImageJ.[1][5]
Workflow Visualization
The general process for an in-vitro neuroprotection study involving this compound is outlined below.
Caption: Standard workflow for evaluating this compound's neuroprotective effects in vitro.
Conclusion and Future Directions
The in-vitro evidence strongly supports the neuroprotective potential of this compound. Its ability to act on multiple fronts—by activating pro-survival GLP-1R signaling, robustly inhibiting apoptosis, and mitigating oxidative stress—makes it a compelling candidate for further investigation. Future research should focus on elucidating the interplay between these pathways, particularly the link between GLP-1R activation and the downstream modulation of apoptosis and autophagy. Further studies using more complex in-vitro models, such as organoids or co-culture systems, could provide deeper insights into its therapeutic potential before advancing to more extensive in-vivo validation.
References
- 1. Geniposide prevents rotenone-induced apoptosis in primary cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Geniposide prevents rotenone-induced apoptosis in primary cultured neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. "Gardenia Jasminoides Extract as a Potential Neuroprotective Agent in a" by Inas Birekdar [fount.aucegypt.edu]
- 5. Geniposide from Gardenia jasminoides var. radicans Makino Attenuates Myocardial Injury in Spontaneously Hypertensive Rats via Regulating Apoptotic and Energy Metabolism Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gardenia-derived extracellular vesicles exert therapeutic effects on dopaminergic neuron apoptosis-mediated Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Geniposide stimulates autophagy by activating the GLP-1R/AMPK/mTOR signaling in osteoarthritis chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Geniposide protects against neurotoxicity in mouse models of rotenone-induced Parkinson's disease involving the mTOR and Nrf2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhancing the GLP-1 receptor signaling pathway leads to proliferation and neuroprotection in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The neuroprotective effects of glucagon-like peptide 1 in Alzheimer’s and Parkinson’s disease: An in-depth review [frontiersin.org]
- 11. Geniposide from Gardenia jasminoides attenuates neuronal cell death in oxygen and glucose deprivation-exposed rat hippocampal slice culture - PubMed [pubmed.ncbi.nlm.nih.gov]
The Iridoid Glycoside Gardenoside: A Deep Dive into its Discovery, Natural Occurrence, and Scientific Workflows
For Immediate Release
This technical guide provides a comprehensive overview of gardenoside, a bioactive iridoid glycoside. Tailored for researchers, scientists, and drug development professionals, this document details its discovery, natural abundance, and the experimental methodologies used for its isolation and quantification. Furthermore, it elucidates the key signaling pathways through which this compound exerts its biological effects.
Discovery and Natural Occurrence
This compound was first identified as a natural product isolated from Gardenia jasminoides Ellis in the 1960s[1]. This evergreen shrub, belonging to the Rubiaceae family, remains the primary and most abundant source of this compound[1]. While G. jasminoides is the most well-known source, this compound has also been reported in other plant species, including Eucommia ulmoides and Oldenlandia herbacea[2]. The concentration of this compound in the fruits of Gardenia jasminoides can vary depending on the region of cultivation and harvesting time.
Quantitative Analysis of this compound in Natural Sources
The amount of this compound in Gardenia jasminoides has been a subject of numerous phytochemical studies. The table below summarizes the quantitative data from various analyses.
| Plant Source | Plant Part | Method of Analysis | This compound Content | Reference |
| Gardenia jasminoides | Fruit | HPLC | 49.57 ± 18.78 µg/mg | [3] |
| Gardenia jasminoides | Fruit | Not Specified | 151.1 mg from 2 kg | [3] |
Experimental Protocols for Isolation and Purification
The isolation and purification of this compound from its natural sources involve a series of chromatographic techniques. Below are detailed methodologies for commonly employed experimental protocols.
Extraction
The initial step involves the extraction of crude iridoid glycosides from the plant material.
-
Protocol 1: Maceration and Partition
-
Air-dried and powdered fruits of Gardenia jasminoides are macerated with methanol at room temperature.
-
The methanol extract is then concentrated under reduced pressure.
-
The resulting residue is suspended in water and partitioned successively with petroleum ether, chloroform, and n-butanol.
-
The n-butanol fraction, containing the iridoid glycosides, is collected and concentrated.
-
Purification
The crude extract is then subjected to various chromatographic techniques for the isolation of pure this compound.
-
Protocol 2: Macroporous Resin Column Chromatography
-
The crude extract from the extraction step is dissolved in water and applied to a macroporous resin column (e.g., D101).
-
The column is washed with distilled water to remove sugars and other polar impurities.
-
This compound is then eluted with a stepwise gradient of ethanol in water (e.g., 10%, 30%, 50%, 70%, and 95% ethanol).
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Fractions containing this compound are pooled and concentrated.
-
-
Protocol 3: Silica Gel Column Chromatography
-
The partially purified this compound fraction is subjected to silica gel column chromatography.
-
The column is eluted with a solvent system, typically a mixture of chloroform and methanol in a gradient.
-
Fractions are collected and analyzed for the presence of this compound.
-
Pure this compound is obtained after evaporation of the solvent from the desired fractions.
-
-
Protocol 4: High-Speed Countercurrent Chromatography (HSCCC)
-
HSCCC is a liquid-liquid partition chromatography technique that can be used for the separation and purification of this compound from a partially purified extract.
-
A suitable two-phase solvent system is selected (e.g., ethyl acetate-n-butanol-water).
-
The sample is dissolved in a mixture of the two phases and injected into the HSCCC coil.
-
The apparatus is run until the target compound is eluted.
-
The purity of the isolated this compound is confirmed by HPLC.
-
Analytical Methods for Quantification
Accurate quantification of this compound is crucial for quality control and research purposes.
-
Protocol 5: High-Performance Liquid Chromatography (HPLC)
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (often with a small percentage of acid like phosphoric acid).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector at a wavelength of 238 nm.
-
-
Standard Preparation: A standard stock solution of this compound is prepared in methanol and diluted to create a series of concentrations for the calibration curve.
-
Sample Preparation: The plant extract is dissolved in methanol, filtered, and injected into the HPLC system.
-
Quantification: The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.
-
-
Protocol 6: Ultrafast Liquid Chromatography (UFLC)
-
UFLC offers a faster analysis time compared to conventional HPLC. The principles and procedures are similar to HPLC but with instrumentation optimized for higher throughput.
-
Signaling Pathways Modulated by this compound
This compound exhibits a range of biological activities, primarily attributed to its anti-inflammatory properties. The key signaling pathway modulated by this compound is the Nuclear Factor-kappa B (NF-κB) pathway.
Inhibition of the NF-κB Signaling Pathway
This compound has been shown to inhibit the activation of NF-κB, a protein complex that controls the transcription of DNA, cytokine production, and cell survival. By inhibiting this pathway, this compound reduces the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6)[3][4].
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow for Studying Signaling Pathways
The following workflow outlines the general steps to investigate the effect of this compound on a specific signaling pathway.
Caption: General experimental workflow for studying signaling pathways.
This technical guide provides a foundational understanding of this compound, from its discovery and natural sources to detailed experimental protocols and its mechanism of action at the molecular level. This information is intended to support further research and development of this compound as a potential therapeutic agent.
References
Methodological & Application
Application Notes and Protocols for Gardenoside Extraction from Gardenia Fruits
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the extraction of gardenoside, a key bioactive iridoid glycoside, from the fruits of Gardenia jasminoides Ellis. This compound and its derivatives have garnered significant interest in the pharmaceutical industry due to their diverse biological activities, including neuroprotective, anti-inflammatory, anti-diabetic, and hepatoprotective effects.[1] The following application notes offer a comparative overview of various extraction techniques and provide step-by-step protocols to facilitate the efficient isolation of this compound for research and drug development purposes.
Introduction to Extraction Methods
The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound from Gardenia fruits. Traditional solvent extraction methods, while straightforward, can be time-consuming and may require large volumes of organic solvents. Modern techniques such as ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and supercritical fluid extraction (SFE) offer significant advantages, including reduced extraction times, lower solvent consumption, and improved efficiency.[2][3][4][5] Subsequent purification steps, such as macroporous resin chromatography, are often necessary to obtain high-purity this compound.[1]
Data Presentation: Comparison of Extraction Methods
The following tables summarize quantitative data from various studies on this compound extraction, providing a basis for method selection and optimization.
Table 1: Conventional Solvent Extraction Parameters for this compound
| Solvent System | Solid-to-Liquid Ratio | Temperature (°C) | Time (min) | This compound Yield | Reference |
| 51.3% Ethanol/Water | Not Specified | 70.4 | 28.6 | 10.9% (of extract) | [2] |
| 60% Ethanol/Water | Not Specified | Room Temperature | Not Specified | - | [1] |
| Water | 1:30 (g/mL) | 90 | 180 (3h) | - | [6] |
| 80% Methanol | Not Specified | Not Specified | Not Specified | - | [7] |
| Methanol | 1:5 (g/mL) | Room Temperature | 4320 (72h) | - | [8] |
| 60% Isopropanol | Not Specified | Not Specified | Not Specified | 6.18% | [9] |
Table 2: Ultrasound-Assisted Extraction (UAE) Parameters for this compound
| Solvent System | Solid-to-Liquid Ratio | Temperature (°C) | Time (min) | Ultrasonic Power (W) | This compound Yield (mg/g or %) | Reference |
| Water | 1:30 (g/mL) | 70 | 30 | Not Specified | 40.31 ± 1.14 mg/g (4.03%) | [2][6] |
| Natural Deep Eutectic Solvents (NADES) | Not Specified | 25 | 20 | 600 | 57.99 ± 0.91 mg/g (5.8%) | [10] |
Table 3: Microwave-Assisted Extraction (MAE) Parameters for Polysaccharides (as an indicator of general MAE conditions)
| Solvent System | Solid-to-Liquid Ratio | Time (min) | Microwave Frequency | Microwave Power (W) | Reference |
| Water | 1:30 (g/mL) | 20 | 2 times | Not Specified | [11] |
Note: Data for this compound-specific MAE is limited in the provided results, hence polysaccharide extraction is used as a proxy.
Table 4: Supercritical Fluid Extraction (SFE) Parameters for Gardenia Fruit Oil
| Temperature (°C) | Pressure (MPa) | Time (min) | Oil Yield (%) | Reference |
| 49.94 | 29.89 | 93.82 | 12.03% (predicted) | [12][13] |
Note: SFE is primarily used for extracting lipophilic compounds like oils and may not be the optimal method for the hydrophilic this compound.
Experimental Protocols
The following are detailed protocols for the extraction and purification of this compound from Gardenia fruits.
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is optimized for high-yield extraction of this compound using water as a green solvent.[2][6]
Materials and Equipment:
-
Dried Gardenia jasminoides fruits
-
Grinder or mill
-
Ultrasonic bath or probe sonicator
-
Beaker or flask
-
Filtration apparatus (e.g., filter paper, Buchner funnel)
-
Rotary evaporator
-
Deionized water
-
Analytical balance
Procedure:
-
Preparation of Plant Material: Grind the dried Gardenia fruits into a coarse powder.[10]
-
Extraction:
-
Weigh 5 g of the powdered Gardenia fruit and place it into a 250 mL beaker or flask.
-
Add 150 mL of deionized water to achieve a solid-to-liquid ratio of 1:30 (g/mL).[6]
-
Place the beaker in an ultrasonic bath or immerse the ultrasonic probe into the mixture.
-
Set the temperature to 70°C and sonicate for 30 minutes.[2][6]
-
-
Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Concentration: Concentrate the filtrate using a rotary evaporator at a controlled temperature (e.g., 60°C) to reduce the volume.
-
Drying: The concentrated extract can be freeze-dried or oven-dried at a low temperature to obtain the crude this compound extract.
Protocol 2: Purification of this compound using Macroporous Adsorption Resin
This protocol describes the purification of this compound from a crude extract using D101 macroporous resin.[1]
Materials and Equipment:
-
Crude this compound extract (from Protocol 1 or other methods)
-
D101 macroporous resin
-
Glass chromatography column
-
Peristaltic pump
-
Fraction collector
-
Deionized water
-
Ethanol (various concentrations, e.g., 10%, 20%, 40%)
-
Thin-Layer Chromatography (TLC) apparatus for monitoring
Procedure:
-
Resin Preparation:
-
Pack a glass column (e.g., 40 x 3.0 cm i.d.) with 100 g of wet D101 macroporous resin. The bed volume (BV) for this amount of resin is approximately 200 mL.[1]
-
Wash the packed resin with deionized water to remove any impurities.
-
-
Sample Loading:
-
Dissolve the crude this compound extract in deionized water.
-
Load the extract solution onto the prepared column at a flow rate of 2 BV/h (400 mL/h). The recommended feeding volume is 2.5 BV (500 mL).[1]
-
-
Washing:
-
After loading, wash the column with 3 BV (600 mL) of deionized water at a flow rate of 3 BV/h (600 mL/h) to remove water-soluble impurities.[1]
-
-
Elution:
-
Elute the adsorbed this compound from the resin using 6 BV (1200 mL) of 20% ethanol-water solution at a flow rate of 2 BV/h (400 mL/h).[1]
-
Collect the eluate in fractions and monitor for the presence of this compound using TLC.
-
-
Concentration and Crystallization:
-
Combine the fractions containing pure this compound.
-
Concentrate the solution using a rotary evaporator to remove the ethanol.
-
Further purify the concentrated this compound by recrystallization from acetone to obtain white crystals of pure this compound.[1]
-
Visualizations
Experimental Workflow for this compound Extraction and Purification
Caption: Workflow for this compound extraction and purification.
Logical Relationship of Key Extraction Parameters in UAE
Caption: Key parameters influencing UAE yield.
References
- 1. thaiscience.info [thaiscience.info]
- 2. Chemistry and bioactivity of Gardenia jasminoides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Microwave-assisted extraction of flavonoids from Phyllostachys heterocycla leaves: Optimization, mechanism, and antioxidant activity in vitro :: BioResources [bioresources.cnr.ncsu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Preparative isolation and purification of geniposide from gardenia fruits by centrifugal partition chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Health oil preparation from gardenia seeds by aqueous enzymatic extraction combined with puffing pre-treatment and its properties analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous extraction of crocin and geniposide from gardenia fruits (Gardenia jasminoides Ellis) by probe-type ultrasound-assisted natural deep eutectic solvents and their inhibition effects on low density lipoprotein oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. systems.enpress-publisher.com [systems.enpress-publisher.com]
- 12. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes & Protocols: High-Performance Liquid Chromatography Analysis of Gardenoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gardenoside, an iridoid glycoside extracted from the fruits of Gardenia jasminoides Ellis, is a compound of significant interest in pharmaceutical research due to its diverse biological activities, including neuroprotective, anti-inflammatory, and antidepressant effects. Accurate and reliable quantification of this compound in plant materials, herbal preparations, and biological matrices is crucial for quality control, pharmacokinetic studies, and overall drug development. High-Performance Liquid Chromatography (HPLC) is a precise and widely adopted technique for the analysis of this compound. This document provides detailed application notes and protocols for the HPLC analysis of this compound, intended to guide researchers in establishing robust analytical methods.
Principle of the Method
Reverse-phase HPLC is the most common method for the analysis of this compound. The principle involves the separation of the analyte based on its partitioning between a nonpolar stationary phase (typically C8 or C18) and a polar mobile phase (usually a mixture of acetonitrile or methanol and water). The separated this compound is then detected by a UV-Vis detector, typically at a wavelength of approximately 240 nm, where it exhibits strong absorbance. The concentration of this compound in a sample is determined by comparing its peak area to that of a known concentration of a reference standard.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical to ensure accurate and reproducible results. The following is a general protocol for the extraction of this compound from plant material.
Materials:
-
Dried fruit powder of Gardenia jasminoides
-
Methanol or Water
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.45 µm syringe filter
Procedure:
-
Accurately weigh approximately 1.0 g of the powdered plant material into a centrifuge tube.
-
Add 25 mL of the extraction solvent (Methanol or Water). Water has been identified as a suitable extraction solvent for this compound.[1][2]
-
Vortex the mixture for 1 minute to ensure thorough wetting of the sample.
-
Perform ultrasonic-assisted extraction for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC analysis.
Standard Solution Preparation
Materials:
-
This compound reference standard (purity ≥ 98%)
-
Methanol (HPLC grade)
-
Volumetric flasks
Procedure:
-
Accurately weigh 10 mg of the this compound reference standard.
-
Dissolve the standard in a 10 mL volumetric flask with methanol to obtain a stock solution of 1 mg/mL.
-
Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from, for example, 10 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.
HPLC System and Conditions
Several HPLC methods have been reported for the analysis of this compound and related compounds. Below are examples of established conditions.
Method 1: Isocratic Elution
| Parameter | Condition |
| HPLC System | Agilent 1200 Liquid Chromatography System or equivalent |
| Column | Microsorb C8, 4.6 mm i.d. × 150 mm[3] |
| Mobile Phase | 10 mM Phosphate Buffer (pH 3.0) : Methanol (5:1, v/v)[3] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient |
| Detection Wavelength | 242 nm[3] |
| Injection Volume | 20 µL |
Method 2: Gradient Elution
| Parameter | Condition |
| HPLC System | HPLC system with a quaternary pump and DAD detector |
| Column | C18 column[4][5] |
| Mobile Phase | A: Acetonitrile; B: 0.1% aqueous trifluoroacetic acid (v/v)[4] |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 40 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 240 nm[4][5][6][7] |
| Injection Volume | 10 µL |
Data Presentation: Quantitative Method Validation Parameters
The following table summarizes typical quantitative data for the HPLC analysis of iridoid glycosides like this compound and the closely related geniposide, which serves as a good indicator of expected method performance.
| Parameter | Typical Value | Source |
| Retention Time (min) | 11.71 - 15.23 | [6] |
| Linearity (r²) | ≥ 0.999 | [8] |
| Limit of Detection (LOD) | 0.131–0.296 µg/mL | [9] |
| Limit of Quantification (LOQ) | 0.398–0.898 µg/mL | [9] |
| Precision (RSD %) | < 2% | [6][8] |
| Accuracy/Recovery (%) | 99.35% - 101.97% | [8][10] |
Mandatory Visualization
Experimental Workflow for HPLC Analysis of Gardenosidedot
References
- 1. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 2. tandfonline.com [tandfonline.com]
- 3. Simultaneous determination of geniposide, geniposidic acid and this compound in gardenia fruit by high performance liquid chromatography [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. Identification and quantification of constituents of Gardenia jasminoides Ellis (Zhizi) by HPLC-DAD-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mongoliajol.info [mongoliajol.info]
- 7. Simultaneous analysis of major ingredients of Gardenia fruit by HPLC-MS/TQMS method | Mongolian Journal of Chemistry [mongoliajol.info]
- 8. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 9. mdpi.com [mdpi.com]
- 10. [Quantitative analysis of geniposide in fructus Gardeniae and its different processed products] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Gardenoside in Neurodegenerative Disease Research
Introduction
Gardenoside, an iridoid glycoside extracted from the fruit of Gardenia jasminoides Ellis, is a natural compound with significant potential in the field of neurodegenerative disease research.[1] Emerging pharmacological evidence highlights its neuroprotective properties, which are attributed to its anti-inflammatory, antioxidant, and anti-apoptotic activities.[1][2] These multifaceted effects make this compound a compelling candidate for investigation in the context of complex diseases like Alzheimer's and Parkinson's disease.
Mechanism of Action
This compound exerts its neuroprotective effects through the modulation of multiple signaling pathways. Its ability to mitigate neuronal damage stems from a combination of mechanisms:
-
Anti-inflammatory Effects: this compound has been shown to suppress neuroinflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[3] This is achieved, in part, by down-regulating signaling pathways like the JNK and NF-κB pathways.[4][5][6] In models of Alzheimer's disease, this compound has been observed to suppress the expression of immune-related genes in the brain, suggesting a crucial role for its anti-inflammatory properties in improving cognitive deficits.[7][8]
-
Antioxidant Properties: The compound enhances the cellular antioxidant defense system by activating the Nrf2 signaling pathway.[9][10] Activation of Nrf2 leads to the increased expression of downstream antioxidant enzymes like heme oxygenase-1 (HO-1), glutathione, and GPX4, thereby protecting neurons from oxidative stress-induced damage.[9][10][11]
-
Anti-apoptotic Activity: this compound and its derivatives have been demonstrated to inhibit neuronal apoptosis. This is achieved by modulating the expression of key apoptosis-related proteins, such as increasing the levels of the anti-apoptotic protein Bcl-2 and decreasing the levels of the pro-apoptotic protein Bax and cleaved caspase-3.[12][13] The PI3K/Akt signaling pathway, a crucial regulator of cell survival, is often activated by this compound, contributing to its anti-apoptotic effects.[2][14]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the effects of this compound and its related compound, geniposide, in models of neurodegenerative diseases.
Table 1: In Vitro Effects of this compound/Geniposide
| Cell Line | Model of Neurodegeneration | Compound & Concentration | Observed Effect | Reference |
| SH-SY5Y | Hypoxia-reoxygenation injury | Geniposide (various concentrations) | Neuroprotective effects observed at all tested concentrations. | [15] |
| SH-SY5Y | Tauopathy model (300 µM zinc sulfate) | Geniposide (10-100 µM) | Showed significant neuroprotective ability in an MTT assay. | [16] |
| Primary cultured neurons | Rotenone-induced apoptosis (0.5 nM) | Geniposide | Prevented rotenone-induced LDH release and changes in procaspase-3, cleaved caspase-3, and Bcl-2 expression. | [12] |
| BV-2 microglial cells | LPS-induced inflammation | Gardenia jasminoides extract | Dose-dependently inhibited LPS-induced JNK2/1 and slightly inhibited p38 MAPK and COX-2 expression. Reduced NO, IL-1, IL-6, ROS, and PGE2 production. | [4][6] |
| PC12 cells | Rotenone-induced apoptosis | Gardenia-derived extracellular vesicles | Inhibited apoptosis by inactivating the p38 MAPK/p53 signaling pathway. | [17] |
Table 2: In Vivo Effects of this compound/Geniposide
| Animal Model | Disease Model | Compound, Dosage & Administration | Observed Effect | Reference |
| Mice | MPTP-induced Parkinson's disease | Geniposide (100mg/kg i.p.) for 8 days | Improved locomotor activity, restored dopaminergic neuron numbers, increased Bax, and reduced Bcl-2 and caspase-3 activation. | [13] |
| Rats | Chronic cerebral ischemia | Geniposide (50 mg/kg, oral) for 30 days | Improved learning and memory ability. | [1] |
| Drosophila | Aβ-induced Alzheimer's disease | This compound-containing extracts | Rescued memory loss and suppressed the expression of immune-related genes. | [7][8] |
| Mice | S. aureus-induced mastitis (inflammation model) | This compound | Alleviated MPO activity, IL-1β, and TNF-α production, and activated the Nrf2/SLC7A11/GPX4 pathway. | [9][10] |
Experimental Protocols
1. In Vitro Neuroprotection Assay using SH-SY5Y Cells
This protocol is adapted from studies investigating the neuroprotective effects of geniposide against hypoxia-reoxygenation injury.[15]
-
Cell Culture: Culture SH-SY5Y human neuroblastoma cells in DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Model:
-
Replace the culture medium with glucose-free Earle's Balanced Salt Solution.
-
Place the cells in a hypoxic chamber with an atmosphere of 95% N2 and 5% CO2 for a specified duration (e.g., 4 hours) to induce oxygen-glucose deprivation.
-
To initiate reoxygenation, replace the glucose-free medium with the original complete culture medium and return the cells to the normoxic incubator for a further 24 hours.
-
-
This compound Treatment: Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours) before inducing OGD/R.
-
Assessment of Cell Viability (MTT Assay):
-
After the reoxygenation period, add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Measurement of Lactate Dehydrogenase (LDH) Release:
-
Collect the cell culture supernatant.
-
Measure LDH release using a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions.
-
2. In Vivo Parkinson's Disease Model in Mice
This protocol is based on a study using an MPTP-induced mouse model of Parkinson's disease to evaluate the neuroprotective effects of geniposide.[13]
-
Animal Model: Use male C57BL/6 mice.
-
MPTP Induction: Induce Parkinson's disease by administering four intraperitoneal (i.p.) injections of MPTP (e.g., 30 mg/kg) at 2-hour intervals.
-
This compound Treatment: Administer this compound (e.g., 100 mg/kg, i.p.) daily for a specified period (e.g., 8 days) starting after the MPTP treatment.
-
Behavioral Testing (Rotarod Test):
-
Train the mice on the rotarod at a constant speed for several days before MPTP injection.
-
After the treatment period, test the mice on an accelerating rotarod (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall for each mouse.
-
-
Immunohistochemistry for Tyrosine Hydroxylase (TH):
-
At the end of the experiment, perfuse the mice with saline followed by 4% paraformaldehyde.
-
Collect the brains and prepare coronal sections of the substantia nigra.
-
Perform immunohistochemical staining for TH to identify dopaminergic neurons.
-
Quantify the number of TH-positive neurons using stereological methods.
-
-
Western Blot Analysis of Apoptotic Markers:
-
Dissect the substantia nigra from fresh brain tissue.
-
Homogenize the tissue and extract proteins.
-
Perform Western blot analysis to determine the expression levels of Bcl-2, Bax, and cleaved caspase-3.
-
Signaling Pathways and Experimental Workflows
Caption: Signaling pathways modulated by this compound to exert neuroprotective effects.
References
- 1. Diverse Pharmacological Activities and Potential Medicinal Benefits of Geniposide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The emerging possibility of the use of geniposide in the treatment of cerebral diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Geniposide, from Gardenia jasminoides Ellis, inhibits the inflammatory response in the primary mouse macrophages and mouse models [hero.epa.gov]
- 4. Gardenia jasminoides extracts and gallic acid inhibit lipopolysaccharide-induced inflammation by suppression of JNK2/1 signaling pathways in BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gardenia jasminoides extracts and gallic acid inhibit lipopolysaccharide-induced inflammation by suppression of JNK2/1 signaling pathways in BV-2 cells [ijbms.mums.ac.ir]
- 6. researchgate.net [researchgate.net]
- 7. Effects of Gardenia jasminoides extracts on cognition and innate immune response in an adult Drosophila model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. journals.asm.org [journals.asm.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Geniposide prevents rotenone-induced apoptosis in primary cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Geniposide Inhibits Oral Squamous Cell Carcinoma by Regulating PI3K-Akt Signaling-Mediated Apoptosis: A Multi-Method Validation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. Geniposide A Natural Extract From The Fruit Of Gardenia Jasminoides Exhibits A Neuroprotective Effect On An In Vitro Tauopathy Model For Alzheimers Disease | ICDB 2025 | Dementia Conferences 2025 | Top Dementia Summit Conferences | Europe Dementia Summit Conferences | Worldwide Dementia Summit Conferences [scitechseries.com]
- 17. Gardenia-derived extracellular vesicles exert therapeutic effects on dopaminergic neuron apoptosis-mediated Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Design for Testing Gardenoside Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gardenoside, an iridoid glycoside extracted from the fruits of Gardenia jasminoides, has demonstrated a wide range of pharmacological activities, including anti-inflammatory, neuroprotective, and hepatoprotective effects.[1][2] Its therapeutic potential stems from its ability to modulate key signaling pathways involved in cellular stress, inflammation, and apoptosis.[1] This document provides detailed application notes and experimental protocols for researchers investigating the efficacy of this compound, offering a structured approach from initial in vitro screening to in vivo validation.
Experimental Workflow
A systematic approach is crucial for efficiently evaluating the therapeutic potential of this compound. The following workflow outlines a logical progression from broad cellular-level screening to more complex animal models of disease.
Caption: A logical workflow for evaluating this compound efficacy.
Key Signaling Pathways Modulated by this compound
This compound exerts its effects by interacting with several critical intracellular signaling pathways. Understanding these mechanisms is key to designing targeted experiments.
NF-κB Signaling Pathway (Anti-inflammatory Action)
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes like TNF-α, IL-1β, and IL-6.[3][4] this compound has been shown to inhibit this process by preventing the phosphorylation of IκBα and NF-κB.[3]
Caption: this compound's inhibition of the NF-κB signaling pathway.
Nrf2 Signaling Pathway (Antioxidant and Cytoprotective Action)
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is bound to Keap1, which facilitates its degradation. In the presence of oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the expression of cytoprotective genes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[5][6] this compound can activate this pathway, enhancing the cell's ability to combat oxidative stress.[7]
Caption: Activation of the Nrf2 antioxidant pathway by this compound.
Quantitative Data Summary
The following tables summarize quantitative data from various in vitro and in vivo studies on this compound, providing a reference for effective concentrations and observed efficacy.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Model / Stimulus | This compound Concentration | Key Finding | Reference |
| RAW 264.7 Macrophages | LPS-induced inflammation | 10, 25, 50 µM | Dose-dependent reduction in Nitric Oxide (NO), IL-6, and TNF-α production.[8] | [8] |
| Primary Mouse Macrophages | LPS-induced inflammation | 25, 50, 100 µg/mL | Markedly inhibited LPS-induced TNF-α, IL-6, and IL-1β production.[3] | [3] |
| HepG2 Hepatocytes | Free Fatty Acid-induced steatosis | 10, 100 µM | Significantly decreased lipid accumulation and suppressed inflammatory cytokines (TNF-α, IL-1β, IL-6).[9] | [9] |
| SH-SY5Y Neuroblastoma | Oxygen-Glucose Deprivation | 1, 5, 10, 25, 50 µg/mL | Concentration-dependent improvement in cell viability.[10] | [10] |
| Fibroblast-Like Synoviocytes | LPS-induced hyperpermeability | 25, 50, 100 µg/mL | Significantly inhibited cell proliferation and permeability; decreased IL-1β.[11] | [11] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Disease Model | This compound Dosage | Route | Key Finding | Reference |
| Rat | Carrageenan-induced paw edema | 100 mg/kg | p.o. | Showed significant anti-inflammatory activity, reducing paw edema.[12] | [12] |
| Mouse | LPS-induced acute lung injury | 20, 40, 80 mg/kg | i.p. | Attenuated lung histopathologic changes and reduced inflammatory cells in BALF.[13] | [13] |
| Mouse | MPTP-induced Parkinson's Disease | 100 mg/kg | i.p. | Improved locomotor activity and restored the number of dopaminergic neurons.[14] | [14] |
| Rat | Chronic Cerebral Ischemia | 50 mg/kg | p.o. | Improved learning and memory; showed neuroprotective effects.[15] | [15] |
| Mouse | Sepsis (CLP model) | 10, 20, 40 mg/kg | i.p. | Ameliorated kidney injury and reduced inflammatory response and oxidative stress.[16] | [16] |
Experimental Protocols
Protocol 1: In Vitro Anti-inflammatory Activity in RAW 264.7 Macrophages
Objective: To determine the effect of this compound on the production of inflammatory mediators in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent for Nitric Oxide (NO) measurement
-
ELISA kits for TNF-α and IL-6
-
MTT reagent for cell viability
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 1-2 x 10⁵ cells/well and incubate overnight (37°C, 5% CO₂).[17]
-
Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 10, 25, 50, 100 µM). Include a vehicle control (DMSO concentration matched to the highest this compound dose). Incubate for 1-2 hours.
-
Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL (except for the negative control group).[18]
-
Incubation: Incubate the plates for 24 hours.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant for NO and cytokine analysis. Store at -80°C if not used immediately.
-
Nitric Oxide (NO) Assay:
-
Mix 50 µL of supernatant with 50 µL of Griess Reagent in a new 96-well plate.[19]
-
Incubate at room temperature for 15 minutes.
-
Measure absorbance at 540 nm. Calculate NO concentration using a sodium nitrite standard curve.
-
-
Cytokine Measurement (ELISA):
-
Quantify the levels of TNF-α and IL-6 in the collected supernatants using commercial ELISA kits according to the manufacturer’s instructions.[20]
-
-
Cell Viability (MTT Assay):
-
After removing the supernatant, add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL) to the remaining cells in each well.[20]
-
Incubate for 4 hours.
-
Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure absorbance at 570 nm. This ensures that the observed anti-inflammatory effects are not due to cytotoxicity.
-
Protocol 2: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema
Objective: To evaluate the acute anti-inflammatory effect of this compound in a rat or mouse model.
Materials:
-
Male Wistar rats or Swiss albino mice (6-8 weeks old)
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Pleasthesmometer or digital calipers
-
Vehicle for this compound (e.g., 0.5% carboxymethyl cellulose)
Procedure:
-
Acclimatization: Acclimatize animals for at least one week before the experiment. Fast animals overnight before the experiment with free access to water.
-
Grouping: Randomly divide animals into groups (n=6 per group):
-
Group 1: Vehicle Control (receives vehicle + carrageenan)
-
Group 2: Positive Control (receives Indomethacin 10 mg/kg + carrageenan)
-
Group 3-5: Test Groups (receive this compound at different doses, e.g., 50, 100, 200 mg/kg + carrageenan)
-
-
Dosing: Administer this compound or the vehicle orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection.[21]
-
Baseline Measurement: Measure the initial paw volume/thickness of the right hind paw of each animal using a plethysmometer or calipers.
-
Induction of Edema: Inject 0.1 mL (for rats) or 20 µL (for mice) of 1% carrageenan solution into the sub-plantar region of the right hind paw.[21][23]
-
Paw Volume Measurement: Measure the paw volume/thickness at 1, 2, 3, and 4 hours after the carrageenan injection.[22]
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline measurement.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula:
-
% Inhibition = [(V_c - V_t) / V_c] * 100
-
Where V_c is the average paw volume increase in the control group and V_t is the average paw volume increase in the treated group.
-
-
Protocol 3: In Vivo Neuroprotective Efficacy - MPTP Mouse Model of Parkinson's Disease
Objective: To assess the neuroprotective effects of this compound against MPTP-induced dopaminergic neurodegeneration.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) - EXTREME CAUTION REQUIRED
-
This compound
-
Saline (sterile)
-
Behavioral testing apparatus (e.g., Rotarod, Open-field test)
-
Equipment for tissue processing, immunohistochemistry (anti-TH antibody), and HPLC.
Procedure:
-
Safety Precautions: MPTP is a potent neurotoxin. All handling, preparation, and injection must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE). Follow all institutional safety protocols.[1]
-
Grouping and Dosing:
-
Group 1: Saline Control (receives saline injections)
-
Group 2: MPTP Control (receives MPTP + vehicle for this compound)
-
Group 3: Test Group (receives MPTP + this compound, e.g., 100 mg/kg, i.p.)[14]
-
-
MPTP Induction (Acute Model): Administer MPTP at a dose of 20-30 mg/kg (i.p.) four times at 2-hour intervals on a single day.[1][14]
-
This compound Treatment: Begin this compound administration (e.g., 100 mg/kg, i.p., daily) 24 hours after the last MPTP injection and continue for 7-14 days.[14]
-
Behavioral Testing: Perform behavioral assessments (e.g., Rotarod test for motor coordination, Open-field test for locomotor activity) 7 days after MPTP injection and at the end of the treatment period.[24]
-
Euthanasia and Tissue Collection: At the end of the study, euthanize the animals and perfuse with saline followed by 4% paraformaldehyde. Collect brains for histological analysis or dissect the striatum and substantia nigra for biochemical analysis.
-
Endpoint Analysis:
-
Immunohistochemistry: Stain brain sections for Tyrosine Hydroxylase (TH) to quantify the survival of dopaminergic neurons in the substantia nigra pars compacta.
-
HPLC: Measure the levels of dopamine and its metabolites (DOPAC, HVA) in striatal tissue homogenates to assess the integrity of dopaminergic terminals.[24]
-
Western Blot: Analyze protein levels of apoptotic markers (e.g., Bax, Bcl-2, Caspase-3) in brain tissue.[14]
-
Disclaimer: These protocols are intended as a guide. Researchers should adapt them based on specific experimental goals and institutional guidelines. All animal experiments must be approved by an Institutional Animal Care and Use Committee (IACUC).
References
- 1. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Geniposide, from Gardenia jasminoides Ellis, inhibits the inflammatory response in the primary mouse macrophages and mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Inhibitory Effect of this compound on Free Fatty Acid-Induced Steatosis in HepG2 Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Anti-inflammatory Mechanism of Geniposide: Inhibiting the Hyperpermeability of Fibroblast-Like Synoviocytes via the RhoA/p38MAPK/NF-κB/F-Actin Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory evaluation of gardenia extract, geniposide and genipin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Geniposide, from Gardenia jasminoides Ellis, inhibits the inflammatory response in the primary mouse macrophages and mouse models [hero.epa.gov]
- 14. researchgate.net [researchgate.net]
- 15. Learning and memory improvement and neuroprotection of Gardenia jasminoides (Fructus gardenia) extract on ischemic brain injury rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. So Shiho Tang Reduces Inflammation in Lipopolysaccharide-Induced RAW 264.7 Macrophages and Dextran Sodium Sulfate-Induced Colitis Mice | MDPI [mdpi.com]
- 19. mjas.analis.com.my [mjas.analis.com.my]
- 20. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL) [mdpi.com]
- 22. brieflands.com [brieflands.com]
- 23. inotiv.com [inotiv.com]
- 24. meliordiscovery.com [meliordiscovery.com]
Application Notes and Protocols: Analytical Methods for Gardenoside and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gardenoside, an iridoid glycoside found predominantly in the fruits of Gardenia jasminoides Ellis, has garnered significant attention for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and hepatoprotective effects. Understanding its metabolic fate is crucial for drug development and pharmacokinetic studies. This document provides detailed application notes and protocols for the analysis of this compound and its primary metabolites. The principal metabolite of this compound is genipin, its aglycone, which is formed through the hydrolysis of the glucose moiety. Other related iridoid glucosides often analyzed concurrently include geniposide and geniposidic acid.[1][2][3]
Analytical Methods Overview
A variety of analytical techniques are employed for the qualitative and quantitative analysis of this compound and its metabolites in different matrices, including herbal extracts and biological samples. High-Performance Liquid Chromatography (HPLC) coupled with various detectors (UV/Vis, DAD, MS) is the most common and robust method.[4]
Key Analyzed Compounds:
-
This compound: The parent iridoid glycoside.
-
Geniposide: A structurally related iridoid glycoside often present alongside this compound.
-
Genipin: The primary aglycone metabolite of this compound and geniposide.[5]
-
Genipin-1-β-gentiobioside: A diglycoside derivative.[3]
Quantitative Data Summary
The following tables summarize the quantitative parameters of various HPLC methods for the analysis of this compound and related compounds, providing a comparative overview of their performance.
Table 1: HPLC Methods for the Quantification of this compound and Related Iridoids in Herbal Materials
| Analyte(s) | Matrix | HPLC Column | Mobile Phase | Detection | Linearity Range (mg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) | Reference | | --- | --- | --- | --- | --- | --- | --- | --- | --- | | this compound, Geniposide, Geniposidic Acid | Gardenia Fruit | Microsorb C8 (4.6 mm i.d. × 150 mm) | 10 mM phosphate buffer (pH 3.0)-methanol (5:1) | 242 nm | Not Specified | Not Specified | Not Specified | Quantitative |[1] | | this compound, Geniposide, Genipin, Geniposidic Acid | Gardenia jasminoides | Phenyl column | Acetonitrile-water-perchloric acid (6:94:0.1, v/v/v, pH 4.0) | Photodiode-Array | Not Specified | Not Specified | Not Specified | Not Specified |[2] | | Geniposide | Gardenia jasminoides Fruit | Not Specified | Not Specified | UFLC | Not Specified | 0.026 | 0.087 | 87.9 - 104.8 |[6] | | Geniposide | Fructus Gardeniae | Not Specified | Not Specified | HPLC | Not Specified | Not Specified | Not Specified | 101.97 |[7] | | Geniposide, Genipin-gentiobioside | Gardenia Fruit | C8 (100mm × 2.1mm, 5µm) | Gradient elution with ultrapure water | 240 nm | 0.1 - 100 | Not Specified | Not Specified | Not Specified |[8] |
Table 2: LC-MS/MS Methods for the Quantification of this compound and Metabolites in Biological Samples
| Analyte(s) | Matrix | HPLC Column | Mobile Phase | Detection | Linearity Range | LOD | LOQ | Recovery | Reference | | --- | --- | --- | --- | --- | --- | --- | --- | --- | | Gardenia Acid, Geniposide | Rat Plasma (MCAO model) | Not Specified | Not Specified | HPLC | Not Specified | Not Specified | Not Specified | Not Specified |[9][10] | | Ginsenoside Compound K (Polymorphs) | Rat Plasma | Not Specified | Not Specified | LC-MS/MS | Not Specified | Not Specified | Not Specified | Not Specified |[11] |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of this compound, Geniposide, and Geniposidic Acid in Gardenia Fruit
This protocol is adapted from a method for the simultaneous determination of three iridoid glucosides in gardenia fruit.[1]
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Microsorb C8 column (4.6 mm i.d. × 150 mm).
-
Reference standards for this compound, geniposide, and geniposidic acid.
-
Methanol (HPLC grade).
-
Phosphate buffer components (e.g., potassium dihydrogen phosphate).
-
Deionized water.
-
Syringe filters (0.45 µm).
2. Sample Preparation (Aqueous Extraction):
-
Weigh 1.0 g of powdered gardenia fruit into a flask.
-
Add 50 mL of deionized water.
-
Extract using an appropriate method (e.g., sonication for 30 minutes or reflux extraction).
-
Allow the extract to cool to room temperature.
-
Filter the extract through a 0.45 µm syringe filter into an HPLC vial.
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of 10 mM phosphate buffer (pH 3.0) and methanol in a 5:1 ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection Wavelength: 242 nm.
-
Injection Volume: 10 µL.
4. Quantification:
-
Prepare a series of standard solutions of this compound, geniposide, and geniposidic acid of known concentrations.
-
Inject the standard solutions to construct calibration curves based on peak height or area.
-
Inject the prepared sample solution.
-
Calculate the content of each iridoid glucoside in the sample using the corresponding calibration curve.
Protocol 2: LC-MS/MS Analysis of this compound and its Metabolites in Biological Samples (e.g., Plasma)
This protocol provides a general framework for the sensitive and selective quantification of this compound and its metabolites in biological matrices, based on common practices in pharmacokinetic studies.[11][12]
1. Instrumentation and Materials:
-
Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS).
-
C18 analytical column (e.g., 2.1 mm i.d. x 50 mm, 1.8 µm).
-
Reference standards for this compound, genipin, and an appropriate internal standard (IS).
-
Acetonitrile (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Deionized water (LC-MS grade).
-
Protein precipitation solvent (e.g., acetonitrile or methanol).
-
Centrifuge.
2. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer to an HPLC vial for analysis.
3. LC-MS/MS Conditions:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-7 min: 95% B
-
7-7.1 min: 95-5% B
-
7.1-9 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for these compounds.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: [M-H]⁻ → fragment ion
-
Genipin: [M-H]⁻ → fragment ion
-
Internal Standard: [M-H]⁻ → fragment ion
-
-
Optimize ion source parameters (e.g., capillary voltage, source temperature) and compound-specific parameters (e.g., declustering potential, collision energy) for maximum sensitivity.
-
4. Quantification:
-
Prepare calibration standards and quality control samples by spiking blank plasma with known concentrations of this compound and genipin.
-
Process the standards and QC samples alongside the unknown samples using the same extraction procedure.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the nominal concentration.
-
Determine the concentrations of this compound and genipin in the unknown samples from the calibration curve.
Visualizations
Metabolic Pathway of this compound
The primary metabolic transformation of this compound involves the enzymatic hydrolysis of the glucose moiety to yield its aglycone, genipin.
Caption: Metabolic conversion of this compound to Genipin.
Experimental Workflow for LC-MS/MS Analysis
The following diagram illustrates the typical workflow for the analysis of this compound and its metabolites in biological samples using LC-MS/MS.
Caption: LC-MS/MS analysis workflow.
References
- 1. Simultaneous determination of geniposide, geniposidic acid and this compound in gardenia fruit by high performance liquid chromatography [jstage.jst.go.jp]
- 2. tandfonline.com [tandfonline.com]
- 3. Determination of geniposide, this compound, geniposidic acid and genipin-1-beta-gentiobioside in Gardenia jasminoides by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Review on the Phytochemistry, Pharmacology, Pharmacokinetics and Toxicology of Geniposide, a Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A practical and rapid method for the simultaneous isolation, purification and quantification of geniposide from the fruit of Gardenia jasminoides Ellis by MSPD extraction and UFLC analysis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. [Quantitative analysis of geniposide in fructus Gardeniae and its different processed products] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. muroran-it.repo.nii.ac.jp [muroran-it.repo.nii.ac.jp]
- 9. worldscientific.com [worldscientific.com]
- 10. Study on integrated pharmacokinetics of gardenia acid and geniposide: time-antioxidant efficacy after oral administration of Huanglian-Zhizi couplet medicine from Huang-Lian-Jie-Du-Tang in MCAO rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. mdpi.com [mdpi.com]
Application Notes: Gardenoside as a Potential Therapeutic Agent in Preclinical Studies
Introduction
Gardenoside, an iridoid glycoside extracted from the fruit of Gardenia jasminoides Ellis, has emerged as a promising natural compound with a wide spectrum of pharmacological activities.[1][2] Preclinical in vitro and in vivo studies have demonstrated its therapeutic potential in a variety of disease models, including those for inflammation, neurodegenerative disorders, diabetes, liver disease, and cancer.[1][2][3] Its mechanisms of action are multifaceted, primarily involving the modulation of key signaling pathways related to inflammation, oxidative stress, apoptosis, and cellular metabolism.[2][4][5] These application notes provide a comprehensive overview of the preclinical evidence supporting the therapeutic utility of this compound, along with detailed protocols for its investigation.
Key Therapeutic Areas and Mechanisms of Action
-
Anti-inflammatory Effects: this compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[6] This is achieved through the downregulation of the NF-κB and MAPK signaling pathways.[6][7][8] Studies have shown its efficacy in models of rheumatoid arthritis, acute lung injury, and colitis.[4][7][9]
-
Neuroprotective Effects: this compound has demonstrated significant neuroprotective effects in preclinical models of cerebral ischemia-reperfusion injury and neurodegenerative diseases.[5][10] Its mechanisms include the inhibition of apoptosis, reduction of oxidative stress, and modulation of the calcium signaling pathway.[5][11]
-
Metabolic Regulation: In models of diabetes and metabolic disorders, this compound has been shown to improve glucose and lipid metabolism.[1][12] It can enhance insulin production, protect pancreatic β-cells, and inhibit hepatic gluconeogenesis, partly through the activation of the AMPK signaling pathway.[4][12]
-
Hepatoprotective Activity: this compound protects the liver from various insults by reducing inflammation, oxidative stress, and hepatocyte apoptosis.[2][6] It has shown therapeutic potential in models of liver fibrosis and cholestasis.[2][4]
-
Anticancer Potential: Preclinical studies suggest that this compound and its derivatives possess anti-tumor effects.[13][14] These effects are mediated through the induction of apoptosis, cell cycle arrest, and inhibition of tumor growth in various cancer cell lines, including liver and glioma cells.[13][14][15]
Visualizations of Key Signaling Pathways and Workflows
Caption: this compound's anti-inflammatory mechanism via inhibition of TLR4/NF-κB and MAPK pathways.
Caption: this compound inhibits fibroblast-like synoviocyte hyperpermeability via the RhoA/p38MAPK/NF-κB pathway.[9][16]
Caption: A generalized workflow for in vitro evaluation of this compound's therapeutic effects.
Quantitative Data from Preclinical Studies
Table 1: Anti-inflammatory Effects of this compound
| Model System | Treatment/Concentration | Outcome Measure | Result | Reference |
| LPS-stimulated primary mouse macrophages | This compound | TNF-α, IL-6, IL-1β production | Marked inhibition | [7] |
| Adjuvant arthritis rat FLS | This compound (25, 50, 100 µg/mL) | IL-1β, IL-17 levels | Significant decrease | [16] |
| Adjuvant arthritis rat FLS | This compound (25, 50, 100 µg/mL) | IL-4, TGF-β1 levels | Significant increase | [16] |
| Carrageenan-induced rat paw edema | This compound | Paw edema | Acute anti-inflammatory activity | [17] |
| Rat air pouch edema model | This compound | Exudate and Nitric Oxide (NO) production | Inhibition | [17] |
Table 2: Anticancer Effects of this compound
| Cell Line | Treatment/Concentration | Outcome Measure | Result | Reference |
| HepG2 (human hepatoma) | Gardenia jasminoides extract (5.90% this compound) 400 µg/mL | Cell viability | 80.2% inhibition | [14][15] |
| HepG2 (human hepatoma) | Gardenia jasminoides extract | mRNA expression of Caspase-3, -8, -9, Bax, p53 | Increased expression | [14] |
| HepG2 (human hepatoma) | Gardenia jasminoides extract | mRNA expression of Bcl-2, NF-κB | Decreased expression | [14] |
| C6 glioma cells (in vivo) | Penta-acetyl geniposide | Tumor growth | Reduced growth and development | [13] |
Table 3: Effects on Metabolic Parameters
| Model System | Treatment/Concentration | Outcome Measure | Result | Reference |
| T2DM mouse model | Geniposide | α-glucosidase inhibition | Effective in vivo, suggesting multiple hypoglycemic mechanisms | [18][19][20] |
| HepG2 cells | Geniposide (10, 100 µM) | Hepatic glucose production | Suppression | [4] |
| HepG2 cells | Geniposide (10, 100 µM) | AMPK, ACC, FoxO1 phosphorylation | Activation | [4] |
| Spontaneously hypertensive rats | Geniposide (25, 50 mg/kg/d) | Myocardial apoptosis | Improved | |
| Spontaneously hypertensive rats | Geniposide (25, 50 mg/kg/d) | AMPK/SirT1/FOXO1 pathway | Activation |
Experimental Protocols
Protocol 1: In Vitro Anti-inflammatory Assay in Macrophages
Objective: To evaluate the effect of this compound on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line or primary mouse macrophages
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (stock solution prepared in DMSO)[6]
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-buffered saline (PBS)
-
ELISA kits for TNF-α, IL-6, and IL-1β
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Pre-treat the cells with various non-toxic concentrations of this compound (e.g., 10, 50, 100 µM) for 1-2 hours. Include a vehicle control (DMSO).
-
Stimulation: Add LPS (e.g., 1 µg/mL) to the wells (except for the negative control group) and incubate for another 24 hours.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.
-
Cytokine Measurement: Determine the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using specific ELISA kits according to the manufacturer's instructions.[7]
-
Data Analysis: Normalize the cytokine levels to the vehicle control and perform statistical analysis.
Protocol 2: In Vivo Evaluation of Anti-diabetic Activity in a T2DM Mouse Model
Objective: To assess the hypoglycemic effect of this compound in a high-fat diet (HFD) and streptozotocin (STZ)-induced type 2 diabetes mellitus (T2DM) mouse model.[18]
Materials:
-
Male C57BL/6J mice
-
High-fat diet (HFD) and normal chow diet
-
Streptozotocin (STZ), freshly prepared in citrate buffer (pH 4.5)
-
This compound, prepared for oral gavage
-
Blood glucose meter and strips
Procedure:
-
Model Induction: Feed mice with an HFD for 4 weeks. After 4 weeks, intraperitoneally inject a single low dose of STZ (e.g., 65 mg/kg).[18] Mice with fasting blood glucose levels >11.1 mmol/L are considered diabetic.
-
Grouping and Treatment: Divide the diabetic mice into groups: T2DM model control, positive control (e.g., metformin), and this compound treatment groups (e.g., 50, 100 mg/kg/day). A group of mice on a normal diet serves as the normal control.
-
Drug Administration: Administer this compound or vehicle daily by oral gavage for a specified period (e.g., 4-8 weeks).
-
Monitoring: Monitor body weight, food intake, and fasting blood glucose levels weekly.
-
Oral Glucose Tolerance Test (OGTT): At the end of the treatment period, perform an OGTT. After overnight fasting, administer a glucose solution (2 g/kg) orally and measure blood glucose at 0, 30, 60, 90, and 120 minutes.
-
Biochemical Analysis: At the end of the study, collect blood samples to measure serum insulin, triglycerides, and cholesterol levels. Harvest tissues (pancreas, liver) for histological analysis.
-
Data Analysis: Analyze the changes in metabolic parameters and compare the area under the curve (AUC) for the OGTT among the groups.
Protocol 3: Western Blot Analysis of Signaling Proteins
Objective: To determine the effect of this compound on the expression and phosphorylation of key proteins in a specific signaling pathway (e.g., NF-κB or MAPK).
Materials:
-
Treated cells or tissue homogenates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Lyse cells or tissues in RIPA buffer on ice. Centrifuge to collect the supernatant containing total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-40 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle shaking.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).[7]
References
- 1. Antioxidative Property and Molecular Mechanisms Underlying Geniposide-Mediated Therapeutic Effects in Diabetes Mellitus and Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Protective effect and possible mechanisms of geniposide for ischemia-reperfusion injury: A systematic review with meta-analysis and network pharmacology of preclinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Geniposide, from Gardenia jasminoides Ellis, inhibits the inflammatory response in the primary mouse macrophages and mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diverse Pharmacological Activities and Potential Medicinal Benefits of Geniposide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory Mechanism of Geniposide: Inhibiting the Hyperpermeability of Fibroblast-Like Synoviocytes via the RhoA/p38MAPK/NF-κB/F-Actin Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective Effect and Possible Mechanisms of Ginsenoside-Rd for Cerebral Ischemia/Reperfusion Damage in Experimental Animal: A Meta-Analysis and Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | An Integrated Analysis Reveals Geniposide Extracted From Gardenia jasminoides J.Ellis Regulates Calcium Signaling Pathway Essential for Influenza A Virus Replication [frontiersin.org]
- 12. dovepress.com [dovepress.com]
- 13. The anti-tumor effect and mechanisms of action of penta-acetyl geniposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. alliedacademies.org [alliedacademies.org]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Anti-inflammatory Mechanism of Geniposide: Inhibiting the Hyperpermeability of Fibroblast-Like Synoviocytes via the RhoA/p38MAPK/NF-κB/F-Actin Signal Pathway [frontiersin.org]
- 17. Anti-inflammatory evaluation of gardenia extract, geniposide and genipin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effective Therapeutic Verification of Crocin I, Geniposide, and Gardenia (Gardenia jasminoides Ellis) on Type 2 Diabetes Mellitus In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Effective Therapeutic Verification of Crocin I, Geniposide, and Gardenia (Gardenia jasminoides Ellis) on Type 2 Diabetes Mellitus In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Gardenoside Extraction from Plant Material
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of gardenoside from plant material, primarily from the fruits of Gardenia jasminoides Ellis.
Troubleshooting Guide
This section addresses specific issues that may arise during the this compound extraction process, offering potential causes and solutions in a question-and-answer format.
Q1: Why is my this compound yield consistently low?
Possible Causes & Solutions:
-
Suboptimal Solvent Selection: The polarity of the extraction solvent is crucial for efficient this compound extraction. While various solvents can be used, aqueous ethanol or methanol solutions are commonly employed. The optimal concentration often lies between 50% and 80%. For instance, one study found that a 51.3% ethanol/water mixture at 70.4°C for 28.6 minutes yielded 10.9% geniposide[1][2]. Another protocol suggests 60% ethanol for percolation[3][4].
-
Incorrect Extraction Temperature: Temperature plays a significant role in solubility and extraction kinetics. However, excessively high temperatures can lead to the degradation of thermolabile compounds like this compound. An optimal temperature is often a balance between efficiency and stability. Studies have shown effective extraction at temperatures around 70-80°C[1][5][6].
-
Inadequate Extraction Time: The duration of the extraction process needs to be sufficient to allow the solvent to penetrate the plant matrix and dissolve the target compound. Short extraction times may result in incomplete extraction. However, prolonged exposure to high temperatures can also degrade this compound. Optimal times can range from minutes to hours depending on the method. For example, ultrasound-assisted extraction can significantly reduce the time to around 30 minutes[1].
-
Improper Solid-to-Liquid Ratio: A low solvent volume relative to the plant material can lead to a saturated solution, preventing further dissolution of this compound. A common ratio is 1:30 (solid:liquid)[1]. Increasing the liquid-to-solid ratio can enhance extraction yield, though very high ratios may only offer marginal improvements while increasing solvent consumption[6].
-
Inefficient Cell Wall Disruption: this compound is located within the plant cells. Inefficient grinding of the plant material can limit the solvent's access to the compound. Advanced techniques like ultrasound-assisted extraction (UAE) and mechanochemistry (ball milling) can disrupt cell walls more effectively, thereby increasing the yield[1][5][6][7].
Q2: My extract contains a high level of impurities. How can I improve its purity?
Possible Causes & Solutions:
-
Non-Selective Extraction Solvent: The solvent system may be co-extracting a wide range of other compounds alongside this compound.
-
Lack of a Purification Step: A crude extract will invariably contain numerous other phytochemicals. Post-extraction purification is essential.
-
Macroporous Adsorption Resin Chromatography: This is a highly effective method for purifying this compound from crude extracts. Resins like D101 can be used to adsorb this compound, which is then eluted with a suitable solvent, often a lower concentration of ethanol (e.g., 20%)[3][4][8].
-
Liquid-Liquid Extraction: Partitioning the crude extract with different solvents of varying polarities can help separate this compound from less polar or more polar impurities[1].
-
Crystallization: After purification, concentrating the eluate and allowing it to crystallize, often in a solvent like acetone, can yield high-purity this compound[3][4].
-
Q3: I suspect the this compound is degrading during my extraction process. What are the signs and how can I prevent it?
Possible Causes & Solutions:
-
Thermal Degradation: As mentioned, high temperatures can degrade this compound.
-
Solution: Optimize the extraction temperature and time. Consider using methods that allow for lower temperatures or shorter durations, such as ultrasound-assisted extraction or cold percolation[1].
-
-
pH Instability: Extreme pH values can affect the stability of iridoid glycosides.
-
Solution: Maintain a neutral or slightly acidic pH during extraction and storage. While some studies on related pigments show stability at alkaline pH, it is crucial to verify this for this compound itself under your specific conditions[9].
-
-
Enzymatic Degradation: Endogenous enzymes in the plant material could potentially degrade this compound once the cells are ruptured.
-
Solution: Blanching the plant material with steam or hot solvent before extraction can help deactivate these enzymes.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding this compound extraction methodologies and analytical techniques.
Q1: What are the most common methods for extracting this compound?
Several methods are employed for this compound extraction, each with its advantages and disadvantages:
-
Solvent Extraction (Maceration, Percolation, Reflux): These are traditional methods involving soaking the plant material in a solvent. Refluxing (heating with a condenser) can increase efficiency but also the risk of degradation[1][5][6]. Cold percolation is a gentler alternative[1][2].
-
Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to create cavitation, which disrupts plant cell walls and enhances solvent penetration, leading to shorter extraction times and often higher yields compared to conventional methods[1][10].
-
Mechanochemistry (Ball Milling): This novel method uses mechanical force to induce chemical processing. Co-milling the plant material with an adsorbent like activated carbon can allow for selective extraction of different compounds in subsequent steps[5][6][7][11].
-
Matrix Solid-Phase Dispersion (MSPD): This technique involves blending the sample with a solid support (like Celite) and then eluting the target compound with a suitable solvent. It can be a rapid method for both extraction and sample cleanup[12][13].
Q2: How can I quantify the amount of this compound in my extract?
The most common and reliable method for quantifying this compound is High-Performance Liquid Chromatography (HPLC) coupled with a UV detector. The detection wavelength is typically set at 238 nm[13][14]. Other methods like Ultrafast Liquid Chromatography (UFLC) and quantitative Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy have also been successfully used[12][13][15]. Near-infrared spectroscopy has also been explored as a rapid analytical tool[16].
Q3: What are the optimal parameters for ultrasound-assisted extraction of this compound?
Based on available research, optimal conditions for UAE of geniposide (a synonym for this compound) from G. jasminoides have been identified as:
-
Solvent: Water
-
Solid/Liquid Ratio: 1:30
-
Temperature: 70°C
-
Time: 30 minutes Under these conditions, a yield of 4.1% geniposide has been reported[1]. Another study using a probe-type ultrasound with a natural deep eutectic solvent (NADES) reported a yield of 57.99 ± 0.91 mg/g at 25°C and 600W for 20 minutes[17].
Data Presentation: Comparison of Extraction Methods
The following tables summarize quantitative data from various studies to allow for easy comparison of different extraction methods and conditions.
Table 1: Comparison of Different this compound Extraction Methods
| Extraction Method | Solvent | Temperature (°C) | Time | Yield | Reference |
| Solvent Extraction | 51.3% Ethanol | 70.4 | 28.6 min | 10.9% (geniposide) | [1][2] |
| Ultrasound-Assisted Extraction (UAE) | Water | 70 | 30 min | 4.1% (geniposide) | [1] |
| Probe-type UAE with NADES | Choline chloride/1,2-propanediol | 25 | 20 min | 57.99 ± 0.91 mg/g | [17] |
| Mechanochemistry + Water Extraction | Water | 20 | 5 min | 85% of total geniposide | [5][6][11] |
| Percolation | 60% Ethanol | Ambient | - | - | [3][4] |
Table 2: Optimal Parameters for Mechanochemical-Assisted Selective Extraction
| Parameter | Optimal Value |
| Milling Aid | 30% (w/w) Activated Carbon |
| Planetary Mill Rotation Speed | 200 rpm |
| Milling Time | 5 min |
| Geniposide Extraction | |
| Solvent | Water |
| Liquid-to-Solid Ratio | 10:1 |
| Temperature | 20°C |
| Time | 5 min |
| Gardenia Yellow Extraction | |
| Solvent | 80% Ethanol with 1% Tween 20 |
| Liquid-to-Solid Ratio | 5:1 |
| Temperature | 75-80°C |
| Time | 5 min |
| Reference:[5][6][11] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Material Preparation: Grind the dried fruits of Gardenia jasminoides into a coarse powder.
-
Extraction:
-
Place a known amount of the powdered material into an extraction vessel.
-
Add the extraction solvent (e.g., water) at a solid-to-liquid ratio of 1:30.
-
Place the vessel in an ultrasonic bath or use an ultrasonic probe.
-
Set the temperature to 70°C and sonicate for 30 minutes[1].
-
-
Filtration: After extraction, filter the mixture to separate the extract from the solid residue.
-
Concentration: Concentrate the filtrate under reduced pressure to remove the solvent.
-
Quantification: Analyze the this compound content in the concentrated extract using HPLC-UV at 238 nm.
Protocol 2: Purification of this compound using Macroporous Adsorption Resin
-
Crude Extract Preparation: Obtain a crude this compound extract using a suitable method (e.g., percolation with 60% ethanol)[3][4].
-
Column Packing: Wet-pack a chromatography column with D101 macroporous resin.
-
Loading: Load the crude extract onto the column at a controlled flow rate (e.g., 2 bed volumes per hour)[3][4].
-
Washing: Wash the column with deionized water (e.g., 3 bed volumes) to remove water-soluble impurities like sugars and salts[3][4].
-
Elution: Elute the adsorbed this compound from the resin using a low-concentration ethanol solution (e.g., 20% ethanol, 6 bed volumes)[3][4].
-
Collection and Concentration: Collect the eluate fractions and monitor for the presence of this compound (e.g., by TLC or HPLC). Combine the positive fractions and concentrate under vacuum.
-
Crystallization: Precipitate and recrystallize the purified this compound from a suitable solvent like acetone to obtain a high-purity product[3][4].
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for addressing low this compound extraction yields.
References
- 1. Chemistry and bioactivity of Gardenia jasminoides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iosrjournals.org [iosrjournals.org]
- 3. thaiscience.info [thaiscience.info]
- 4. researchgate.net [researchgate.net]
- 5. Selective Extraction of Gardenia Yellow and Geniposide from Gardenia jasminoides by Mechanochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Extraction of Gardenia Yellow and Geniposide from Gardenia jasminoides by Mechanochemistry [mdpi.com]
- 7. Selective Extraction of Gardenia Yellow and Geniposide from Gardenia jasminoides by Mechanochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Purification of geniposide in the extract fluid of Gardenia jasminoides with macroporous absorption resin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Physical stability of the blue pigments formed from geniposide of gardenia fruits: effects of pH, temperature, and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ultrasound-assisted extraction of geniposide from Gardenia jasminoides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A practical and rapid method for the simultaneous isolation, purification and quantification of geniposide from the fruit of Gardenia jasminoides Ellis by MSPD extraction and UFLC analysis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. A practical and rapid method for the simultaneous isolation, purification and quantification of geniposide from the fruit of Gardenia jasminoides Ellis by MSPD extraction and UFLC analysis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. [Quantitative analysis of geniposide in fructus Gardeniae and its different processed products] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benthamdirect.com [benthamdirect.com]
- 16. researchgate.net [researchgate.net]
- 17. Simultaneous extraction of crocin and geniposide from gardenia fruits (Gardenia jasminoides Ellis) by probe-type ultrasound-assisted natural deep eutectic solvents and their inhibition effects on low density lipoprotein oxidation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Gardenoside Isolation and Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation and purification of gardenoside.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of this compound for isolation?
A1: The primary and most common source of this compound is the fruit of Gardenia jasminoides Ellis.[1][2] Other parts of the plant, such as the leaves, also contain this compound, but typically in lower concentrations.[3][4]
Q2: What are the general steps involved in this compound isolation and purification?
A2: A typical workflow for this compound isolation and purification involves:
-
Extraction: Isolating crude this compound from the plant material, usually with a solvent.
-
Purification: Removing impurities using chromatographic techniques.
-
Crystallization: Obtaining high-purity this compound crystals.
-
Drying: Removing residual solvents to obtain the final product.
Q3: What is a major challenge in purifying this compound?
A3: A significant challenge is the removal of co-extracted impurities, particularly gardenia yellow pigments, which have similar polarities to this compound.[5][6] This often requires multiple purification steps to achieve high purity. Additionally, achieving efficient crystallization can be challenging due to the presence of these impurities which can hinder crystal formation.[2]
Troubleshooting Guides
Low Extraction Yield
Problem: The yield of crude this compound extract is lower than expected.
| Possible Cause | Suggested Solution |
| Inefficient Cell Lysis | Ensure the plant material is ground to a fine powder to increase the surface area for solvent penetration. For some methods, consider techniques like ultrasound-assisted extraction or mechanochemistry (ball milling) to improve cell wall disruption.[5] |
| Inappropriate Solvent | The choice of extraction solvent is critical. Ethanol-water mixtures are commonly used. Optimize the ethanol concentration; 60% ethanol has been shown to be effective.[1][2] Using 100% ethanol may decrease the extraction yield. |
| Insufficient Extraction Time or Temperature | Ensure adequate extraction time and temperature as specified in your protocol. For solvent extraction, heating can improve efficiency, with optimal temperatures around 70-80°C.[5] However, prolonged exposure to high temperatures may lead to degradation. |
| Incorrect Solid-to-Liquid Ratio | A low solvent volume may not be sufficient to extract the this compound effectively. An optimal ratio of liquid to material is important; for example, a 15:1 (mL:g) ratio has been used in homogenate extraction.[7] |
Purification Issues
Problem: Difficulty in separating this compound from impurities, especially colored pigments.
| Possible Cause | Suggested Solution |
| Co-elution of Impurities in Column Chromatography | Optimize the mobile phase composition. For macroporous resin chromatography, a stepwise elution with increasing concentrations of ethanol can be effective. A common approach is to wash the column with water to remove highly polar impurities, followed by elution with a low concentration of ethanol (e.g., 20%) to desorb this compound while leaving more non-polar impurities on the column.[1][2][8] |
| Poor Resolution in HPLC | Adjust the gradient profile and flow rate. For preparative HPLC, a two-phase solvent system can be optimized to improve separation.[9][10] Consider using a different stationary phase if co-elution persists.[11] |
| Overloading the Column | Overloading the column can lead to poor separation. Determine the loading capacity of your column for your specific extract. It may be necessary to perform multiple smaller runs. |
| Presence of Structurally Similar Iridoid Glycosides | Gardenia species contain other iridoid glycosides that are structurally similar to this compound, which can make separation difficult.[12] High-resolution techniques like two-dimensional liquid chromatography may be required for complete separation.[12] |
Problem: Low recovery of this compound after purification.
| Possible Cause | Suggested Solution |
| Irreversible Adsorption to Stationary Phase | This can occur with highly active stationary phases like silica gel. Ensure the chosen stationary phase is suitable for this compound. Macroporous resins are often preferred due to their high adsorption capacity and ease of elution.[13] |
| Degradation of this compound | This compound may be sensitive to pH and temperature. Avoid harsh acidic or alkaline conditions and excessive heat during purification. The stability of related pigments has been shown to be better at alkaline pH, but this may not apply to this compound itself.[14] |
| Losses during Solvent Evaporation | Be cautious during the concentration of fractions. Use a rotary evaporator at a controlled temperature and pressure to minimize loss. |
Crystallization Failures
Problem: this compound fails to crystallize from the purified solution, or the crystals are of poor quality.
| Possible Cause | Suggested Solution |
| Presence of Impurities | Even small amounts of impurities can inhibit crystallization.[2] If crystallization fails, it may be necessary to repeat the purification step or try an alternative purification technique to improve the purity of the this compound solution. |
| Inappropriate Solvent | The choice of crystallization solvent is crucial. Acetone is commonly used for the crystallization of this compound.[1][2] Experiment with different solvents or solvent mixtures to find the optimal conditions. |
| Suboptimal Concentration | The solution may be too dilute or too concentrated. Try to carefully concentrate the solution to induce supersaturation without causing precipitation of impurities. |
| Incorrect Temperature | Crystallization is often temperature-dependent. Experiment with different cooling rates and final temperatures. |
| Lack of Nucleation Sites | Induce crystallization by scratching the inside of the glass vessel with a glass rod or by adding a seed crystal of pure this compound. |
Quantitative Data on this compound Isolation & Purification
| Method | Starting Material | Yield | Purity | Reference |
| Mechanochemistry & Solvent Extraction | Gardenia jasminoides fruit | 85% of total geniposide | - | [5][6] |
| Macroporous Resin (D101) & Crystallization | Gardenia jasminoides fruit extract | 1.4 g from raw geniposide | High Purity (white crystal) | [1] |
| Centrifugal Partition Chromatography (CPC) | 500 mg of 80% methanolic extract | 56.2 mg | 95% | [9][10] |
Experimental Protocols
Protocol 1: Extraction and Purification using Macroporous Resin Chromatography
This protocol is adapted from a method for purifying geniposide (a synonym for this compound).[1][2]
1. Extraction: a. Grind dried Gardenia jasminoides fruits to a coarse powder. b. Extract the powder with a 60% ethanol-water solution using a percolation method. c. Collect the extract and concentrate it under reduced pressure.
2. Macroporous Resin Chromatography: a. Pack a column with D101 macroporous resin and equilibrate it with deionized water. b. Load the concentrated extract onto the column at a flow rate of 2 bed volumes (BV)/hour. The feeding volume should be around 2.5 BV. c. Wash the column with 3 BV of deionized water at a flow rate of 3 BV/hour to remove water-soluble impurities. d. Elute the this compound with 6 BV of 20% ethanol-water solution at a flow rate of 2 BV/hour. e. Collect the eluate.
3. Crystallization: a. Concentrate the collected eluate under vacuum. b. Add acetone to the concentrated solution to induce crystallization. c. Collect the crystals by filtration and dry them.
Protocol 2: Purification by Preparative High-Performance Liquid Chromatography (HPLC)
This is a general guide; specific parameters should be optimized based on the available instrumentation and the purity of the starting material.
1. Sample Preparation: a. Dissolve the crude or partially purified this compound extract in the mobile phase. b. Filter the sample through a 0.45 µm filter to remove any particulate matter.
2. HPLC Conditions: a. Column: A reversed-phase C18 column is commonly used. b. Mobile Phase: A gradient of water (often with a small amount of acid like formic or phosphoric acid) and acetonitrile or methanol. c. Flow Rate: The flow rate will depend on the column dimensions. d. Detection: UV detection at approximately 238 nm.[3] e. Injection Volume: This will depend on the column size and the concentration of the sample.
3. Fraction Collection: a. Collect fractions corresponding to the this compound peak. b. Pool the pure fractions and evaporate the solvent to obtain the purified this compound.
Process Workflows
Caption: General workflow for this compound isolation.
Caption: Detailed purification workflow for this compound.
Caption: Troubleshooting logic for this compound purification.
References
- 1. thaiscience.info [thaiscience.info]
- 2. thaiscience.info [thaiscience.info]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. Selective Extraction of Gardenia Yellow and Geniposide from Gardenia jasminoides by Mechanochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Homogenate extraction of gardenia yellow pigment from Gardenia Jasminoides Ellis fruit using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Purification of geniposide in the extract fluid of Gardenia jasminoides with macroporous absorption resin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparative isolation and purification of geniposide from gardenia fruits by centrifugal partition chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparative isolation and purification of geniposide from gardenia fruits by centrifugal partition chromatography [agris.fao.org]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Development of adsorptive (non-ionic) macroporous resins and their uses in the purification of pharmacologically-active natural products from plant sources - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 14. Physical stability of the blue pigments formed from geniposide of gardenia fruits: effects of pH, temperature, and light - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Gardenoside Formulation for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the improvement of gardenoside solubility for successful in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What are the basic solubility properties of this compound?
A1: this compound is described as being easily soluble in water and soluble in ethanol and methanol. It is also soluble in Dimethyl Sulfoxide (DMSO) but insoluble in petroleum ether.[1] Commercial suppliers report a solubility of up to 100 mg/mL in DMSO.[2][3]
Q2: Why is enhancing the solubility of this compound important for in vivo studies?
A2: While this compound has some aqueous solubility, achieving the required concentration for a specific dose in a limited injection volume can be challenging. Poor solubility can lead to low and variable bioavailability for oral administration and risk of precipitation for parenteral routes, compromising the accuracy and reproducibility of pharmacodynamic and toxicological assessments.[4] Enhancing solubility ensures consistent drug exposure, leading to more reliable in vivo results.[5]
Q3: What are the primary formulation challenges encountered with this compound?
A3: The main challenges include:
-
Achieving a high enough concentration for parenteral dosing without using potentially toxic levels of co-solvents.
-
Overcoming poor absorption and low bioavailability after oral administration.[6]
-
Preventing precipitation of the compound when an organic stock solution (e.g., DMSO) is diluted into an aqueous vehicle for injection.
-
Ensuring the stability of the formulation during preparation and administration.
Troubleshooting Guide for this compound Formulation
This guide addresses common issues encountered during the preparation of this compound for in vivo experiments and provides detailed strategies to overcome them.
Problem 1: My this compound solution, prepared in an organic solvent like DMSO, precipitates when diluted with saline or PBS for injection.
This is a common issue when the final concentration of the organic co-solvent is too low to maintain the drug in solution.
Solution Workflow:
The following workflow can help you select an appropriate strategy to address this issue.
Caption: Decision workflow for troubleshooting this compound precipitation.
Strategy 1: Co-solvent Systems
Co-solvents are water-miscible organic solvents used to increase the solubility of poorly soluble compounds.[4]
-
Experimental Protocol:
-
Prepare a high-concentration stock solution of this compound in a biocompatible solvent such as DMSO or ethanol.
-
Create a series of co-solvent vehicles with varying ratios of components. Common systems include:
-
Ethanol:Propylene Glycol:Water
-
DMSO:PEG 400:Saline
-
Solutol HS 15:Ethanol:Saline
-
-
Titrate the this compound stock solution into the co-solvent vehicle while vortexing.
-
Observe for any signs of precipitation immediately and after a set period (e.g., 1-2 hours) at room temperature.
-
Select the vehicle that dissolves the required concentration of this compound with the lowest percentage of organic solvents to minimize potential toxicity.
-
Strategy 2: Cyclodextrin Inclusion Complexes
Cyclodextrins (CDs) are cyclic oligosaccharides that can encapsulate guest molecules like this compound within their hydrophobic core, forming an inclusion complex with a hydrophilic exterior that is soluble in water.[5][7]
-
Experimental Protocol (Kneading Method):
-
Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for parenteral formulations due to its safety profile.
-
Determine Molar Ratio: Start with a 1:1 molar ratio of this compound to HP-β-CD. This can be optimized later.
-
Preparation:
-
Place the calculated amount of HP-β-CD in a mortar.
-
Add a small amount of a suitable solvent (e.g., 50% ethanol) to create a paste.
-
Slowly add the this compound powder to the paste and knead thoroughly for 30-45 minutes.
-
Dry the resulting mixture in an oven at 40-50°C until the solvent has completely evaporated.
-
Pulverize the dried complex into a fine powder.
-
-
Solubility Testing: Dissolve the prepared powder in saline or PBS to the desired concentration. The complex should readily dissolve.
-
Characterization (Optional): Confirm complex formation using techniques like Differential Scanning Calorimetry (DSC) or Fourier-Transform Infrared Spectroscopy (FTIR).
-
Problem 2: The oral bioavailability of my this compound formulation is low and variable in animal studies.
Low oral bioavailability is often due to poor solubility in gastrointestinal fluids and/or low permeability across the intestinal wall.[8]
Solution: Advanced Formulation Strategies
For oral delivery, more advanced formulations are often required to improve absorption.
Caption: Strategies to enhance the oral bioavailability of this compound.
Strategy 1: Self-Emulsifying Drug Delivery Systems (SEDDS)
SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as gastrointestinal fluids.[5] This enhances drug solubilization and absorption.[6]
-
Experimental Protocol:
-
Component Selection:
-
Oil: Select a biocompatible oil (e.g., Labrafil M 1944 CS, Capryol 90).
-
Surfactant: Choose a high HLB surfactant (e.g., Kolliphor EL, Tween 80).
-
Co-surfactant: Select a co-surfactant to improve emulsification (e.g., Transcutol HP, PEG 400).
-
-
Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Formulation:
-
Accurately weigh the selected oil, surfactant, and co-surfactant into a glass vial.
-
Heat the mixture to 40°C and stir until a homogenous solution is formed.
-
Add the this compound to the mixture and stir until completely dissolved.
-
-
Evaluation:
-
Emulsification Test: Add 1 mL of the SEDDS formulation to 500 mL of 0.1 N HCl (simulated gastric fluid) with gentle stirring.
-
Assessment: The formulation should disperse rapidly to form a clear or slightly bluish-white microemulsion. Measure droplet size and polydispersity index (PDI).
-
-
Strategy 2: Solid Dispersions
In a solid dispersion, the drug is dispersed in an amorphous state within a hydrophilic polymer matrix, which can significantly increase its dissolution rate and solubility.[7][9]
-
Experimental Protocol (Solvent Evaporation Method):
-
Carrier Selection: Choose a hydrophilic polymer carrier such as Polyvinylpyrrolidone (PVP K30) or Hydroxypropyl Methylcellulose (HPMC).
-
Solvent Selection: Select a common volatile solvent in which both this compound and the carrier are soluble (e.g., ethanol or methanol).
-
Preparation:
-
Dissolve this compound and the selected polymer (e.g., in a 1:4 drug-to-polymer ratio) in the chosen solvent.
-
Remove the solvent using a rotary evaporator. The resulting thin film contains the solid dispersion.
-
Further dry the product under vacuum to remove any residual solvent.
-
Scrape the dried solid dispersion and pulverize it.
-
-
Evaluation:
-
Dissolution Testing: Perform an in vitro dissolution study comparing the solid dispersion to the pure this compound powder in a relevant buffer (e.g., pH 6.8 phosphate buffer). The solid dispersion should show a markedly faster and higher extent of dissolution.
-
-
Data Summary Tables
Table 1: Reported Solubility of this compound
| Solvent/System | Solubility | Source(s) |
| Water | Easily Soluble | [1] |
| Ethanol | Soluble | [1] |
| Methanol | Soluble | [1] |
| DMSO | 100 mg/mL | [2] |
| Petroleum Ether | Insoluble | [1] |
Table 2: Comparison of Formulation Strategies for this compound
| Strategy | Primary Application | Advantages | Disadvantages |
| Co-solvents | Parenteral | Simple to prepare, quick screening process. | Potential for toxicity at high concentrations, risk of precipitation upon dilution.[4] |
| Cyclodextrin Complexation | Parenteral, Oral | Increases aqueous solubility, well-established, improves stability.[5] | Can be expensive, requires specific drug-to-CD molar ratios for optimal effect. |
| SEDDS | Oral | Enhances oral bioavailability, protects drug from degradation.[5] | More complex to formulate and characterize, potential for GI irritation from surfactants. |
| Solid Dispersions | Oral | Significantly improves dissolution rate, suitable for amorphous stabilization.[7] | Can be physically unstable (recrystallization), requires specific polymers. |
| Nanoparticles | Parenteral, Oral | Increases surface area for dissolution, can be targeted to specific tissues.[10] | Complex manufacturing process, potential for long-term toxicity concerns.[7][10] |
References
- 1. chembk.com [chembk.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 8. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 9. researchgate.net [researchgate.net]
- 10. Novel Strategies for the Bioavailability Augmentation and Efficacy Improvement of Natural Products in Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
gardenoside stability under different pH and temperature conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of gardenoside under various pH and temperature conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound solution appears to be degrading under acidic conditions. What is the expected stability?
A1: this compound is known to be susceptible to degradation in acidic environments. The primary degradation pathway involves hydrolysis of the glycosidic bond and potential structural transformations of the aglycone part. The rate of degradation is dependent on both pH and temperature. Lower pH values and higher temperatures will accelerate degradation. For instance, treatment with hydrochloric acid can lead to the formation of 6α-hydroxygeniposide and 6β-hydroxygeniposide.[1] It is crucial to control the pH and temperature of your solutions to minimize degradation if it is not the subject of your study. For storage, neutral or slightly acidic conditions at refrigerated temperatures are generally recommended.
Q2: I am planning a forced degradation study for this compound. What conditions should I consider?
A2: Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods. For this compound, a comprehensive study should include the following stress conditions:
-
Acid Hydrolysis: Treatment with an acid, such as 0.1 M HCl, at an elevated temperature (e.g., 60°C) is a common starting point.
-
Base Hydrolysis: Exposure to a basic solution, like 0.1 M NaOH, at room or elevated temperature will assess susceptibility to alkaline conditions. Iridoid glycosides can also be hydrolyzed under strong alkaline conditions.
-
Oxidation: The use of an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂), will reveal the potential for oxidative degradation.
-
Thermal Stress: Heating the solid compound or a solution at a high temperature (e.g., 80°C) will evaluate thermal lability.
-
Photostability: Exposing the sample to UV and visible light according to ICH Q1B guidelines will determine its sensitivity to light.
It is recommended to aim for 5-20% degradation to ensure that the degradation products are detectable without completely consuming the parent compound.
Q3: How can I monitor the degradation of this compound and quantify its remaining concentration?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for monitoring this compound degradation. A well-developed HPLC method can separate the intact this compound from its degradation products, allowing for accurate quantification of the parent compound over time. Key aspects of a suitable HPLC method include:
-
Column: A C18 reversed-phase column is typically effective.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often used to achieve good separation of polar glycosides and their less polar degradation products.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 240 nm) is standard.
-
Validation: The method must be validated according to ICH guidelines to ensure it is stability-indicating. This involves demonstrating specificity, linearity, accuracy, precision, and robustness.
Q4: What are the expected degradation products of this compound?
A4: Under acidic conditions, the primary degradation products are typically formed through the hydrolysis of the glycosidic linkage, yielding the aglycone, genipin, and glucose. Further reactions of genipin can occur. Under different stress conditions, other degradation products may be formed. Identifying these products often requires advanced analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Quantitative Data Summary
The stability of this compound is highly dependent on pH and temperature. The following tables summarize the expected degradation kinetics based on available literature for similar iridoid glycosides and general principles of chemical kinetics. Note: Specific kinetic data for this compound is limited in publicly available literature; therefore, these tables provide estimated values to guide experimental design. The degradation is generally observed to follow first-order kinetics.
Table 1: Estimated Degradation Rate Constants (k) for this compound under Various Conditions
| pH | Temperature (°C) | Estimated Rate Constant (k) (h⁻¹) |
| 3 | 40 | 0.015 |
| 3 | 60 | 0.045 |
| 3 | 80 | 0.135 |
| 5 | 40 | 0.005 |
| 5 | 60 | 0.015 |
| 5 | 80 | 0.045 |
| 7 | 40 | 0.002 |
| 7 | 60 | 0.006 |
| 7 | 80 | 0.018 |
| 9 | 40 | 0.010 |
| 9 | 60 | 0.030 |
| 9 | 80 | 0.090 |
Table 2: Estimated Half-Life (t½) of this compound under Various Conditions
| pH | Temperature (°C) | Estimated Half-Life (t½) (hours) |
| 3 | 40 | 46.2 |
| 3 | 60 | 15.4 |
| 3 | 80 | 5.1 |
| 5 | 40 | 138.6 |
| 5 | 60 | 46.2 |
| 5 | 80 | 15.4 |
| 7 | 40 | 346.6 |
| 7 | 60 | 115.5 |
| 7 | 80 | 38.5 |
| 9 | 40 | 69.3 |
| 9 | 60 | 23.1 |
| 9 | 80 | 7.7 |
Disclaimer: The data in these tables are estimations based on general chemical principles and data from related compounds and should be used as a reference for experimental planning. Actual degradation rates should be determined experimentally.
Experimental Protocols
Protocol for a Typical Forced Degradation Study of this compound
This protocol outlines the steps for conducting a forced degradation study on a this compound solution.
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., methanol or a 50:50 mixture of methanol and water) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate the solution in a water bath at 60°C.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Keep the solution at room temperature (25°C).
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3%. Keep the solution at room temperature.
-
Thermal Degradation: Dilute an aliquot of the stock solution with the initial solvent and heat it in a water bath at 80°C.
-
-
Sampling:
-
Withdraw samples from each stress condition at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Immediately neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively, to stop the degradation reaction.
-
Dilute all samples with the mobile phase to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Quantify the peak area of the intact this compound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point.
-
Plot the natural logarithm of the remaining concentration versus time to determine the degradation rate constant (k) from the slope of the line.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Protocol for a Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10-40% B
-
25-30 min: 40-10% B
-
30-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 10 µL.
Method Validation: This method should be thoroughly validated for specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness as per ICH Q2(R1) guidelines.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Simplified degradation pathway of this compound under acidic conditions.
References
Gardenoside Bioavailability Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low bioavailability of gardenoside.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary therapeutic effects?
A: this compound is an iridoid glycoside, which is the main bioactive component isolated from the fruit of Gardenia jasminoides J. Ellis[1]. It possesses a wide range of pharmacological activities, including neuroprotective, anti-inflammatory, antioxidant, and antithrombotic actions[1]. Research has shown its potential in treating conditions like inflammation, ischemia/reperfusion injury, and hepatic disorders[1]. It has also been investigated for its protective effects against diabetic cardiomyopathy, non-alcoholic steatohepatitis (NASH), and for its antiviral properties against the influenza A virus (IAV)[1][2][3].
Q2: Why does this compound exhibit low oral bioavailability?
A: The low oral bioavailability of this compound is attributed to several factors. Its glycosidic bond is susceptible to enzymatic hydrolysis in the gastrointestinal tract, leading to its conversion into the aglycone, genipin[4]. Furthermore, studies suggest that this compound is a potential substrate for P-glycoprotein (P-gp), an efflux transporter in the intestines that actively pumps the compound out of cells and back into the intestinal lumen, thereby limiting its absorption[5]. After oral administration of pure geniposide in rats, the bioavailability was observed to be as low as 4.23%[6].
Q3: What are the main strategies to overcome the low bioavailability of this compound?
A: Key strategies focus on protecting the molecule from degradation, enhancing its absorption, and modifying its physicochemical properties. The primary approaches include:
-
Co-administration with Bioavailability Enhancers: Using compounds that inhibit P-gp or alter intestinal permeability.
-
Advanced Drug Delivery Systems: Encapsulating this compound in nanoparticle-based systems.
-
Herbal Formulations: Administering this compound as part of a whole herbal extract or a traditional formulation, which can significantly improve absorption compared to the pure compound[6][7].
Q4: How does co-administration with other compounds improve this compound bioavailability?
A: Co-administration with certain compounds can significantly enhance absorption. For example, Borneol, a monoterpenoid, has been shown to improve the gastrointestinal and nasal bioavailability of drugs by various mechanisms, including potentially opening the blood-brain barrier[8][9]. When co-administered with Borneol via intranasal delivery in mice, the bioavailability of geniposide increased to 85.38%, compared to 28.76% for intragastric administration[8][10]. Similarly, piperine is a known P-gp inhibitor that has been successfully used to enhance the bioavailability of other glycosides like Ginsenoside Rh2 by inhibiting efflux and metabolism[11][12].
Q5: What role do nanoparticle delivery systems play in enhancing bioavailability?
A: Nanoparticle systems, such as lipid nanoparticles (LNPs) or polymeric nanoparticles, are a promising strategy to overcome low bioavailability[13][14]. These systems can protect this compound from the harsh environment of the gastrointestinal tract, improve its solubility, and facilitate its transport across the intestinal epithelium[13][15]. Nanoencapsulation can enhance permeability through the intestinal wall and protect the bioactive compound from enzymatic degradation[13]. For similar compounds like ginsenosides, nanoparticle formulations have been shown to improve drug utilization, enhance curative effects, and improve targeting[16].
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo or in vitro experiments involving this compound.
Issue 1: Inconsistent or Low this compound Concentration in Plasma After Oral Administration
| Potential Cause | Troubleshooting Step | Rationale |
| P-gp Efflux | Co-administer with a known P-gp inhibitor like piperine or verapamil. | This compound is a potential P-gp substrate; inhibiting this efflux pump can increase intestinal absorption[5][12]. |
| Poor Solubility/Dissolution | Formulate this compound into a nano-delivery system (e.g., lipid nanoparticles, nanoemulsions). | Nanoparticles increase the surface area for dissolution and can improve solubility in gastrointestinal fluid, enhancing absorption[13][17]. |
| Rapid Metabolism | Administer this compound as part of a whole Gardenia jasminoides fruit extract. | Other compounds within the herbal extract can interact to protect this compound from metabolism and enhance its absorption. Bioavailability was found to be significantly higher with the fruit extract (32.32%) compared to the pure compound (4.23%)[6]. |
| Incorrect Vehicle | Ensure the vehicle used for oral gavage is appropriate. For preclinical studies, a homogeneous suspension in a vehicle like carboxymethylcellulose sodium (CMC-Na) is often used[18]. | An improper vehicle can lead to poor and variable absorption. |
| Experimental Variability | Standardize experimental conditions such as fasting time before administration and use a conscious, freely moving animal model. | Stress from restraint or anesthesia can alter gastrointestinal physiology and affect drug absorption[6][19]. |
Issue 2: Low Permeability Observed in Caco-2 Transwell Assay
| Potential Cause | Troubleshooting Step | Rationale |
| High Efflux Ratio | Perform the permeability assay in the presence of a P-gp inhibitor (e.g., verapamil) and compare the results. | A significant increase in the apparent permeability coefficient (Papp) from the apical to basolateral side in the presence of an inhibitor confirms P-gp mediated efflux[5]. |
| Low Passive Diffusion | Evaluate the effect of absorption enhancers, such as Borneol, in the assay. | Some compounds can modulate tight junctions or increase membrane fluidity to enhance paracellular or transcellular transport[17]. |
| Cell Monolayer Integrity | Routinely check the transepithelial electrical resistance (TEER) of the Caco-2 monolayer before and after the experiment. | A drop in TEER indicates compromised monolayer integrity, which would lead to unreliable permeability results. |
| Incorrect pH of Buffer | Ensure the pH of the apical (pH 6.0-6.5) and basolateral (pH 7.4) buffers mimics physiological conditions of the small intestine and blood, respectively. | pH can affect the ionization state and solubility of the compound, influencing its permeability. |
Quantitative Data Summary
The following tables summarize key pharmacokinetic data from preclinical studies, demonstrating the impact of different administration strategies on this compound bioavailability.
Table 1: Pharmacokinetic Parameters of Geniposide in Mice via Different Administration Routes [8][9][10]
| Administration Route | Dose | Cmax (µg/mL) | Tmax (min) | AUC (µg/mL·min) | Bioavailability (%) |
| Intravenous (i.v.) | - | 42.410 ± 6.268 | - | 324.88 ± 37.62 | 100 |
| Intragastric (i.g.) | - | 1.914 ± 0.327 | 30 | 93.44 ± 9.7 | 28.76 |
| Intranasal (i.n.) | - | 21.881 ± 5.398 | 1 | 277.39 ± 22.65 | 85.38 |
| Data from a study co-administering geniposide with borneol. |
Table 2: Oral Bioavailability of Geniposide in Rats from Different Formulations [6]
| Formulation | Equivalent Geniposide Dose | Oral Bioavailability (%) |
| Pure Geniposide Compound | 200 mg/kg | 4.23 |
| Gardenia Fruits Extract | 200 mg/kg | 32.32 |
| Gardenia Herbal Formulation | 200 mg/kg | 27.17 |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Lipid Nanoparticles (LNP)
This protocol is a generalized method based on strategies used for similar phytochemicals[20].
-
Lipid Preparation:
-
Dissolve the ionizable lipid, helper lipid (e.g., DSPC), cholesterol (or a substitute like ginsenoside Rg2), and a PEG-lipid in ethanol.
-
-
Aqueous Phase Preparation:
-
Dissolve this compound in an aqueous buffer (e.g., citrate buffer, pH 4.0).
-
-
Nanoparticle Formation:
-
Rapidly mix the ethanolic lipid solution with the aqueous this compound solution at a defined ratio (e.g., 3:1 aqueous to alcohol) with vigorous stirring or using a microfluidic device. This process, known as nanoprecipitation or solvent displacement, causes the lipids to self-assemble into nanoparticles, encapsulating the this compound.
-
-
Purification and Concentration:
-
Dialyze the resulting LNP suspension against phosphate-buffered saline (PBS, pH 7.4) for 24-48 hours to remove the ethanol and unencapsulated this compound.
-
Concentrate the purified LNPs using centrifugal filter units.
-
-
Characterization:
-
Particle Size and Zeta Potential: Measure using Dynamic Light Scattering (DLS).
-
Encapsulation Efficiency (EE%): Separate the LNPs from the aqueous medium (e.g., via ultracentrifugation). Measure the concentration of free this compound in the supernatant using HPLC. Calculate EE% using the formula: EE% = (Total Drug - Free Drug) / Total Drug * 100.
-
Morphology: Visualize the nanoparticles using Transmission Electron Microscopy (TEM).
-
Protocol 2: Rat Oral Bioavailability Study
This protocol is based on the methodology described for this compound and other natural products[6][12][19].
-
Animal Acclimatization:
-
Acclimate male Sprague-Dawley rats (200-250g) for at least one week with free access to food and water.
-
-
Animal Preparation:
-
Fast the rats overnight (12-16 hours) before the experiment, with free access to water.
-
Divide rats into groups (e.g., Group 1: Pure this compound; Group 2: this compound + Piperine; Group 3: Intravenous this compound for reference).
-
-
Drug Administration:
-
Oral Groups: Administer the respective formulations (e.g., this compound at 10 mg/kg; Piperine at 20 mg/kg) via oral gavage.
-
IV Group: Administer this compound via tail vein injection to determine the reference AUC for absolute bioavailability calculation.
-
-
Blood Sampling:
-
Collect blood samples (approx. 200 µL) from the tail vein or retro-orbital plexus into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Precipitate plasma proteins using a solvent like methanol or acetonitrile.
-
Centrifuge to obtain a clear supernatant.
-
Quantify the concentration of this compound in the plasma samples using a validated HPLC method[9].
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.
-
Calculate oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
-
Visualizations
Signaling Pathway
Caption: this compound activating the Nrf2/SLC7A11/GPX4 signaling pathway.[21]
Experimental Workflow
Caption: Workflow for LNP formulation and in vivo bioavailability testing.
Troubleshooting Logic
Caption: Troubleshooting flowchart for low this compound bioavailability.
References
- 1. An Integrated Analysis Reveals Geniposide Extracted From Gardenia jasminoides J.Ellis Regulates Calcium Signaling Pathway Essential for Influenza A Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound alleviates diabetic cardiomyopathy via inhibiting VPO1/ERK1/2 signaling pathway to improve myocardial apoptosis in rats [manu41.magtech.com.cn]
- 3. Inhibitory Effect of this compound on Free Fatty Acid-Induced Steatosis in HepG2 Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound () for sale [vulcanchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Comparative oral bioavailability of geniposide following oral administration of geniposide, Gardenia jasminoides Ellis fruits extracts and Gardenia herbal formulation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bioavailability and Brain-Targeting of Geniposide in Gardenia-Borneol Co-Compound by Different Administration Routes in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Bioavailability and brain-targeting of geniposide in gardenia-borneol co-compound by different administration routes in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Enhancement of oral bioavailability and immune response of Ginsenoside Rh2 by co-administration with piperine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. A Comprehensive Review of Challenges in Oral Drug Delivery Systems and Recent Advancements in Innovative Design Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ntno.org [ntno.org]
- 16. Preparation and pharmacological effects of minor ginsenoside nanoparticles: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Methods on improvements of the poor oral bioavailability of ginsenosides: Pre-processing, structural modification, drug combination, and micro- or nano- delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 18. selleckchem.com [selleckchem.com]
- 19. academic.oup.com [academic.oup.com]
- 20. Formulation of lipid nanoparticles containing ginsenoside Rg2 and protopanaxadiol for highly efficient delivery of mRNA - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 21. journals.asm.org [journals.asm.org]
Technical Support Center: Refining Experimental Protocols for Gardenoside Treatment
Welcome to the technical support center for gardenoside-related research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, address common challenges, and offer detailed protocols for using this compound in your studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
A1: this compound is a natural iridoid glycoside extracted from the fruits of Gardenia jasminoides. It is known for a variety of pharmacological effects, including anti-inflammatory, neuroprotective, and hepatoprotective activities.[1] Its mechanisms of action often involve the modulation of key signaling pathways related to inflammation, oxidative stress, and apoptosis.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in DMSO, ethanol, and PBS. For cell culture experiments, it is recommended to prepare a high-concentration stock solution in DMSO. For animal studies, this compound can be suspended in a vehicle like carboxymethylcellulose sodium (CMC-Na). Stock solutions in DMSO should be stored at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to one year). It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q3: What are typical working concentrations for in vitro studies?
A3: The effective concentration of this compound can vary depending on the cell type and the specific biological effect being investigated. Generally, concentrations ranging from 10 µM to 50 µM are used in cell culture experiments. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: What are the common routes of administration and dosages for in vivo studies?
A4: In animal studies, this compound is commonly administered via oral gavage or intraperitoneal injection. Dosages can range from 25 mg/kg to 100 mg/kg per day, depending on the animal model and the therapeutic effect being studied. The bioavailability of this compound can be low when administered orally, which may necessitate the use of higher doses or alternative delivery methods.[2]
Q5: Are there any known off-target effects or potential for assay interference?
A5: Like many natural compounds, this compound has the potential for off-target effects. It is important to include appropriate controls in your experiments to account for these possibilities. For biochemical assays, particularly those involving colorimetric or fluorescent readouts, it is advisable to run a control with this compound alone (without cells or enzymes) to check for any direct interference with the assay reagents.[3]
Troubleshooting Guides
In Vitro Experiments
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low cell viability in control group | - High concentration of DMSO in the final culture medium.- Contamination of cell culture. | - Ensure the final DMSO concentration is below 0.1%.- Perform a fresh sterility check of your cell culture and reagents. |
| Inconsistent results between experiments | - Variability in this compound stock solution.- Inconsistent cell seeding density.- Variation in incubation times. | - Prepare a large batch of stock solution and aliquot for single use.- Use a cell counter to ensure consistent cell numbers.- Standardize all incubation times precisely. |
| No observable effect of this compound | - Sub-optimal concentration of this compound.- Insufficient treatment duration.- Cell line is not responsive to this compound. | - Perform a dose-response study to find the optimal concentration.- Conduct a time-course experiment to determine the optimal treatment duration.- Test the effect of this compound on a different, more sensitive cell line. |
| Precipitation of this compound in culture medium | - this compound concentration exceeds its solubility in the medium. | - Ensure the final concentration of the solvent (e.g., DMSO) is sufficient to keep this compound in solution.- Gently warm the medium and vortex before adding to the cells. |
In Vivo Experiments
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Animal distress or toxicity | - High dose of this compound.- Inappropriate vehicle or route of administration. | - Conduct a dose-escalation study to determine the maximum tolerated dose.- Ensure the vehicle is non-toxic and the administration technique is performed correctly. |
| Lack of therapeutic effect | - Insufficient dosage or treatment frequency.- Poor bioavailability of this compound. | - Increase the dose or frequency of administration based on literature and pilot studies.- Consider a different route of administration or a formulation to enhance bioavailability. |
| High variability in animal responses | - Inconsistent dosing.- Genetic variability within the animal colony. | - Ensure accurate and consistent administration of this compound.- Use a sufficient number of animals per group to account for biological variability. |
Quantitative Data Summary
In Vitro Dose-Response Data
| Cell Line | Assay | This compound Concentration (µM) | Incubation Time | Observed Effect |
| HepG2 | MTT Assay | 10, 25, 50 | 24 hours | No significant cytotoxicity observed.[4] |
| Rat Chondrocytes | Gene Expression | 10 | 24 hours | Decreased gene expression of COX-2, iNOS, and IL-6. |
| AML12 Hepatocytes | Western Blot | 10, 25, 50 | Not Specified | Reduced expression of NLRP3 inflammasome and pyroptosis-associated proteins.[5] |
| Primary Mouse Macrophages | ELISA | Not Specified | Not Specified | Markedly inhibited LPS-induced TNF-α, IL-6, and IL-1β production.[6] |
In Vivo Dosage and Effects
| Animal Model | Route of Administration | This compound Dosage (mg/kg/day) | Treatment Duration | Key Findings |
| Mice with Acetaminophen-induced Liver Damage | Oral Gavage | 100, 200 | Not Specified | Attenuated liver injury, reduced hepatic necroinflammation and oxidative stress.[7] |
| DSS-induced Acute Colitis in Mice | Not Specified | Not Specified | Not Specified | Ameliorated inflammatory responses and prevented colitis.[8] |
| Chronic Unpredictable Mild Stress (CUMS)-induced Depression in Mice | Not Specified | Not Specified | Not Specified | Inhibited depressive-like behaviors. |
| Orthotopic HCC Mice | Not Specified | Not Specified | Not Specified | Exhibited anti-HCC effects. |
Detailed Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock solution. The final DMSO concentration should not exceed 0.1%. Replace the medium in each well with 100 µL of the medium containing the desired concentration of this compound. Include a vehicle control (medium with DMSO only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blot Analysis of Protein Expression
-
Cell Lysis: After this compound treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualizations
Caption: General experimental workflow for this compound studies.
Caption: this compound inhibits the NF-κB signaling pathway.
References
- 1. A Review on the Phytochemistry, Pharmacology, Pharmacokinetics and Toxicology of Geniposide, a Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Inhibitory Effect of this compound on Free Fatty Acid-Induced Steatosis in HepG2 Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound Hinders Caspase-1-Mediated Hepatocyte Pyroptosis Through the CTCF/DPP4 Signaling Pathway [frontiersin.org]
- 6. Geniposide, from Gardenia jasminoides Ellis, inhibits the inflammatory response in the primary mouse macrophages and mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gardenia jasminoides extract mitigates acetaminophen-induced liver damage in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Purity of Isolated Gardenoside
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the isolation and purification of gardenoside.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most prevalent and effective methods for purifying this compound from sources like Gardenia jasminoides Ellis fruit involve a combination of techniques. Primarily, macroporous adsorption resin (MAR) column chromatography is used for initial purification, followed by a crystallization step to achieve high purity.[1][2] Other successful methods include high-speed counter-current chromatography (HSCCC), centrifugal partition chromatography (CPC), and liquid-liquid two-phase extraction.[3][4][5][6]
Q2: I am having trouble with the initial extraction. What are the optimal solvent conditions?
A2: For initial extraction from Gardenia jasminoides fruits, a 60% ethanol-water solution (v/v) has been identified as optimal for achieving a high yield of this compound.[1][7] Increasing the ethanol concentration beyond this, up to 96%, has been shown to decrease the extraction yield.[1] The optimal parameters for solvent extraction have also been reported as a 51.3% ethanol/water mixture at a temperature of 70.4°C for approximately 28.6 minutes.[8]
Q3: My final product has a low purity. What are the likely impurities?
A3: Common impurities in this compound extracts include pigments (like crocin and crocetin), other iridoid glycosides (such as geniposidic acid, this compound, and shanzhiside), flavonoids, and phenolic acids.[8][9][10] Water-soluble impurities are also common and are typically removed during the washing step in column chromatography.[7]
Q4: How can I effectively remove colored impurities from my extract?
A4: Colored impurities, primarily pigments, can be effectively managed using several methods. During macroporous resin chromatography, eluting with a low concentration of ethanol (e.g., 10-20%) helps to leave colored impurities adsorbed to the resin while desorbing the this compound.[1][2] Additionally, treating n-butanol extracts with activated granular charcoal has proven effective in removing pigments before the crystallization step.[3][8]
Q5: What are the ideal storage conditions for purified this compound?
A5: For long-term stability (≥ 4 years), solid this compound powder should be stored at -20°C.[11] Stock solutions can be stored for up to a year at -80°C to avoid repeated freeze-thaw cycles.[12]
Troubleshooting Guides
Issue 1: Low Yield After Macroporous Resin Chromatography
| Potential Cause | Troubleshooting Step | Rationale |
| Incorrect Resin Type | Ensure you are using an appropriate resin. D101 and D301R macroporous resins have been successfully used for this compound purification.[1][13] | Different resins have varying adsorption and desorption characteristics. An unsuitable resin may not effectively bind or release the target compound. |
| Suboptimal Elution Solvent | Optimize the ethanol concentration for elution. A 20% ethanol-water solution is often effective for desorbing this compound while leaving impurities behind.[1][13] | If the ethanol concentration is too low, this compound will not desorb efficiently. If it is too high, impurities will co-elute, complicating downstream purification.[1] |
| Improper Flow Rate | Control the flow rates during sample loading and elution. Recommended rates are typically 1-2 bed volumes per hour (BV/h).[1][13] | A flow rate that is too fast can lead to insufficient binding of this compound to the resin during loading or incomplete elution, reducing the overall yield. |
| Column Overload | Do not exceed the binding capacity of the resin. A recommended feeding volume is around 2.5 BV.[1][7] | Overloading the column prevents complete adsorption of the target compound, causing it to be lost in the column effluent. |
Issue 2: Failure of this compound to Crystallize
| Potential Cause | Troubleshooting Step | Rationale |
| Presence of Impurities | Ensure the pre-crystallization solution is sufficiently pure. If necessary, repeat the column chromatography step or treat the solution with activated charcoal to remove pigments.[3] | Impurities, especially colored ones, can inhibit the formation of a crystal lattice, preventing crystallization.[1][2] |
| Incorrect Solvent Choice | Acetone is a commonly used and effective solvent for recrystallizing this compound.[1][2] | The choice of solvent is critical for crystallization. The ideal solvent should dissolve the compound when hot but have low solubility when cold, allowing for crystal formation upon cooling. |
| Solution is Too Dilute | Concentrate the desorption solution under a vacuum to increase the saturation of this compound before attempting crystallization.[2][7] | Crystallization requires a supersaturated solution. If the concentration of this compound is too low, crystals will not form. |
| Inappropriate Temperature | Ensure proper temperature control. Dissolve the crude this compound in hot or warm solvent and allow it to cool slowly to facilitate crystal growth. | Rapid cooling can lead to precipitation of amorphous solid instead of well-defined crystals. |
Experimental Protocols & Data
Protocol 1: Purification via Macroporous Resin (D101) and Crystallization
This protocol is based on methodologies that have successfully yielded high-purity this compound.[1][7]
-
Extraction :
-
Percolate the powdered fruit of Gardenia jasminoides with a 60% ethanol-water solution.[1]
-
Collect the extract and concentrate it under a vacuum.
-
-
Column Preparation :
-
Wet-pack a column with 100g of D101 macroporous resin to a bed volume (BV) of 200 mL.[7]
-
-
Adsorption :
-
Load the concentrated extract onto the column at a flow rate of 2 BV/h. The total loading volume should be approximately 2.5 BV.[7]
-
-
Washing :
-
Wash the column with 3 BV of deionized water at a flow rate of 3 BV/h to remove water-soluble impurities.[7]
-
-
Elution :
-
Elute the column with 6 BV of 20% ethanol at a flow rate of 2 BV/h to desorb the this compound.[7]
-
Monitor the fractions using Thin-Layer Chromatography (TLC).
-
-
Crystallization :
Quantitative Data Summary
Table 1: Comparison of this compound Purification Methods
| Method | Starting Material | Solvent System / Key Reagents | Purity | Yield / Recovery | Reference |
| MAR & Crystallization | G. jasminoides fruit extract | Resin: D101; Eluent: 20% Ethanol; Recrystallization: Acetone | High Purity (white crystal) | 1.4 g from raw geniposide | [1][2] |
| Liquid-Liquid Extraction | Aqueous residue of G. jasminoides | Sodium carbonate, n-butanol, activated charcoal | 98% | 84.8% recovery | [3] |
| HSCCC | Partially purified extract | Ethyl acetate-n-butanol-water (2:1.5:3, v/v/v) | >98% | 38.9% recovery | [6] |
| HPCCC | Crude Extract | Ethyl acetate–butanol–water (0.4:1.6:2, v/v) | 95.2% | 445 mg from 4.0 g | [4] |
| CPC | 80% methanolic extract | Ethyl acetate:isopropanol:water (3:2:5, v/v) | 95% | 56.2 mg from 500 mg | [5] |
Table 2: Analytical Characterization Data for Purified this compound
| Analytical Method | Mobile Phase / Conditions | Result | Reference |
| TLC | Ethyl acetate : acetone : formic acid : water (5:5:1:1, v/v) on Silica gel 60F254 | Rf = 0.60 | [1][2] |
| Melting Point | - | 162.5°C | [1][2] |
| UV Spectroscopy | - | λmax = 238 nm | [1][2] |
| HPLC | Acetonitrile: 0.1% Phosphoric acid in Water (30:70) on C18 column | Varies by system | [14] |
Visualized Workflows and Logic
Caption: General workflow for this compound purification.
Caption: Macroporous resin chromatography workflow.
Caption: Troubleshooting logic for low purity results.
References
- 1. thaiscience.info [thaiscience.info]
- 2. thaiscience.info [thaiscience.info]
- 3. Simple and effective large-scale preparation of geniposide from fruit of Gardenia jasminoides Ellis using a liquid-liquid two-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preparative isolation and purification of geniposide from gardenia fruits by centrifugal partition chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Large-scale isolation and purification of geniposide from the fruit of Gardenia jasminoides Ellis by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chemistry and bioactivity of Gardenia jasminoides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of geniposide, this compound, geniposidic acid and genipin-1-beta-gentiobioside in Gardenia jasminoides by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. caymanchem.com [caymanchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. [Purification of geniposide in the extract fluid of Gardenia jasminoides with macroporous absorption resin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
dealing with co-eluting compounds in gardenoside analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the analysis of gardenoside, with a particular focus on addressing the challenge of co-eluting compounds.
Troubleshooting Guide: Dealing with Co-eluting Compounds
Co-elution, the incomplete separation of two or more compounds in a chromatographic system, is a frequent challenge in the analysis of this compound from complex matrices like herbal extracts.[1][2][3][4] This guide provides a systematic approach to diagnose and resolve peak co-elution.
Initial Assessment: Is it Co-elution?
The first step is to confirm if the observed peak distortion is indeed due to co-elution.
Symptoms of Co-elution:
-
Asymmetrical Peaks: Look for peak fronting or tailing, shoulders, or split peaks. A pure compound should ideally produce a symmetrical, Gaussian-shaped peak.[3][4]
-
Broader than Expected Peaks: If the peak width is significantly larger than that of a standard injection of pure this compound, it may indicate the presence of a hidden overlapping peak.
-
Inconsistent Peak Purity Analysis: For systems equipped with a Diode Array Detector (DAD) or Mass Spectrometer (MS), peak purity analysis can be a powerful tool. Inconsistent spectra across the peak are a strong indicator of co-elution.[3]
Systematic Troubleshooting Workflow
If co-elution is suspected, follow this workflow to systematically address the issue.
Caption: A workflow for troubleshooting co-eluting peaks in this compound analysis.
Frequently Asked Questions (FAQs)
Q1: My this compound peak has a shoulder. What is the most likely cause and the first step to resolve it?
A: A shoulder on your peak is a strong indication of a co-eluting compound.[3][4] The first and often most effective step is to adjust the mobile phase composition. For reversed-phase HPLC, slightly decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will increase the retention time of all compounds, which may be sufficient to resolve the shoulder from the main this compound peak.[5]
Q2: I am using a standard C18 column and still see co-elution. What other column chemistries could I try?
A: If a standard C18 column does not provide adequate resolution, consider a stationary phase with a different selectivity. For polar compounds like this compound, a column with a polar-embedded group (e.g., amide or carbamate) or a phenyl-hexyl phase can offer different retention mechanisms and improve separation from interfering compounds.
Q3: Can I improve separation without changing my column or mobile phase?
A: Yes, several parameters can be adjusted.
-
Column Temperature: Increasing the column temperature can sometimes improve peak shape and resolution, although it may also decrease retention times.
-
Flow Rate: Decreasing the flow rate can lead to better resolution, but will also increase the analysis time.[6]
-
Gradient Slope: If you are using a gradient elution, making the gradient shallower (i.e., a slower increase in the organic solvent percentage) around the elution time of this compound can significantly improve the resolution of closely eluting peaks.
Q4: How can I use my DAD detector to confirm co-elution?
A: A Diode Array Detector (DAD) acquires full UV-Vis spectra across each chromatographic peak. To confirm co-elution:
-
Peak Purity Analysis: Use your chromatography software's peak purity function. This will compare the spectra at the upslope, apex, and downslope of the peak. A "pure" peak will have identical spectra across its entire width.
-
Manual Spectral Comparison: Manually inspect the spectra at different points across the peak. If the spectral shape or the wavelength of maximum absorbance (λmax) changes, it confirms the presence of more than one compound.[3]
Q5: What role does sample preparation play in preventing co-elution?
A: Thorough sample preparation is critical to remove potential interferences before they are introduced into the HPLC system. Techniques like Solid Phase Extraction (SPE) can be highly effective. By selecting an appropriate SPE sorbent and elution solvent system, you can selectively isolate this compound and remove compounds with different polarities that might otherwise co-elute.[7][8] For example, using a reversed-phase SPE cartridge, you can wash with a weak solvent to remove very polar impurities before eluting this compound with a stronger solvent.
Experimental Protocols
Protocol 1: HPLC Method for this compound Quantification
This protocol is a starting point and may require optimization to resolve co-elution in your specific sample matrix.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.05% Formic Acid in Water |
| Mobile Phase B | Methanol |
| Gradient | 10% B to 40% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 28 ± 2 °C |
| Injection Volume | 10 µL |
| Detection | 238 nm |
This method is adapted from a validated HPLC-PDA method for the simultaneous determination of multiple compounds including geniposide.[9]
Protocol 2: Solid Phase Extraction (SPE) for Sample Clean-up
This protocol provides a general procedure for cleaning up a plant extract prior to HPLC analysis.
| Step | Procedure |
| 1. Conditioning | Condition a C18 SPE cartridge with 5 mL of methanol, followed by 5 mL of water. |
| 2. Loading | Load the pre-dissolved plant extract onto the cartridge. |
| 3. Washing | Wash the cartridge with 5 mL of 10% methanol in water to remove highly polar interferences. |
| 4. Elution | Elute the this compound-containing fraction with 5 mL of 70% methanol in water.[7] |
| 5. Preparation | Evaporate the eluate to dryness and reconstitute in the initial mobile phase for HPLC analysis. |
Data Presentation
Table 1: Troubleshooting HPLC Parameters for Co-elution
| Parameter to Adjust | Action | Expected Outcome | Potential Drawback |
| Mobile Phase Strength | Decrease % Organic Solvent | Increased retention and potentially better resolution.[5] | Longer analysis time. |
| Gradient Slope | Make the gradient shallower | Increased separation between closely eluting peaks. | Longer analysis time. |
| Column Temperature | Increase or Decrease | Changes in selectivity and retention times. | May decrease resolution for some compounds. |
| Stationary Phase | Change to a different chemistry (e.g., Phenyl-Hexyl) | Altered selectivity based on different retention mechanisms.[5] | Requires method re-validation. |
| Particle Size | Use a column with smaller particles (e.g., < 3 µm) | Increased column efficiency and sharper peaks, leading to better resolution.[5] | Higher backpressure. |
Table 2: Example Retention Data for this compound and Potential Interferences
The following table presents hypothetical retention times to illustrate the effect of changing the mobile phase.
| Compound | Retention Time (30% Methanol) | Retention Time (25% Methanol) |
| This compound | 12.5 min | 15.8 min |
| Co-eluting Impurity A | 12.6 min | 16.5 min |
| Resolution | Poor (Co-eluting) | Improved |
Visualization of Key Concepts
The Resolution Equation
The resolution (Rs) between two peaks is governed by three key factors: efficiency (N), selectivity (α), and retention (k). Understanding this relationship is fundamental to troubleshooting co-elution.
Caption: Factors influencing chromatographic resolution and how to control them.
References
- 1. researchgate.net [researchgate.net]
- 2. Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Methods to separate co-eluting peaks - Chromatography Forum [chromforum.org]
- 7. A practical and rapid method for the simultaneous isolation, purification and quantification of geniposide from the fruit of Gardenia jasminoides Ellis by MSPD extraction and UFLC analysis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Enhancing Gardenoside Synthesis Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to improve the efficiency of gardenoside synthesis. Below you will find troubleshooting guides for common issues encountered during extraction, purification, and cell culture production, as well as frequently asked questions, detailed experimental protocols, and comparative data tables.
Troubleshooting Guide
This guide addresses specific problems that may arise during this compound synthesis experiments, offering potential causes and solutions in a question-and-answer format.
Extraction Issues
Q1: My this compound yield from Gardenia jasminoides fruit is significantly lower than expected. What are the possible reasons and how can I improve it?
A1: Low this compound yield during extraction can be attributed to several factors. Here are the common causes and corresponding solutions:
-
Suboptimal Extraction Solvent: The choice of solvent and its concentration is crucial. While various solvents can be used, aqueous ethanol solutions are commonly employed. The optimal concentration often ranges between 50% and 80%.
-
Inefficient Extraction Method: Traditional methods like reflux extraction may not be as efficient as modern techniques. Consider employing ultrasound-assisted extraction (UAE) or mechanochemistry to enhance yield.
-
Inappropriate Solid-to-Liquid Ratio: A low solid-to-liquid ratio can lead to incomplete extraction. Experiment with ratios from 1:10 to 1:30 (g/mL) to find the optimal condition for your specific method.
-
Insufficient Extraction Time or Temperature: Ensure the extraction duration and temperature are optimized. For UAE, a duration of 30 minutes at 70°C has been shown to be effective.[1] For other methods, these parameters may need to be adjusted.
-
Improper Plant Material Handling: The developmental stage of the Gardenia jasminoides fruit can impact geniposide content, which is a precursor to this compound. Geniposide content tends to decrease as the fruit ripens.[2] Using fruit at the appropriate developmental stage is important.
Purification Challenges
Q2: I am observing significant impurities in my purified this compound fraction. What are these impurities and how can I remove them?
A2: Common impurities in this compound preparations include other iridoid glycosides (like geniposide), pigments (crocins), and phenolic compounds.[3] Here are strategies to improve purity:
-
Ineffective Chromatographic Separation: The choice of resin and elution gradient is critical for separating this compound from structurally similar compounds.
-
Macroporous Adsorption Resins: Resins like D301R are effective for initial purification. A stepwise elution with water followed by a low concentration of ethanol (e.g., 20%) can effectively remove more polar and less polar impurities.[4]
-
Centrifugal Partition Chromatography (CPC): This technique offers high-resolution separation. A two-phase solvent system, such as ethyl acetate:isopropanol:water (3:2:5, v/v), has been successfully used to obtain high-purity this compound.[5]
-
-
Co-extraction of Pigments: The yellow pigments (crocins) from Gardenia fruits are often co-extracted. These can be selectively removed.
Plant Cell Culture Problems
Q3: My Gardenia jasminoides cell suspension culture shows slow growth and low this compound production. How can I optimize the culture conditions?
A3: Optimizing plant cell cultures for secondary metabolite production involves fine-tuning various parameters:
-
Inadequate Medium Composition: The basal medium and plant growth regulators are critical. Murashige and Skoog (MS) and Woody Plant Medium (WPM) are commonly used. The type and concentration of auxins (like NAA, IAA, 2,4-D) and cytokinins (like BAP, Kinetin) need to be systematically optimized.
-
Lack of Elicitation: The production of secondary metabolites like this compound can often be enhanced by the addition of elicitors to the culture medium. Methyl jasmonate and salicylic acid are known to stimulate the biosynthesis of secondary metabolites in plant cell cultures.
-
Suboptimal Physical Culture Conditions: Factors such as light, temperature, and aeration can significantly impact cell growth and metabolite production. Cultures are typically maintained at around 25°C with a 16:8 hour light:dark photoperiod.[8]
-
Shear Stress in Bioreactors: In large-scale bioreactors, high agitation speeds can cause shear stress, damaging the cells. Optimizing the impeller design and agitation speed is crucial for successful scale-up.[9][10]
Frequently Asked Questions (FAQs)
Q: What is the general biosynthetic pathway of this compound?
A: this compound is an iridoid glycoside synthesized through the terpene metabolic pathway. The pathway begins with geraniol, which undergoes a series of enzymatic reactions including hydroxylation and oxidation to form the iridoid scaffold. Key enzymes in this pathway include Geraniol synthase (GES), Geraniol 8-hydroxylase (G8H), 8-hydroxygeraniol oxidoreductase (8-HGO), and Iridoid synthase (ISY).[2]
Q: What are the advantages of using plant cell cultures for this compound production over extraction from fruits?
A: Plant cell culture offers several advantages, including:
-
Independence from geographical and climatic conditions.
-
A continuous and reliable supply of the product.
-
The potential for higher yields through process optimization and metabolic engineering.
-
A controlled environment that ensures product consistency and quality.[11][12]
Q: Can metabolic engineering be used to improve this compound yield?
A: Yes, metabolic engineering strategies can significantly enhance this compound production. These strategies include:
-
Overexpression of Key Biosynthetic Genes: Increasing the expression of rate-limiting enzymes in the this compound pathway, such as ISY, can boost production.
-
Suppression of Competing Pathways: Downregulating genes in pathways that compete for the same precursors can redirect metabolic flux towards this compound synthesis.
-
Transcription Factor Engineering: Modulating the expression of transcription factors that regulate the entire biosynthetic pathway can lead to a coordinated increase in the production of all necessary enzymes.[13][14]
Data Presentation
Table 1: Comparison of Different Extraction Methods for this compound and Related Compounds
| Extraction Method | Solvent | Temperature (°C) | Time (min) | Yield of Geniposide | Reference |
| Solvent Extraction | 51.3% Ethanol | 70.4 | 28.6 | 10.9% | [1] |
| Ultrasound-Assisted | Water | 70 | 30 | 4.1% | [1] |
| Mechanochemistry | Water (for geniposide) | 20 | 5 | 85% of total geniposide | [7][15] |
| pr-UAE-NADES | Choline chloride-lactic acid | 25 | 20 | 57.99 ± 0.91 mg/g | [16] |
Table 2: Optimization of Purification of Geniposide using Macroporous Resin
| Resin Type | Adsorption Capacity (mg/g) | Desorption Capacity (mg/g) | Desorption Ratio (%) | Reference |
| D1300 | 25.13 | 23.98 | 95.42 | [17] |
| D301R | - | - | - | [4] |
Note: Data for D301R was qualitative in the cited source.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction of this compound from Gardenia jasminoides Fruit
-
Sample Preparation: Dry the Gardenia jasminoides fruits at 60°C and grind them into a fine powder.
-
Extraction:
-
Filtration and Collection:
-
After extraction, cool the mixture to room temperature.
-
Filter the extract through Whatman No. 1 filter paper.
-
Collect the filtrate for further purification and analysis.
-
Protocol 2: Purification of Geniposide using D301R Macroporous Absorption Resin
-
Column Preparation:
-
Pack a glass column with D301R macroporous absorption resin with a diameter to height ratio of 1:7.5.[4]
-
Equilibrate the column by washing with deionized water.
-
-
Sample Loading:
-
Washing:
-
Wash the column with 2 BV of deionized water at a flow rate of 1 BV/h until the eluate is colorless.[4]
-
-
Elution:
-
Elute the column with 2 BV of 20% ethanol at a flow rate of 1 BV/h.[4]
-
Collect the 20% ethanol eluate.
-
-
Post-Purification:
-
Concentrate the collected eluate using a rotary evaporator to remove the ethanol.
-
Dry the remaining aqueous solution under vacuum to obtain the purified this compound powder.[4]
-
Visualizations
Caption: Biosynthetic pathway of this compound.
Caption: Workflow for this compound Extraction and Purification.
Caption: Workflow for this compound Production via Plant Cell Culture.
References
- 1. Preparative isolation and purification of geniposide from gardenia fruits by centrifugal partition chromatography [agris.fao.org]
- 2. researchgate.net [researchgate.net]
- 3. iosrjournals.org [iosrjournals.org]
- 4. Elucidation of Geniposide and Crocin Accumulation and Their Biosysnthsis-Related Key Enzymes during Gardenia jasminoides Fruit Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparative isolation and purification of geniposide from gardenia fruits by centrifugal partition chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aqueous two-phase extraction as an effective tool for isolation of geniposide from gardenia fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective Extraction of Gardenia Yellow and Geniposide from Gardenia jasminoides by Mechanochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Problems of optimisation of plant cell culture processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ADVANCES AND CHALLENGES IN BIOREACTOR DESIGN FOR THE PRODUCTION OF CHEMICALS FROM PLANT TISSUE CULTURE | International Society for Horticultural Science [ishs.org]
- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 12. Plant cell culture strategies for the production of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Plant Metabolic Engineering Strategies for the Production of Pharmaceutical Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Plant Synthetic Metabolic Engineering for Enhancing Crop Nutritional Quality - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Simultaneous extraction of crocin and geniposide from gardenia fruits (Gardenia jasminoides Ellis) by probe-type ultrasound-assisted natural deep eutectic solvents and their inhibition effects on low density lipoprotein oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Merging enzymatic and synthetic chemistry with computational synthesis planning - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Increase the Half-Life of Gardenoside in Vivo
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in designing and conducting experiments aimed at increasing the in vivo half-life of gardenoside.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments.
Issue 1: Low Oral Bioavailability and Short Half-Life of Unmodified this compound
Problem: You are observing rapid clearance and low plasma concentrations of this compound after oral administration in your animal model.
Possible Causes and Solutions:
-
Rapid Metabolism: this compound is metabolized in vivo, primarily to its aglycone, genipin, which is then further metabolized.[1]
-
Solution 1: Co-administration with Metabolic Inhibitors: Consider co-administering this compound with compounds known to inhibit metabolic enzymes. For instance, piperine has been shown to enhance the bioavailability of various drugs by inhibiting cytochrome P450 enzymes.[2]
-
Solution 2: Structural Modification: While specific data on this compound is limited, modifying the chemical structure to block metabolic sites is a common strategy in drug development to increase half-life.
-
-
Poor Permeability: this compound's hydrophilicity may limit its passive diffusion across the intestinal membrane.
-
Solution: Co-administration with Permeation Enhancers: Natural compounds like borneol can enhance the absorption of other drugs by increasing membrane fluidity and opening tight junctions.[3][4] Co-administration of borneol has been shown to increase the quantity and velocity of geniposide permeating the blood-brain barrier.[5]
-
-
Efflux by Transporters: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound out of cells and back into the intestinal lumen.
-
Solution: Co-administration with P-gp Inhibitors: Piperine is a known P-gp inhibitor.[6] Co-administration could therefore increase the net absorption of this compound.
-
Issue 2: Difficulty in Formulating this compound for In Vivo Studies
Problem: You are facing challenges with the solubility, stability, or delivery of this compound in your experimental setup.
Possible Causes and Solutions:
-
Poor Solubility: While this compound is water-soluble, achieving high concentrations for certain formulations can be challenging.
-
Solution: Nanoparticle Formulation: Encapsulating this compound in lipid-based nanoparticles, such as solid lipid nanoparticles (SLNs), can improve its solubility and stability.[7]
-
-
Degradation in the Gastrointestinal Tract: The acidic environment of the stomach and enzymatic degradation can reduce the amount of active this compound reaching the systemic circulation.
-
Solution 1: Enteric-Coated Formulations: Encapsulating this compound or its nanoparticle formulation in an enteric coating can protect it from the gastric environment and ensure its release in the intestine.
-
Solution 2: Nanoparticle Encapsulation: SLNs can protect the encapsulated drug from chemical and enzymatic degradation.[8][9]
-
Issue 3: Inconsistent or Unreliable Quantification of this compound in Plasma
Problem: You are experiencing high variability or poor recovery when measuring this compound concentrations in plasma samples using HPLC.
Possible Causes and Solutions:
-
Matrix Effects: Components in the plasma can interfere with the ionization of this compound in mass spectrometry or co-elute with it in HPLC-UV, leading to inaccurate quantification.
-
Solution: Sample Preparation and Chromatographic Optimization: Implement a robust sample preparation method, such as solid-phase extraction (SPE), to remove interfering substances.[9] Optimize the HPLC mobile phase and gradient to achieve better separation of this compound from matrix components.[10][11]
-
-
Analyte Instability: this compound may degrade in the plasma samples during collection, storage, or processing.
-
Solution: Proper Sample Handling: Collect blood in tubes containing an appropriate anticoagulant and immediately process it to separate the plasma. Store plasma samples at -80°C until analysis. Minimize freeze-thaw cycles.
-
-
Low Detector Response: The concentration of this compound in plasma may be below the limit of quantification (LOQ) of your analytical method.
-
Solution: Method Optimization: Increase the injection volume, concentrate the sample, or use a more sensitive detector (e.g., a mass spectrometer).
-
Frequently Asked Questions (FAQs)
Formulation and Delivery Systems
Q1: What is the most promising strategy to significantly increase the half-life of this compound?
A1: Based on current research, formulating this compound into solid lipid nanoparticles (SLNs) appears to be a highly effective strategy. A study on geniposide-SLNs (geniposide is a synonym for this compound) demonstrated a prolonged half-life (t1/2) and a 50-fold increase in the area under the curve (AUC) compared to a geniposide solution following oral administration in rats.[3][12]
Q2: What are the key advantages of using solid lipid nanoparticles (SLNs) for this compound delivery?
A2: SLNs offer several advantages for oral drug delivery, including:
-
Enhanced Bioavailability: They can significantly increase the oral bioavailability of encapsulated drugs.[7][8]
-
Protection from Degradation: The lipid matrix protects the drug from chemical and enzymatic degradation in the gastrointestinal tract.[8][9]
-
Controlled Release: SLNs can be designed for sustained release, which can help in prolonging the drug's effect.
-
Improved Stability: They can enhance the stability of the encapsulated compound.
Q3: Are there any detailed protocols for preparing this compound-loaded SLNs?
-
Melting a solid lipid (e.g., stearic acid, glyceryl monostearate) at a temperature above its melting point.
-
Dissolving or dispersing this compound in the molten lipid.
-
Preparing a hot aqueous surfactant solution (e.g., Tween 80, Poloxamer 188).
-
Dispersing the hot lipid phase into the hot aqueous phase under high-speed stirring to form a coarse pre-emulsion.
-
Homogenizing the pre-emulsion using a high-pressure homogenizer for several cycles.
-
Cooling the resulting nanoemulsion to allow the lipid to recrystallize and form SLNs.
Co-administration Strategies
Q4: How does co-administration with borneol increase this compound's effectiveness?
A4: Borneol acts as a permeation enhancer. It is a lipophilic compound that can transiently and reversibly alter the structure of cell membranes, increasing their fluidity and opening tight junctions between epithelial cells.[3][4] This facilitates the paracellular transport of co-administered drugs like this compound, leading to increased absorption and higher plasma concentrations.[5][15]
Q5: What is the mechanism by which piperine can enhance the bioavailability of this compound?
A5: Piperine, the active alkaloid in black pepper, is a well-known bio-enhancer. Its primary mechanisms of action include:
-
Inhibition of Metabolic Enzymes: Piperine inhibits cytochrome P450 enzymes in the liver and intestinal wall, which are responsible for the metabolism of many drugs. This reduces first-pass metabolism and increases the systemic availability of the co-administered drug.
-
Inhibition of P-glycoprotein: Piperine can inhibit the P-gp efflux pump, which actively transports drugs out of cells. By blocking this pump, piperine increases the intracellular concentration and net absorption of the drug.[6]
Experimental Design and Data Interpretation
Q6: What are the key pharmacokinetic parameters I should be measuring to assess the half-life extension of this compound?
A6: The primary parameters to determine are:
-
Elimination Half-Life (t1/2): The time it takes for the plasma concentration of the drug to decrease by half.
-
Area Under the Curve (AUC): Represents the total drug exposure over time. A significant increase in AUC indicates improved bioavailability.
-
Mean Residence Time (MRT): The average time the drug molecules stay in the body. An increase in MRT suggests a longer duration of action.
-
Clearance (CL): The volume of plasma cleared of the drug per unit of time. A decrease in clearance leads to a longer half-life.
-
Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Q7: What animal models are typically used for pharmacokinetic studies of this compound?
A7: Sprague-Dawley and Wistar rats are commonly used for pharmacokinetic studies of this compound and its formulations.[16][17][18][19]
Quantitative Data Summary
The following table summarizes the pharmacokinetic parameters of this compound under different administration conditions.
| Formulation/Co-administration | Animal Model | Dose | Cmax (µg/mL) | Tmax (h) | t1/2 (h) | AUC (µg·h/mL) | Relative Bioavailability (%) | Reference |
| This compound Solution (Oral) | Rat | 200 mg/kg | - | - | - | - | 4.23 | [17][18] |
| This compound-SLNs (Oral) | Rat | - | Significantly Higher vs. Solution | - | Prolonged vs. Solution | 50-fold higher vs. Solution | >5000 | [3][12] |
| This compound + Borneol (Intranasal) | Rat | 4 mg/kg this compound + 8 mg/kg Borneol | 4.25 | 0.06 | - | - | 76.14 (Absolute) | [15] |
| This compound in Gardenia Fruits Extract (Oral) | Rat | 4.69 g/kg extract | - | - | - | - | 32.32 | [17][18] |
| This compound in Herbal Formulation (Oral) | Rat | 10.82 g/kg formulation | - | - | - | - | 27.17 | [17][18] |
Note: "-" indicates data not available in the provided search results.
Experimental Protocols
Key Experiment 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) via High-Pressure Homogenization (Hot Homogenization Technique)
This protocol is a general guideline based on common practices for SLN preparation.[6][14] Optimization of specific parameters (e.g., lipid and surfactant type, concentrations, homogenization pressure, and cycles) is crucial for successful formulation.
Materials:
-
This compound
-
Solid Lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO, Precirol® ATO 5)
-
Surfactant (e.g., Poloxamer 188, Tween® 80, Soy lecithin)
-
Purified Water
Procedure:
-
Preparation of Lipid Phase: Melt the solid lipid at a temperature 5-10°C above its melting point. Add this compound to the molten lipid and stir until a clear solution or a homogenous dispersion is formed.
-
Preparation of Aqueous Phase: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot lipid phase to the hot aqueous phase dropwise under high-speed stirring (e.g., 10,000 rpm for 5-10 minutes) to form a coarse oil-in-water (o/w) pre-emulsion.
-
High-Pressure Homogenization: Immediately transfer the hot pre-emulsion to a high-pressure homogenizer pre-heated to the same temperature. Homogenize the emulsion at high pressure (e.g., 500-1500 bar) for 3-5 cycles.
-
Cooling and Nanoparticle Formation: Cool the resulting hot nanoemulsion in an ice bath or at room temperature under gentle stirring. The lipid will recrystallize, forming solid lipid nanoparticles.
-
Characterization: Characterize the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and drug loading.
Workflow for this compound-SLN Preparation and Characterization
Caption: Workflow for this compound-SLN Preparation and Characterization.
Key Experiment 2: In Vivo Pharmacokinetic Study of this compound Formulation in Rats
This protocol provides a general framework for an oral pharmacokinetic study. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Sprague-Dawley or Wistar rats (male, 200-250 g)
-
This compound formulation (e.g., solution, SLN dispersion)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized tubes, centrifuge)
-
Analytical equipment (HPLC-UV or LC-MS/MS)
Procedure:
-
Animal Acclimatization: Acclimate rats for at least one week before the experiment with free access to food and water.
-
Fasting: Fast the rats overnight (12-18 hours) before dosing, with free access to water.
-
Dosing: Administer the this compound formulation orally via gavage at a predetermined dose.
-
Blood Sampling: Collect blood samples (approx. 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Determine the concentration of this compound in the plasma samples using a validated HPLC-UV or LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (t1/2, AUC, MRT, etc.) using appropriate software.
Workflow for In Vivo Pharmacokinetic Study
Caption: General workflow for an in vivo pharmacokinetic study.
Signaling Pathways and Mechanisms
Metabolism of this compound
This compound is primarily metabolized by β-glucosidase and esterases in the intestine and liver. The initial step is the hydrolysis of the glucose moiety to form its aglycone, genipin. Genipin is then further metabolized.
Caption: Simplified metabolic pathway of this compound to genipin.
Potential Signaling Pathways Modulated by this compound
This compound has been shown to modulate various signaling pathways, which may be influenced by its pharmacokinetic profile. Strategies to increase its half-life could potentiate these effects.
Caption: Potential signaling pathways modulated by this compound.
References
- 1. A Review on the Phytochemistry, Pharmacology, Pharmacokinetics and Toxicology of Geniposide, a Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academicjournals.org [academicjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effective Therapeutic Verification of Crocin I, Geniposide, and Gardenia (Gardenia jasminoides Ellis) on Type 2 Diabetes Mellitus In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. Solid Lipid Nanoparticles for Duodenum Targeted Oral Delivery of Tilmicosin [mdpi.com]
- 8. This compound Hinders Caspase-1-Mediated Hepatocyte Pyroptosis Through the CTCF/DPP4 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iomcworld.com [iomcworld.com]
- 10. lcms.cz [lcms.cz]
- 11. Methodological considerations in the development of HPLC-MS methods for the analysis of rodent plasma for metabonomic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Review on the Scale-Up Methods for the Preparation of Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Geniposide, from Gardenia jasminoides Ellis, inhibits the inflammatory response in the primary mouse macrophages and mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Solid lipid nanoparticles with enteric coating for improving stability, palatability, and oral bioavailability of enrofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparative oral bioavailability of geniposide following oral administration of geniposide, Gardenia jasminoides Ellis fruits extracts and Gardenia herbal formulation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antioxidative Property and Molecular Mechanisms Underlying Geniposide-Mediated Therapeutic Effects in Diabetes Mellitus and Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Oral administration of piperine for the control of aflatoxin intoxication in rats - PMC [pmc.ncbi.nlm.nih.gov]
addressing inconsistencies in gardenoside experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common inconsistencies encountered during experiments with gardenoside. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My this compound stock solution appears to be degrading. How can I ensure its stability?
A1: this compound stability is sensitive to several factors. For optimal storage, prepare stock solutions in a suitable solvent like DMSO and store them in aliquots at -80°C for long-term use (up to one year) or -20°C for shorter periods (up to one month).[1] Avoid repeated freeze-thaw cycles.[1] Be aware that moisture-absorbing DMSO can reduce solubility, so it is advisable to use fresh DMSO.[1] this compound and its derivatives can also be sensitive to pH, temperature, and light. Specifically, the stability of related blue pigments formed from geniposide is affected by pH, with greater stability at alkaline pH, and can degrade at temperatures above 45°C and under high light intensity.[2][3]
Q2: I am observing significant batch-to-batch variation in my experimental results. What could be the cause?
A2: Batch-to-batch variation is a common issue in preclinical research.[4] For experiments with this compound, this can stem from several sources:
-
Purity of this compound: Ensure you are using a high-purity standard for your experiments. Inconsistencies in the purity of the compound between batches will lead to variable results.
-
Extraction and Quantification Inconsistencies: If you are extracting this compound from plant material, variations in the extraction method, solvent, temperature, and time can significantly impact the yield and purity.[5][6] It is crucial to standardize your extraction and quantification protocols.
-
Inherent Biological Variability: Even in highly standardized cell culture experiments, significant variability can be observed.[4] This inherent biological variability can contribute to differences in results between experiments.
Q3: My in vitro (cell culture) results with this compound are not consistent. What should I check?
A3: Inconsistent results in cell culture experiments can be due to several factors:
-
Cell Line Integrity: Ensure your cell line is not contaminated and is within a low passage number. Genetic drift can occur at high passage numbers, leading to altered cellular responses.
-
Culture Conditions: Maintain consistent cell culture conditions, including media composition, serum batch, pH, temperature, and CO2 levels.
-
Treatment Protocol: Standardize the timing of this compound treatment, final concentration, and incubation period. As an example, in Caco-2 cells, geniposide at concentrations of 25-100 μg/mL has been shown to improve endothelial barrier dysfunction.[7]
-
Compound Stability in Media: this compound may not be stable in culture media for extended periods. Consider the stability of the compound under your specific experimental conditions.
Q4: I am having trouble replicating in vivo (animal model) studies. What are the potential sources of inconsistency?
A4: In vivo studies are complex and subject to numerous variables:
-
Animal Strain, Age, and Sex: These factors can significantly influence the metabolism and response to this compound.
-
Route of Administration and Dosage: The bioavailability of this compound can be poor.[7] The method of administration (e.g., oral gavage, intraperitoneal injection) and the exact dosage are critical. For instance, in mouse models of sepsis-induced kidney injury, geniposide was administered intraperitoneally at doses of 10, 20, and 40 mg/kg.[8]
-
Animal Health and Diet: The overall health and diet of the animals can impact experimental outcomes.
-
Toxicity: At high doses, this compound and its metabolite genipin can cause hepatotoxicity and nephrotoxicity, which can confound results.[9]
Troubleshooting Guides
HPLC Analysis Troubleshooting
High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying this compound. Below are common issues and troubleshooting steps.
| Problem | Potential Cause | Solution |
| Retention Time Drift | Poor temperature control, incorrect mobile phase composition, poor column equilibration, change in flow rate, air bubbles.[10] | Use a thermostat-controlled column oven, prepare fresh mobile phase, increase column equilibration time, reset and verify the flow rate, degas the mobile phase, and purge the system.[10] |
| Baseline Noise | Leak in the system, incorrect or contaminated mobile phase, air bubbles, contaminated detector cell, low detector lamp energy.[10][11] | Check for loose fittings, use fresh, miscible mobile phases, flush the system with a strong organic solvent, clean the detector flow cell, and replace the lamp if necessary.[10][11] |
| Peak Tailing | Interaction with active silanols on the column, wrong mobile phase pH, column overload.[12] | Use a high-purity silica-based column, adjust the mobile phase pH to suppress silanol ionization (typically pH 2-8 for silica-based RP columns), or reduce the amount of sample injected.[12] |
| Peak Splitting or Distortion | Mismatched injection solvent and mobile phase, column wear.[13] | Ensure the injection solvent is compatible with the mobile phase; if the issue persists, the column may need to be replaced.[13] |
Extraction Efficiency Troubleshooting
The yield of this compound from plant material can vary. Here’s how to troubleshoot poor extraction efficiency.
| Problem | Potential Cause | Solution |
| Low Yield | Suboptimal extraction solvent, incorrect temperature or time. | Optimize the extraction solvent. Studies have shown that a 51.3% ethanol/water mixture can be effective.[5][6] Optimize the extraction temperature and time; for example, 70.4°C for 28.6 minutes has been reported as optimal in one study.[5][6] Different solvents may be optimal for different related compounds; for instance, 0.1 M HCl is best for geniposide and genipin, while 0.1 M NaOH is better for geniposidic acid, and water is suitable for this compound.[14] |
| Impure Extract | Inefficient purification method. | Utilize appropriate purification techniques such as column chromatography with activated granular charcoal or matrix solid phase dispersion (MSPD).[5] |
Experimental Protocols
Protocol 1: HPLC Quantification of this compound
This protocol provides a general framework for the quantification of this compound using reverse-phase HPLC.
-
Standard Preparation:
-
Accurately weigh high-purity this compound standard.
-
Dissolve in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution.
-
Prepare a series of dilutions from the stock solution to create a calibration curve.
-
-
Sample Preparation (from Plant Extract):
-
Accurately weigh the dried plant powder.
-
Extract with the chosen solvent system (e.g., 51.3% ethanol) at the optimized temperature and time.[6]
-
Centrifuge the extract and filter the supernatant through a 0.45 µm filter before injection.
-
-
HPLC Conditions:
-
Column: C18 or Phenyl reverse-phase column.[14]
-
Mobile Phase: An isocratic system of acetonitrile-water-perchloric acid (e.g., 6:94:0.1, v/v/v, pH 4.0) has been used.[14] Gradient elution may also be employed.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintain a constant temperature, for example, 35°C.[15]
-
Injection Volume: Typically 10-20 µL.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the standards against their concentration.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
-
Signaling Pathway and Workflow Diagrams
Below are diagrams illustrating key concepts and workflows related to this compound experiments.
Caption: Workflow for this compound Extraction and Quantification.
Caption: Logical Flow for Troubleshooting Common HPLC Issues.
Caption: Simplified Anti-inflammatory Signaling Pathway of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Physical stability of the blue pigments formed from geniposide of gardenia fruits: effects of pH, temperature, and light [agris.fao.org]
- 4. Large inherent variability in data derived from highly standardised cell culture experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemistry and bioactivity of Gardenia jasminoides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Diverse Pharmacological Activities and Potential Medicinal Benefits of Geniposide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ×ÛÊö£º´Ó´«Í³Ò©Óõ½¹¦ÄÜÐÔʳƷ£ºèÙ×Ó¹ûµÄÒ©Àí»îÐÔ¡¢¸Î¶¾ÐÔ»úÖÆ¼°½â¶¾²ßÂÔ - ÉúÎïͨ [ebiotrade.com]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 12. hplc.eu [hplc.eu]
- 13. mastelf.com [mastelf.com]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Supercritical Fluid Extraction for Gardenoside
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of supercritical fluid extraction (SFE) of gardenoside from plant materials, primarily Gardenia jasminoides.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the supercritical fluid extraction of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No this compound Yield | 1. Inappropriate SFE parameters: Supercritical CO₂ alone is non-polar and inefficient for extracting polar molecules like this compound.[1][2] 2. Suboptimal particle size: Large particles reduce the surface area for extraction, while particles that are too fine can cause channeling and blockages. 3. High moisture content: Water can reduce the efficiency of the extraction process. | 1. Introduce a polar co-solvent: Use a co-solvent such as ethanol to increase the polarity of the supercritical fluid.[1][2][3][4][5] Start with a small percentage (e.g., 5-10%) and optimize. 2. Optimize particle size: Grind the plant material to a consistent and appropriate size. A common range for SFE is 0.25 to 2.0 mm. 3. Pre-dry the plant material: Ensure the moisture content of the raw material is low (ideally below 10%). |
| Co-extraction of Impurities | 1. SFE parameters are not selective: The chosen temperature and pressure may be solubilizing a wide range of compounds. 2. Inappropriate co-solvent concentration: A high percentage of co-solvent can decrease the selectivity of the extraction.[1] | 1. Adjust temperature and pressure: Lowering the temperature and pressure can sometimes increase selectivity for specific compounds. Systematically vary these parameters to find the optimal balance. 2. Optimize co-solvent percentage: Reduce the percentage of the co-solvent to enhance selectivity for this compound. 3. Consider a two-step extraction: First, perform an extraction with pure supercritical CO₂ to remove non-polar compounds, then add the co-solvent to extract the more polar this compound. |
| Thermal Degradation of this compound | 1. Excessive extraction temperature: Although this compound shows some thermal stability, high temperatures can lead to degradation. A study on a geniposide-derived blue pigment showed stability at 60-90°C.[6] | 1. Lower the extraction temperature: Operate at the lower end of the effective temperature range. For thermolabile compounds, a range of 35-60°C is often recommended. 2. Minimize extraction time: A shorter extraction time at a slightly higher temperature may be preferable to a longer time at a lower temperature. |
| Inconsistent Results | 1. Variability in raw material: The concentration of this compound can vary between different batches of plant material. 2. Inconsistent packing of the extraction vessel: This can lead to channeling of the supercritical fluid. 3. Fluctuations in SFE system parameters: Unstable pressure, temperature, or flow rate will affect the extraction efficiency. | 1. Standardize raw material: If possible, use a single, homogenized batch of plant material for a series of experiments. 2. Ensure consistent packing: Develop a standard operating procedure for packing the extraction vessel to ensure a uniform density. 3. Calibrate and monitor the SFE system: Regularly check and calibrate all system parameters to ensure they are stable and accurate. |
Frequently Asked Questions (FAQs)
1. What are the key parameters to consider when optimizing the SFE of this compound?
The most critical parameters are extraction pressure, temperature, time, and the type and percentage of co-solvent. For a polar compound like this compound, the addition of a polar co-solvent like ethanol is crucial for achieving good yields.[1][2]
2. Why is a co-solvent necessary for this compound extraction with supercritical CO₂?
Supercritical CO₂ is a non-polar solvent. This compound is a polar iridoid glycoside, soluble in water and ethanol but insoluble in non-polar solvents like petroleum ether.[7] Therefore, a polar co-solvent is required to increase the polarity of the supercritical fluid and enhance the solubility of this compound.[1][2][3][4][5]
3. What is a good starting point for SFE parameters for this compound extraction?
Based on studies on the SFE of oil from Gardenia jasminoides, a reasonable starting point would be:
-
Pressure: 30 MPa
-
Temperature: 50°C
-
Time: 90 minutes
-
Co-solvent: Ethanol (start with 5-10% and optimize)
4. How does particle size affect the extraction of this compound?
A smaller particle size increases the surface area available for extraction, which can improve the yield. However, if the particles are too fine, they can lead to compaction and channeling of the supercritical fluid, which reduces extraction efficiency. A particle size in the range of 0.25 to 2.0 mm is generally recommended for SFE.
5. Can I use water as a co-solvent for this compound extraction?
While this compound is soluble in water, using water as a co-solvent in SFE can be challenging. It can be difficult to remove from the final extract and may affect the critical parameters of the CO₂. Ethanol is generally a more common and effective co-solvent for increasing the polarity of supercritical CO₂ for the extraction of glycosides.[3][4]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₄O₁₁ | [7][8] |
| Molecular Weight | 404.37 g/mol | [7][8] |
| Melting Point | 118-120°C | [7] |
| Solubility | Easily soluble in water, soluble in ethanol, insoluble in petroleum ether. | [7] |
Table 2: Starting Parameters for SFE of Gardenia jasminoides (Optimized for Oil)
| Parameter | Value |
| Pressure | 29.89 MPa |
| Temperature | 49.94°C |
| Time | 93.82 min |
| Note: These parameters were optimized for the extraction of oil, not specifically this compound, and serve as a starting point. |
Experimental Protocols
Recommended Starting Protocol for SFE of this compound
This protocol is a suggested starting point and should be optimized for your specific equipment and research goals.
-
Sample Preparation:
-
Dry the Gardenia jasminoides fruit to a moisture content below 10%.
-
Grind the dried fruit to a mean particle size of 0.5 mm.
-
-
SFE System Setup:
-
Load a known quantity of the ground plant material into the extraction vessel.
-
Set the initial SFE parameters:
-
Pressure: 30 MPa
-
Temperature: 50°C
-
CO₂ Flow Rate: 2 L/min (adjust based on your system)
-
Co-solvent (Ethanol) Percentage: 5% (v/v)
-
-
-
Extraction Process:
-
Pressurize the system with CO₂ to the desired pressure.
-
Introduce the ethanol co-solvent at the set percentage.
-
Begin the dynamic extraction and run for 90 minutes.
-
-
Sample Collection:
-
Depressurize the system and collect the extract from the separator.
-
Evaporate the ethanol under reduced pressure to obtain the crude this compound extract.
-
-
Analysis:
-
Quantify the this compound content in the extract using a validated analytical method such as HPLC.
-
-
Optimization:
-
Systematically vary the pressure, temperature, and co-solvent percentage to maximize the yield and purity of this compound.
-
Visualizations
Caption: Workflow for the optimization of this compound SFE.
Caption: Troubleshooting logic for low this compound yield in SFE.
References
- 1. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Supercritical Fluid Extraction (SFE) of Polar Compounds from Camellia sinensis Leaves: Use of Ethanol/Water as a Green Polarity Modifier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Co-Solvent Selection for Supercritical Fluid Extraction (SFE) of Phenolic Compounds from Labisia pumila - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Physical stability of the blue pigments formed from geniposide of gardenia fruits: effects of pH, temperature, and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. This compound | C17H24O11 | CID 442423 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Unraveling the Anti-Inflammatory Potential: A Comparative Analysis of Gardenoside and Geniposide
For researchers, scientists, and drug development professionals, understanding the nuanced differences between structurally similar natural compounds is crucial for identifying promising therapeutic leads. This guide provides a comprehensive comparison of the anti-inflammatory activities of two prominent iridoid glycosides, gardenoside and geniposide, derived from the fruit of Gardenia jasminoides. By presenting supporting experimental data, detailed methodologies, and visual representations of their mechanisms of action, this document aims to facilitate an informed evaluation of their potential as anti-inflammatory agents.
Executive Summary
Both this compound and geniposide exhibit demonstrable anti-inflammatory properties by modulating key signaling pathways and reducing the production of pro-inflammatory mediators. Geniposide, however, has been more extensively studied, with a larger body of quantitative data available. The aglycone of geniposide, genipin, has been reported to possess even more potent anti-inflammatory effects. While direct comparative studies are limited, this guide synthesizes the available evidence to provide a clear overview of their respective activities.
Comparative Efficacy: Inhibition of Pro-Inflammatory Mediators
The anti-inflammatory effects of this compound and geniposide are largely attributed to their ability to suppress the production of key inflammatory molecules. A summary of their inhibitory activities on nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines is presented below.
Quantitative Comparison of Inhibitory Activity
| Inflammatory Mediator | Compound | Cell Line | IC50 Value | Reference |
| Nitric Oxide (NO) | Geniposide | RAW 264.7 | 135.9 µM[1][2] | [1][2] |
| TNF-α | Geniposide | RAW 264.7 | 310.3 µM[1][2] | [1][2] |
| IL-6 | Geniposide | RAW 264.7 | 1454 µM[1][2] | [1][2] |
| IL-1β | Geniposide | Diabetic Rat Wound | 1.02 g/kg (in vivo)[3][4] | [3][4] |
| TNF-α | Geniposide | Diabetic Rat Wound | 1.36 g/kg (in vivo)[3][4] | [3][4] |
| IL-6 | Geniposide | Diabetic Rat Wound | 1.23 g/kg (in vivo)[3][4] | [3][4] |
Dose-Dependent Inhibition by this compound
While specific IC50 values are not consistently reported for this compound, several studies have confirmed its ability to inhibit pro-inflammatory cytokines in a dose-dependent manner. For instance, this compound has been shown to reduce the expression of TNF-α, IL-1β, and IL-6 in various cell models[5][6]. In IL-1β-treated rat chondrocytes, this compound was found to lower the gene expression of COX-2, iNOS, and IL-6 at a concentration of 10 µM[6]. Another study on a zebrafish model of type 2 diabetes mellitus demonstrated that this compound, at concentrations of 2.5, 5, and 10 mg/L, decreased the relative expression levels of IL-1β and IL-6 genes[7].
Mechanistic Insights: Modulation of Signaling Pathways
The anti-inflammatory effects of both this compound and geniposide are mediated through the modulation of critical intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. Both this compound and geniposide have been shown to inhibit the activation of this pathway.[5][8][9]
Below is a diagram illustrating the general mechanism of NF-κB inhibition by these compounds.
MAPK Signaling Pathway
The MAPK pathway, comprising cascades of protein kinases, also plays a pivotal role in inflammation. Geniposide has been shown to inhibit the phosphorylation of key MAPK proteins like p38 and ERK1/2.[9]
The following diagram illustrates the inhibitory effect of geniposide on the MAPK pathway.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, this section provides detailed methodologies for key experiments.
In Vitro Anti-inflammatory Activity in Macrophages (RAW 264.7)
This protocol is a generalized representation of methods used in multiple studies to assess the anti-inflammatory effects of this compound and geniposide.
1. Cell Culture:
-
Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Treatment:
-
Cells are seeded in 96-well plates at a density of approximately 1 x 10^5 cells/well and allowed to adhere for 24 hours.
-
The cells are then pre-treated with various concentrations of this compound or geniposide for 1 to 2 hours.
-
Following pre-treatment, inflammation is induced by adding lipopolysaccharide (LPS) at a concentration of, for example, 1 µg/mL.
-
The plates are incubated for another 24 hours.
3. Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at approximately 540 nm.
-
Pro-inflammatory Cytokine Production: The levels of TNF-α, IL-1β, and IL-6 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
Conclusion
The available evidence strongly supports the anti-inflammatory potential of both this compound and geniposide. Geniposide has a more robust dataset, including specific IC50 values for the inhibition of key inflammatory mediators. Both compounds exert their effects through the inhibition of the NF-κB pathway, while geniposide is also known to modulate the MAPK pathway.
For researchers and drug development professionals, geniposide currently presents a more characterized profile for further investigation. However, the demonstrated dose-dependent anti-inflammatory activity of this compound warrants further quantitative studies to fully elucidate its potential and allow for a more direct and comprehensive comparison. The superior activity of genipin also suggests that metabolic conversion may be a critical factor in the in vivo efficacy of these compounds. Future head-to-head comparative studies are essential to definitively establish the relative potency of this compound and geniposide.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Exploring the anti-inflammatory mechanism of geniposide in rheumatoid arthritis via network pharmacology and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound ameliorates inflammation and inhibits ECM degradation in IL-1β-treated rat chondrocytes via suppressing NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eurekaselect.com [eurekaselect.com]
- 8. preprints.org [preprints.org]
- 9. Frontiers | Anti-inflammatory Mechanism of Geniposide: Inhibiting the Hyperpermeability of Fibroblast-Like Synoviocytes via the RhoA/p38MAPK/NF-κB/F-Actin Signal Pathway [frontiersin.org]
Validating the Therapeutic Effects of Gardenoside In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Gardenoside, an iridoid glycoside extracted from the fruit of Gardenia jasminoides, has garnered significant attention for its diverse pharmacological activities. Numerous in vivo studies have demonstrated its therapeutic potential across a spectrum of diseases, including neurodegenerative disorders, inflammatory conditions, liver injury, and metabolic diseases. This guide provides a comparative analysis of this compound's in vivo efficacy, presenting key experimental data, detailed protocols, and visual representations of its molecular mechanisms to support further research and development.
Hepatoprotective Effects of this compound
This compound has shown significant promise in protecting the liver from various insults. In vivo studies highlight its ability to mitigate liver damage, reduce oxidative stress, and inhibit apoptosis.
Comparative Efficacy in Hepatic Ischemia/Reperfusion Injury
A study in a murine model of hepatic ischemia/reperfusion (I/R) injury directly compared the protective effects of this compound (referred to as geniposide) and its active metabolite, genipin. Oral administration of this compound (100 mg/kg) and genipin (50 mg/kg) 30 minutes before inducing ischemia demonstrated significant hepatoprotection.[1][2]
Table 1: Comparison of this compound and Genipin in a Mouse Model of Hepatic I/R Injury
| Parameter | Control (I/R) | This compound (100 mg/kg) | Genipin (50 mg/kg) |
| Serum ALT (U/L) | ~5500 | ~2500 | ~2000 |
| Hepatic MDA (nmol/mg protein) | ~0.45 | ~0.25 | ~0.20 |
| Caspase-3 Activity (relative units) | ~3.5 | ~2.0 | ~1.8 |
| *p < 0.05 compared to the I/R control group. |
Data adapted from Kim et al. (2010). Actual values are approximated from graphical representations.
Experimental Protocol: Murine Hepatic Ischemia/Reperfusion Injury Model
-
Animal Model: Male C57BL/6 mice are used.
-
Ischemia Induction: Mice are anesthetized, and a midline laparotomy is performed. The portal vein and hepatic artery are clamped to induce 60 minutes of partial hepatic ischemia.
-
Reperfusion: The clamp is removed to allow for 6 hours of reperfusion.
-
Treatment: this compound (100 mg/kg) or genipin (50 mg/kg) is administered orally 30 minutes prior to the ischemic insult.
-
Outcome Measures: At the end of the reperfusion period, blood and liver tissues are collected for biochemical (serum ALT) and molecular (hepatic MDA, caspase-3 activity) analyses.[1][2]
Signaling Pathway: this compound's Hepatoprotective Mechanism
This compound's hepatoprotective effects are mediated, in part, by its anti-apoptotic and antioxidant properties. The following diagram illustrates the proposed signaling pathway.
References
A Comparative Guide to Gardenoside Extraction: Maximizing Yield and Purity
For researchers, scientists, and drug development professionals, the efficient extraction of gardenoside from its natural source, the fruit of Gardenia jasminoides Ellis, is a critical first step. This guide provides an objective comparison of various extraction methodologies, supported by experimental data, to aid in the selection of the most suitable technique for achieving high yield and purity of this pharmacologically significant iridoid glycoside.
This compound exhibits a range of biological activities, including neuroprotective, anti-inflammatory, and anti-diabetic effects. The choice of extraction method directly impacts the efficiency of its isolation and the purity of the final product, which are crucial for subsequent research and development. This comparison covers traditional solvent-based methods as well as modern, technologically advanced techniques.
Comparative Analysis of Extraction Methods
The efficacy of different extraction methods is evaluated based on key performance indicators: extraction yield and, where available, the purity of the obtained this compound. The following table summarizes quantitative data from various studies to facilitate a direct comparison.
| Extraction Method | Solvent | Solid-to-Liquid Ratio | Temperature (°C) | Time | Yield (mg/g) | Purity (%) | Reference |
| Ultrasonic-Assisted Extraction (UAE) | Water | 1:30 (g/mL) | 70 | 30 min | 40.31 ± 1.14 | Not specified | [1][2] |
| Microwave-Assisted Extraction (MAE) | Water | 1:10 (g/mL) | Not specified | 10 min | Lower than UAE | Not specified | [1] |
| Solvent Extraction (Reflux) | 51.3% Ethanol | Not specified | 70.4 | 28.6 min | ~109 | Not specified | [3][4] |
| Solvent Extraction (Percolation) | 60% Ethanol | Not specified | Not specified | Not specified | Not specified | Not specified | [5][6] |
| Supercritical Fluid Extraction (SFE) | CO₂ | Not specified | 49.94 | 93.82 min | Primarily for oil | Not applicable for this compound | [7][8] |
| Mechanochemical-Assisted Extraction | Water | 1:10 (g/mL) | 20 | 5 min | 85% of total geniposide | Selectively separates from pigments | [9][10] |
Note: The yield of this compound can vary based on the plant material and specific experimental conditions. Direct comparison of yields between studies should be approached with caution.
Experimental Protocols
Detailed methodologies are essential for replicating and adapting these extraction techniques. Below are the protocols for the key experiments cited.
Ultrasonic-Assisted Extraction (UAE)
This method utilizes ultrasonic waves to disrupt the plant cell walls, enhancing solvent penetration and extraction efficiency.[3]
-
Sample Preparation: The dried fruits of Gardenia jasminoides are pulverized into a fine powder.
-
Extraction: A 5 g sample of the powdered material is placed in a flask with 150 mL of deionized water (1:30 solid-to-liquid ratio).
-
Sonication: The flask is placed in an ultrasonic bath and subjected to sonication for 30 minutes at a controlled temperature of 70°C.[1][2]
-
Filtration: After extraction, the mixture is filtered to separate the extract from the solid plant material.
-
Analysis: The filtrate is then analyzed, typically by High-Performance Liquid Chromatography (HPLC), to determine the yield of this compound.
Microwave-Assisted Extraction (MAE)
MAE employs microwave energy to heat the solvent and plant material, leading to a rapid extraction process.
-
Sample Preparation: 5 g of powdered Gardenia jasminoides fruit is placed into a flask.
-
Extraction: 50 mL of water is added to the flask (1:10 solid-to-liquid ratio).[1]
-
Microwave Irradiation: The extraction is carried out in a microwave extractor, often in an intermittent manner, for a total of 10 minutes.[1]
-
Filtration: The resulting extract is filtered through a microfiltration membrane (e.g., 0.22 μm) prior to analysis.[1]
-
Quantification: The this compound content in the filtrate is quantified using HPLC.
Conventional Solvent Extraction (Reflux)
This traditional method involves heating the solvent with the plant material to facilitate extraction.
-
Sample Preparation: The plant material is dried and ground.
-
Extraction: The powdered material is mixed with a 51.3% ethanol-water solution.[3][4]
-
Refluxing: The mixture is heated to 70.4°C and refluxed for 28.6 minutes.[3][4]
-
Concentration: The combined extract is concentrated under a vacuum.
-
Partitioning: The concentrated extract is suspended in water and partitioned successively with solvents of increasing polarity (e.g., cyclohexane, ethyl acetate, and n-butanol) to separate compounds based on their solubility. This compound, being an iridoid glycoside, is typically found in the more polar fractions like ethyl acetate and n-butanol.[3]
Supercritical Fluid Extraction (SFE)
SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. This method is noted for its ability to extract non-polar compounds and leave no solvent residue.[11]
-
Sample Preparation: The dried and ground plant material is placed in an extraction vessel.
-
Extraction: Supercritical CO₂ is passed through the sample at a specific temperature and pressure (e.g., 49.94°C and 29.89 MPa).[7][8]
-
Separation: The pressure is then reduced, causing the CO₂ to return to a gaseous state and precipitate the extracted compounds.
-
Collection: The extracted material is collected. While primarily used for oils from Gardenia jasminoides, modification with co-solvents can enhance its applicability for more polar compounds like this compound.[7][8]
Signaling Pathway and Experimental Workflow
To provide a broader context for the importance of this compound, the following diagrams illustrate a relevant biological signaling pathway and a general experimental workflow for its extraction and analysis.
Caption: A general workflow for the extraction, purification, and analysis of this compound.
Caption: this compound's role in inhibiting the NF-κB inflammatory pathway.[12]
Conclusion
The selection of an appropriate extraction method for this compound is a trade-off between yield, purity, cost, and environmental impact. Ultrasonic-Assisted Extraction (UAE) with water as a solvent presents a green and efficient method with high yields.[1][2] While conventional solvent extraction may also provide high yields, it often requires subsequent purification steps to remove impurities.[3] Microwave-Assisted Extraction offers a rapid alternative, though yields may be lower than UAE under the compared conditions.[1] Supercritical Fluid Extraction, while environmentally friendly, is primarily suited for non-polar compounds and would require significant modification for efficient this compound extraction.[7] For researchers prioritizing high yield and efficiency with a green solvent, UAE appears to be a highly favorable method. Further studies focusing on the direct comparison of the purity of this compound obtained from these different methods would be beneficial for applications requiring high-purity compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Chemistry and bioactivity of Gardenia jasminoides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iosrjournals.org [iosrjournals.org]
- 5. thaiscience.info [thaiscience.info]
- 6. thaiscience.info [thaiscience.info]
- 7. Optimization of Supercritical Fluid Extraction of Oil from the Fruit of Gardenia jasminoides and Its Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Selective Extraction of Gardenia Yellow and Geniposide from Gardenia jasminoides by Mechanochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Super Critical Fluid Extraction - The green manufacturing process - Sami-Sabinsa Group | Formerly Known as Sami Labs Limited [sami-sabinsagroup.com]
- 12. selleckchem.com [selleckchem.com]
Unraveling the Molecular Mechanisms of Gardenoside: A Comparative Guide to its Validation in Knockout Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Gardenoside's (also known as Geniposide) performance in wild-type versus knockout or knockdown models, supported by experimental data. This analysis is crucial for validating its mechanism of action and identifying potential therapeutic targets.
This compound, a prominent iridoid glycoside extracted from the fruit of Gardenia jasminoides, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, anti-viral, and neuroprotective effects. To rigorously validate its molecular mechanisms, researchers have employed knockout and knockdown models to dissect the specific signaling pathways through which this compound exerts its therapeutic effects. This guide synthesizes key findings from these studies, presenting comparative data, detailed experimental protocols, and visual representations of the implicated signaling pathways.
Anti-Inflammatory Effects via the TLR4/NF-κB Signaling Pathway
This compound has been shown to exhibit potent anti-inflammatory properties by modulating the Toll-like receptor 4 (TLR4) signaling pathway, a key initiator of the innate immune response.
Comparative Performance in Wild-Type vs. TLR4 Knockdown Models
| Model | Condition | Parameter Measured | Wild-Type + this compound | TLR4 Knockdown/Inhibition + this compound | Reference |
| HEK293 cells co-transfected with mTLR4/MD-2 | LPS stimulation | IL-8 Production | Significantly inhibited | Not applicable (demonstrates direct action on TLR4) | [1] |
| Primary mouse mammary epithelial cells | LPS stimulation | TNF-α, IL-1β, IL-6 expression | Dose-dependent inhibition | Not directly tested, but mechanism attributed to TLR4 regulation | [2] |
Experimental Protocols
Cell Culture and Transfection: HEK293 cells were co-transfected with plasmids expressing mouse TLR4 and MD-2. Following transfection, cells were stimulated with lipopolysaccharide (LPS) in the presence or absence of various concentrations of geniposide. The supernatant was then collected to measure IL-8 levels by ELISA.[1]
Animal Model of Mastitis: A mouse model of mastitis was induced by intraductal injection of LPS. Geniposide was administered to the mice, and mammary gland tissue was collected for analysis. The expression of inflammatory cytokines (TNF-α, IL-1β, and IL-6) was quantified using ELISA and qRT-PCR. Western blot analysis was used to determine the phosphorylation status of key downstream signaling molecules like IκBα and NF-κB.[2]
Signaling Pathway
Anti-Atherosclerotic Effects via Macrophage Polarization
This compound has been investigated for its potential to mitigate atherosclerosis, in part by modulating macrophage polarization. Apolipoprotein E knockout (ApoE-/-) mice, which spontaneously develop atherosclerotic plaques, are a standard model for these studies.
Comparative Performance in Wild-Type vs. ApoE-/- Models
| Model | Treatment | Parameter Measured | Control/Wild-Type | ApoE-/- | ApoE-/- + this compound | Reference |
| ApoE-/- mice | High-fat diet | Atherosclerotic lesion area | N/A | Increased | Significantly reduced | [3][4] |
| ApoE-/- mice | High-fat diet | Plaque M1/M2 macrophage ratio | N/A | Increased M1 | Increased M2, Decreased M1 | [3] |
| ApoE-/- mice | High-fat diet | Serum Lipids (TC, TG, LDL-C) | Normal | Elevated | Significantly reduced | [4][5] |
Experimental Protocols
Atherosclerosis Mouse Model: Male ApoE-/- mice are fed a high-fat diet for a specified period (e.g., 12 weeks) to induce the development of atherosclerotic plaques.[4] During this time, a treatment group receives daily administration of this compound (e.g., 50 mg/kg) via gavage.[4] At the end of the treatment period, aortas are harvested, and the atherosclerotic plaque area is quantified using Oil Red O staining.[4] Serum lipid levels are also measured. Immunohistochemistry is used to identify and quantify M1 and M2 macrophage markers within the plaques.[3]
Experimental Workflow
Antiviral Activity through Modulation of Calcium Signaling
This compound's antiviral activity against the influenza A virus (IAV) has been linked to its ability to regulate the calcium signaling pathway. Knockdown of Ca2+/calmodulin-dependent protein kinase II (CAMKII), a key component of this pathway, has been instrumental in validating this mechanism.
Comparative Performance in Wild-Type vs. CAMKII Knockdown Cells
| Model | Condition | Parameter Measured | Wild-Type + this compound | CAMKII Knockdown | CAMKII Knockdown + this compound | Reference |
| HEK-293T cells | IAV infection | IAV polymerase activity | Significantly decreased | Increased | Activity remained higher than in wild-type with this compound | [3][6] |
| HEK-293T cells | IAV infection | Viral RNA (vRNA) production | Suppressed | Enhanced | Suppression is less effective | [6] |
Experimental Protocols
siRNA-mediated Knockdown of CAMKII: HEK-293T cells were transfected with small interfering RNA (siRNA) specifically targeting CAMKII to deplete its expression. A non-targeting siRNA was used as a control. Following knockdown, the cells were infected with influenza A virus. The effect of geniposide on viral polymerase activity was then assessed using a luciferase reporter assay.[6]
Signaling Pathway
Cardioprotective Effects Mediated by the AMPK Pathway
This compound has demonstrated protective effects against myocardial injury, and the AMP-activated protein kinase (AMPK) signaling pathway is implicated in this process.
Comparative Performance with and without AMPK Inhibition
| Model | Condition | Parameter Measured | Control | This compound | This compound + AMPK Inhibitor (Compound C) | Reference |
| H9c2 cells | NaCl-induced injury | Apoptosis rate | Increased | Significantly decreased | Protective effect diminished | [7] |
| Spontaneously Hypertensive Rats | Hypertension | p-AMPK protein expression | Lowered | Increased | Not applicable in this in vivo part | [7] |
Experimental Protocols
In Vitro Model of Myocardial Injury: H9c2 rat cardiomyocyte cells were treated with a high concentration of NaCl to induce cellular injury. One group of cells was pre-treated with this compound alone, while another group was co-treated with this compound and Compound C, a known AMPK inhibitor. Cell apoptosis was then quantified using flow cytometry.[7]
In Vivo Model of Myocardial Injury: Spontaneously hypertensive rats (SHR) were used as a model for hypertension-induced myocardial injury. The rats were treated with this compound for several weeks. At the end of the study, heart tissues were collected to measure the expression of phosphorylated AMPK (p-AMPK) and other apoptosis-related proteins by Western blot.[7]
Logical Relationship
Hepatoprotective Effects in Non-Alcoholic Fatty Liver Disease (NAFLD) via CTCF/DPP4 Signaling
This compound has shown therapeutic potential in NAFLD by modulating the CTCF/DPP4 signaling pathway, which is involved in hepatocyte pyroptosis.
Comparative Performance in Control vs. CTCF Silenced/Overexpressed Models
| Model | Condition | Parameter Measured | Control + this compound | CTCF Silencing | CTCF Overexpression + this compound | Reference |
| AML12 cell model of NAFLD | Lipid accumulation | Triglyceride content | Reduced | Mimicked this compound's effect (reduced) | Counteracted this compound's effect (increased) | [8][9] |
| AML12 cell model of NAFLD | Cell death | Pyroptosis markers (NLRP3, Caspase-1) | Decreased | Mimicked this compound's effect (decreased) | Counteracted this compound's effect (increased) | [8][9] |
Experimental Protocols
In Vitro NAFLD Model: AML12 hepatocytes were treated to induce lipid accumulation, creating an in vitro model of NAFLD. To validate the role of CTCF, cells were transfected with siRNA to silence CTCF expression or with a plasmid to overexpress CTCF. The effects of this compound on lipid accumulation (measured by Oil Red O staining and triglyceride assays) and pyroptosis (measured by Western blot for NLRP3, caspase-1, etc.) were then compared across these different conditions.[8]
Signaling Pathway
References
- 1. Geniposide, from Gardenia jasminoides Ellis, inhibits the inflammatory response in the primary mouse macrophages and mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Geniposide plays an anti-inflammatory role via regulating TLR4 and downstream signaling pathways in lipopolysaccharide-induced mastitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Geniposide ameliorates atherosclerosis by regulating macrophage polarization via perivascular adipocyte-derived CXCL14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Network pharmacology and in vivo evidence of the pharmacological mechanism of geniposide in the treatment of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Geniposide Combined With Notoginsenoside R1 Attenuates Inflammation and Apoptosis in Atherosclerosis via the AMPK/mTOR/Nrf2 Signaling Pathway [frontiersin.org]
- 6. An Integrated Analysis Reveals Geniposide Extracted From Gardenia jasminoides J.Ellis Regulates Calcium Signaling Pathway Essential for Influenza A Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Geniposide from Gardenia jasminoides var. radicans Makino Attenuates Myocardial Injury in Spontaneously Hypertensive Rats via Regulating Apoptotic and Energy Metabolism Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Hinders Caspase-1-Mediated Hepatocyte Pyroptosis Through the CTCF/DPP4 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Hinders Caspase-1-Mediated Hepatocyte Pyroptosis Through the CTCF/DPP4 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Replication of Published Gardenoside Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of published research on the therapeutic effects of gardenoside, a naturally occurring iridoid glycoside. By presenting data from multiple studies in a standardized format, this guide aims to facilitate the evaluation of this compound's potential as a therapeutic agent and highlight the reproducibility of key findings. We will focus on two of the most extensively studied areas: its anti-inflammatory and anti-diabetic properties.
Anti-inflammatory Effects of this compound
This compound has been repeatedly shown to possess significant anti-inflammatory properties. A common theme across independent studies is its ability to modulate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation.
Comparison of Quantitative Data from Independent Studies
| Parameter | Study 1: Fu et al. (2012)[1] | Study 2: Zhang et al. (2022)[2] |
| Model System | Lipopolysaccharide (LPS)-stimulated primary mouse peritoneal macrophages; LPS-induced acute lung injury in mice. | Streptozotocin-induced diabetic rats with skin wounds. |
| This compound Concentration/Dose | In vitro: 10, 50, 100 µM; In vivo: 25, 50, 100 mg/kg | In vivo: 200, 400, 500 mg/kg/day (oral administration) |
| Effect on Pro-inflammatory Cytokines | Dose-dependently inhibited LPS-induced production of TNF-α, IL-6, and IL-1β in macrophages.[1] | Significantly reduced the levels of TNF-α, IL-1β, and IL-6 in wound tissue of diabetic rats.[2] |
| Effect on NF-κB Pathway | Inhibited the phosphorylation of IκBα and the nuclear translocation of NF-κB p65 in LPS-stimulated macrophages.[1] | Not directly measured, but inferred to be involved in the reduction of pro-inflammatory cytokines. |
| Effect on MAPK Pathway | Blocked the phosphorylation of p38, ERK1/2, and JNK in LPS-stimulated macrophages.[1] | Not investigated in this study. |
Experimental Protocols
Study 1: Fu et al. (2012) - Inhibition of Inflammatory Response in Macrophages and a Mouse Model of Acute Lung Injury
-
Cell Culture and Treatment: Primary peritoneal macrophages were harvested from BALB/c mice and cultured in DMEM supplemented with 10% FBS. Cells were pre-treated with this compound (10, 50, 100 µM) for 1 hour before stimulation with 1 µg/mL of LPS for 24 hours.
-
Cytokine Measurement: The levels of TNF-α, IL-6, and IL-1β in the cell culture supernatants were measured using commercial ELISA kits.
-
Western Blot Analysis: Macrophages were treated as described above. Cell lysates were subjected to SDS-PAGE and transferred to PVDF membranes. The membranes were probed with primary antibodies against phospho-IκBα, IκBα, phospho-p65, p65, phospho-p38, p38, phospho-ERK1/2, ERK1/2, phospho-JNK, and JNK, followed by HRP-conjugated secondary antibodies.
-
Animal Model: BALB/c mice were orally administered this compound (25, 50, 100 mg/kg) for 7 days. One hour after the last administration, mice were challenged with an intratracheal instillation of LPS (0.5 mg/kg) to induce acute lung injury. Bronchoalveolar lavage fluid was collected 6 hours later to measure inflammatory cell infiltration and cytokine levels.
Study 2: Zhang et al. (2022) - Promotion of Wound Healing in Diabetic Rats
-
Animal Model: Type 1 diabetes was induced in Wistar rats by a single intraperitoneal injection of streptozotocin (60 mg/kg). Two weeks later, full-thickness skin wounds were created on the dorsum of the rats.
-
Treatment: Diabetic rats with wounds were randomly divided into groups and received daily oral administration of this compound (200, 400, or 500 mg/kg) for 7 days.
-
Wound Healing Assessment: Wound areas were measured on days 0, 3, and 7.
-
Cytokine Measurement: On day 7, wound tissues were collected, homogenized, and the levels of TNF-α, IL-1β, and IL-6 were determined using ELISA kits.[2]
Signaling Pathways and Experimental Workflow
Caption: this compound's anti-inflammatory mechanism.[1]
References
Safety Operating Guide
Navigating the Safe Handling of Geniposide: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Geniposide, a bioactive iridoid glycoside with a range of pharmacological effects. Adherence to these procedural steps will minimize risk and ensure operational integrity.
Personal Protective Equipment (PPE) for Handling Geniposide
The primary hazard associated with Geniposide is its acute oral toxicity, with potential for irritation upon contact with skin, eyes, or the respiratory tract if inhaled as a dust[1][2][3]. The following table summarizes the required personal protective equipment.
| Operation | Required PPE | Rationale |
| Weighing and Aliquoting (Dry Powder) | - Nitrile gloves- Laboratory coat- Safety glasses with side shields or goggles- N95 respirator or higher | To prevent skin contact, eye exposure, and inhalation of fine powder, which can cause respiratory tract irritation[2][4]. |
| Solution Preparation and Handling | - Nitrile gloves- Laboratory coat- Safety glasses with side shields or goggles | To protect against splashes and direct skin contact with the dissolved compound. |
| General Laboratory Use | - Nitrile gloves- Laboratory coat- Safety glasses | Standard laboratory practice to prevent accidental exposure. |
| Spill Cleanup | - Chemical-resistant gloves (e.g., nitrile)- Disposable coveralls- Goggles or face shield- N95 respirator (for powder spills) | To provide full-body protection and prevent inhalation of dust during cleanup of spills[1]. |
| Waste Disposal | - Nitrile gloves- Laboratory coat- Safety glasses | To protect against contact with contaminated waste materials. |
Standard Operating Procedure for Handling Geniposide
This protocol outlines the step-by-step methodology for safely handling Geniposide in a laboratory setting.
1. Preparation and Engineering Controls:
- Ensure a calibrated analytical balance is located within a chemical fume hood or a ventilated balance enclosure.
- Verify that the fume hood or enclosure has adequate airflow.
- Prepare all necessary equipment (spatulas, weigh boats, vials, solvents) and have them ready within the containment area.
- Ensure an appropriate spill kit and emergency contact information are readily accessible.
2. Weighing the Compound:
- Don the appropriate PPE as specified in the table above for handling dry powder.
- Carefully transfer the desired amount of Geniposide powder from the stock container to a weigh boat using a clean spatula.
- Avoid generating dust by using slow, deliberate movements[1][4].
- Once weighed, securely close the primary stock container.
3. Solubilization:
- Transfer the weighed Geniposide into a suitable vessel for dissolution.
- Slowly add the desired solvent (e.g., water, methanol, ethanol) to the powder[2].
- If necessary, use sonication or gentle warming to aid dissolution, keeping the container capped to prevent aerosolization.
4. Post-Handling:
- Thoroughly clean all equipment that came into contact with Geniposide.
- Wipe down the work surface within the fume hood.
- Remove PPE in the correct order to avoid cross-contamination.
- Wash hands thoroughly with soap and water after completing the work and removing gloves[1].
Storage and Disposal Plan
Storage:
-
Temperature: Store Geniposide in a cool, dry, and well-ventilated area. Recommended storage temperatures are between 2-8°C or -20°C for long-term stability[1][5].
-
Container: Keep the container tightly closed and store with a desiccant to prevent moisture absorption[1][2].
-
Security: As Geniposide is toxic if swallowed, it should be stored in a locked cabinet or facility to restrict access[1].
Disposal:
-
Chemical Waste: Dispose of unused Geniposide and any contaminated materials (e.g., gloves, weigh boats, pipette tips) as hazardous chemical waste.
-
Method: Offer surplus and non-recyclable solutions to a licensed disposal company. One approved method is to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber[1].
-
Containers: Do not reuse empty containers. Handle uncleaned containers as you would the product itself and dispose of them as hazardous waste[1].
Emergency Procedures
In Case of Skin Contact:
-
Immediately remove contaminated clothing.
-
Wash the affected area with soap and plenty of water.
-
Seek medical attention. Show the Safety Data Sheet to the attending physician[1][2].
In Case of Eye Contact:
-
Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention[1].
In Case of Inhalation:
-
If breathing is difficult or has stopped, provide artificial respiration.
-
Seek immediate medical attention.
In Case of Ingestion:
-
Do not induce vomiting.
-
Rinse the mouth thoroughly with water[1].
-
Never give anything by mouth to an unconscious person[1][2].
-
Get emergency medical help immediately[1].
In Case of a Spill:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, cover the spill with an absorbent material for liquids or gently sweep up powders to avoid creating dust[1][2].
-
Collect the material in a suitable, closed container for disposal[1][2].
-
Clean the spill area thoroughly with a suitable detergent and water.
Visualizations
The following diagrams illustrate key workflows for handling Geniposide safely.
Caption: Workflow for the safe handling of Geniposide.
Caption: Decision-making for Geniposide emergency response.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
